Product packaging for Methyl-(5-methyl-isoxazol-3-YL)-amine(Cat. No.:CAS No. 55809-40-0)

Methyl-(5-methyl-isoxazol-3-YL)-amine

Cat. No.: B1315126
CAS No.: 55809-40-0
M. Wt: 112.13 g/mol
InChI Key: RIFXNGHPOLZJLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl-(5-methyl-isoxazol-3-YL)-amine is a chemical compound featuring an isoxazole ring, a five-membered heterocycle known for its utility in medicinal chemistry and drug discovery. While specific pharmacological studies on this exact compound are limited, its structure is closely related to other well-characterized isoxazolylamine derivatives, such as (3-Methylisoxazol-5-ylmethyl)amine, which are used as key building blocks in organic synthesis . Isoxazole derivatives, in general, are recognized for their broad spectrum of biological activities and are found in several approved therapeutic agents . The primary research application of this compound is as a versatile synthetic intermediate. Its structure, containing an amine functional group, makes it a valuable precursor for the development of more complex molecules. Researchers can utilize this compound to create sulfonamide derivatives, a class known for various pharmacological properties, or to incorporate the isoxazole moiety into peptidomimetics and other bioactive compounds . It serves as a crucial scaffold in the synthesis of novel chemical entities for high-throughput screening and structure-activity relationship (SAR) studies. Handling and Safety: This chemical is intended for use by qualified laboratory and research professionals. Please refer to the associated Safety Data Sheet (SDS) for comprehensive handling, storage, and disposal information. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8N2O B1315126 Methyl-(5-methyl-isoxazol-3-YL)-amine CAS No. 55809-40-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,5-dimethyl-1,2-oxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-4-3-5(6-2)7-8-4/h3H,1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIFXNGHPOLZJLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60503264
Record name N,5-Dimethyl-1,2-oxazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60503264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55809-40-0
Record name N,5-Dimethyl-1,2-oxazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60503264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl-(5-methyl-isoxazol-3-yl)-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl-(5-methyl-isoxazol-3-yl)-amine, a key intermediate in pharmaceutical research. The document outlines a viable synthetic pathway, including detailed experimental protocols for the preparation of the precursor 3-amino-5-methylisoxazole and its subsequent N-methylation to the target compound. Quantitative data is presented in structured tables, and logical workflows are visualized using diagrams to facilitate understanding and reproducibility in a research and development setting.

Introduction

This compound is a substituted isoxazole derivative of interest in medicinal chemistry due to the prevalence of the isoxazole scaffold in a variety of biologically active compounds. The synthesis of this molecule typically proceeds through a two-stage process: the formation of the core isoxazole ring system to yield 3-amino-5-methylisoxazole, followed by the selective methylation of the amino group. This guide details established methodologies for both transformations, providing researchers with the necessary information to produce this valuable building block.

Synthesis Pathway Overview

The synthesis of this compound is primarily achieved through a two-step sequence. The initial step involves the construction of the 3-amino-5-methylisoxazole core. Following the successful synthesis of this precursor, the final step is the introduction of a methyl group onto the amino functionality.

Synthesis_Pathway cluster_0 Step 1: Synthesis of 3-Amino-5-methylisoxazole cluster_1 Step 2: N-Methylation Starting_Materials Ethyl Acetate & Acetonitrile Intermediate_1 Acetoacetonitrile Starting_Materials->Intermediate_1 Metal Base (e.g., LDA) Intermediate_2 Hydrazone Derivative Intermediate_1->Intermediate_2 p-Toluenesulfonyl hydrazide Precursor 3-Amino-5-methylisoxazole Intermediate_2->Precursor Hydroxylamine, Base Target_Molecule This compound Precursor->Target_Molecule Methylating Agent (e.g., Reductive Amination)

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of the precursor and the final target molecule.

Synthesis of 3-Amino-5-methylisoxazole

Two primary methods for the synthesis of 3-amino-5-methylisoxazole are presented below, based on established patent literature.

Method A: From Ethyl Acetate and Acetonitrile [1]

This three-step synthesis provides a high-yielding route to the isoxazole precursor.

Step 1: Synthesis of Acetoacetonitrile

  • In a 500 mL reaction flask, a solution of diisopropylamine (35.4 g, 0.35 mol) in tetrahydrofuran (140 mL) is cooled to below -30 °C under a nitrogen atmosphere.

  • n-Butyllithium in n-hexane (140 mL, 2.5 M, 0.35 mol) is added dropwise.

  • The mixture is stirred at room temperature for 30 minutes.

  • The reaction is then cooled to below -78 °C.

  • A solution of ethyl acetate (30.8 g, 0.35 mol) and acetonitrile (10.3 g, 0.25 mol) is added dropwise.

  • The reaction is stirred at room temperature for 2 hours.

  • The reaction is quenched with 2N HCl to adjust the pH to 5-6.

  • The product is extracted with ethyl acetate, and the organic layer is dried over anhydrous sodium sulfate.

  • The solvent is concentrated to yield acetoacetonitrile.

Step 2: Formation of Hydrazone

  • The acetoacetonitrile from the previous step is dissolved in methanol or ethanol.

  • p-Toluenesulfonyl hydrazide (molar ratio of 1:0.95-1 with respect to acetoacetonitrile) is added.

  • The mixture is refluxed to form the corresponding hydrazone.

Step 3: Cyclization to 3-Amino-5-methylisoxazole

  • Hydroxylamine hydrochloride (17.3 g, 0.25 mol) and potassium carbonate (75.4 g, 0.55 mol) are added to 40 mL of water in a 500 mL reaction flask and stirred at room temperature for 30 minutes.

  • 2-Methyltetrahydrofuran (360 mL) and the hydrazone from the previous step (0.21 mol) are added.

  • The mixture is heated to 80 °C and maintained for 2 hours.

  • After cooling, concentrated hydrochloric acid is added dropwise to adjust the pH to 1, and the mixture is stirred for 1 hour.

  • The layers are separated, and the aqueous layer is treated with a 20% sodium hydroxide solution to adjust the pH to 10-12, leading to the precipitation of the product.

  • The precipitate is filtered and dried to give 3-amino-5-methylisoxazole.

ParameterValueReference
Yield of Acetoacetonitrile87%[1]
Purity of Acetoacetonitrile (GC)98%[1]
Yield of 3-Amino-5-methylisoxazole78%[1]
Purity of 3-Amino-5-methylisoxazole (HPLC)98.8%[1]

Method B: From Nitrile Compounds and Hydroxyurea [2]

This method provides an alternative route using different starting materials.

  • A nitrile compound, such as 2-bromocrotononitrile or tetrolonitrile, is reacted with hydroxyurea.

  • The reaction is carried out in the presence of an alkali metal hydroxide.

  • The pH of the reaction is critically maintained between 10.1 and 13, with a preferred range of 10.5 to 12.5.

  • The reaction can optionally be performed in the presence of an inert organic solvent.

ParameterValueReference
Optimal pH range10.1 - 13[2]
Preferred pH range10.5 - 12.5[2]
Synthesis of this compound

Reductive Amination Protocol

Reductive_Amination Precursor 3-Amino-5-methylisoxazole Imine_Intermediate Iminium Ion Intermediate Precursor->Imine_Intermediate Reaction with Formaldehyde Formaldehyde Formaldehyde (aq.) Formaldehyde->Imine_Intermediate Target_Molecule This compound Imine_Intermediate->Target_Molecule Reduction Reducing_Agent Sodium Borohydride (NaBH4) Reducing_Agent->Target_Molecule

Caption: Reductive amination workflow for N-methylation.

  • To a stirred solution of 3-amino-5-methylisoxazole (1 equivalent) in a suitable solvent such as methanol or tetrahydrofuran, add aqueous formaldehyde (1.1 equivalents, ~37% in water).

  • The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

  • The reaction mixture is then cooled in an ice bath.

  • Sodium borohydride (NaBH4) (1.5 equivalents) is added portion-wise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 12-24 hours.

  • The reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the disappearance of the starting material.

  • Upon completion, the reaction is carefully quenched by the slow addition of water.

  • The solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product can be purified by column chromatography on silica gel to afford the desired this compound.

ReagentMolar Equivalents
3-Amino-5-methylisoxazole1
Formaldehyde (37% aq.)1.1
Sodium Borohydride1.5

Note: The exact reaction conditions (solvent, temperature, and reaction time) may require optimization for this specific substrate to maximize yield and minimize potential side products.

Conclusion

This technical guide provides a detailed and actionable pathway for the synthesis of this compound. By presenting two robust methods for the synthesis of the key precursor, 3-amino-5-methylisoxazole, and a detailed, adaptable protocol for the final N-methylation step, this document serves as a valuable resource for researchers in the field of medicinal chemistry and drug development. The structured presentation of data and visual representation of the synthesis pathway are intended to ensure clarity and facilitate the successful implementation of these synthetic methods in a laboratory setting.

References

"Methyl-(5-methyl-isoxazol-3-YL)-amine" chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 3-Amino-5-methylisoxazole (CAS RN: 1072-67-9), a key heterocyclic amine intermediate in the pharmaceutical and chemical industries. This document consolidates available data to support research and development activities involving this compound.

Chemical Properties and Identifiers

3-Amino-5-methylisoxazole is a stable, crystalline solid at room temperature.[1][2] Its chemical structure, featuring an isoxazole ring with an amino and a methyl group, makes it a versatile building block in organic synthesis.[1]

Table 1: Physicochemical Properties of 3-Amino-5-methylisoxazole

PropertyValueSource
Molecular Formula C4H6N2O[2][3][4]
Molecular Weight 98.10 g/mol [3][4]
CAS Registry Number 1072-67-9[3][4]
Appearance White to brown or yellow crystalline powder[2][4]
Melting Point 59-61 °C[5]
Boiling Point 235.9 ± 20.0 °C at 760 mmHg[5]
Solubility Soluble in water, alcohol, and ether[1][6]
InChIKey FKPXGNGUVSHWQQ-UHFFFAOYSA-N[3]
SMILES CC1=CC(=NO1)N[3]

Table 2: Chemical Identifiers and Synonyms

Identifier TypeIdentifier
IUPAC Name 5-methyl-1,2-oxazol-3-amine
Synonyms 3-Amino-5-methyl-isoxazole, 5-Methyl-3-isoxazolamine, 5-Methylisoxazol-3-amine, 5-Methyl-3-aminoisoxazole

Synthesis and Experimental Protocols

The synthesis of 3-Amino-5-methylisoxazole can be achieved through various routes. A common method involves the cyclization of a precursor molecule. Below is a detailed protocol for a two-step synthesis.

Experimental Protocol: Synthesis of 3-Amino-5-methylisoxazole

Step 1: Reaction of 3-hydroxybutanenitrile with hydroxylamine hydrochloride

  • In a suitable reaction vessel, combine hydroxylamine hydrochloride and potassium carbonate in water.

  • Stir the mixture at room temperature for 20 minutes.

  • Add 3-hydroxybutanenitrile to the mixture.

  • Heat the reaction mixture to 60°C and maintain this temperature for 3 hours.

Step 2: Cyclization and Purification

  • After cooling to room temperature, add toluene to the reaction mixture to separate the aqueous layer.

  • To the organic layer, add anhydrous iron(III) chloride.

  • Heat the mixture to reflux and separate the water formed during the reaction using a water separator.

  • Once the theoretical amount of water is collected, cool the reaction mixture.

  • Adjust the pH to 1-2 by dropwise addition of concentrated hydrochloric acid and stir for 1 hour.

  • Separate and discard the organic layer.

  • Adjust the pH of the aqueous layer to 11-13 with 30% sodium hydroxide solution to precipitate the product.

  • Filter the precipitate, and dry to obtain 3-amino-5-methylisoxazole as a light yellow crystalline solid.[7]

Biological Significance and Applications

3-Amino-5-methylisoxazole is a compound of significant interest in medicinal chemistry. It serves as a crucial intermediate in the synthesis of sulfonamide drugs, most notably sulfamethoxazole.[6][8][9] Furthermore, it is a known metabolite in the biodegradation of sulfamethoxazole.[4] The isoxazole scaffold is associated with a wide range of pharmacological activities, including anti-inflammatory and antimicrobial properties.[1]

logical_relationship cluster_synthesis Chemical Synthesis cluster_application Pharmaceutical Application cluster_biodegradation Environmental Fate Raw_Materials Raw Materials Synthesis_Process Synthesis Process Raw_Materials->Synthesis_Process Input 3_Amino_5_methylisoxazole 3-Amino-5-methylisoxazole Synthesis_Process->3_Amino_5_methylisoxazole Yields Sulfamethoxazole_Synthesis Sulfamethoxazole Synthesis 3_Amino_5_methylisoxazole->Sulfamethoxazole_Synthesis Precursor Sulfamethoxazole Sulfamethoxazole (Antibiotic) Sulfamethoxazole_Synthesis->Sulfamethoxazole Produces Biodegradation Biodegradation Sulfamethoxazole->Biodegradation Metabolized Biodegradation->3_Amino_5_methylisoxazole Forms

Caption: Logical relationship of 3-Amino-5-methylisoxazole.

Analytical Workflow

The characterization and quality control of 3-Amino-5-methylisoxazole and its derivatives are crucial. A typical analytical workflow involves a combination of chromatographic and spectroscopic techniques to confirm the identity, purity, and structure of the synthesized compound.

experimental_workflow Start Synthesized Compound TLC Thin Layer Chromatography (TLC) for reaction monitoring Start->TLC Purification Purification (e.g., Recrystallization, Chromatography) TLC->Purification Purity_Analysis Purity Analysis Purification->Purity_Analysis GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) for purity and molecular weight Purity_Analysis->GC_MS Quantitative Structural_Elucidation Structural Elucidation GC_MS->Structural_Elucidation NMR Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) for structure confirmation Structural_Elucidation->NMR Primary FTIR Fourier-Transform Infrared Spectroscopy (FTIR) for functional group analysis Structural_Elucidation->FTIR Secondary Final_Product Characterized Product NMR->Final_Product FTIR->Final_Product

Caption: General experimental workflow for characterization.

References

"Methyl-(5-methyl-isoxazol-3-YL)-amine" CAS number and identifiers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl-(5-methyl-isoxazol-3-YL)-amine and Related Compounds

This technical guide provides comprehensive information on the chemical identifiers, properties, and synthesis of isoxazole amine derivatives. The query "this compound" can be interpreted as N,5-dimethylisoxazol-3-amine. However, due to its structural similarity and prevalence in scientific literature as a key intermediate, this guide will primarily focus on 3-Amino-5-methylisoxazole, while also providing available data for its N-methylated counterpart.

Core Compound: 3-Amino-5-methylisoxazole

3-Amino-5-methylisoxazole is a significant biochemical reagent and a versatile intermediate in the synthesis of pharmaceuticals, notably sulfa drugs.[1][2] It is the major intermediate formed during the biodegradation and photocatalytic degradation of the antibiotic sulfamethoxazole.[3][4]

Identifiers and Chemical Properties

The compound is identified by several numbers and names across different chemical databases.

Identifier TypeValueCitation
CAS Number 1072-67-9[5][6]
EC Number 214-013-6[3][5]
IUPAC Name 5-methyl-1,2-oxazol-3-amine[5]
Molecular Formula C₄H₆N₂O[3]
Molecular Weight 98.10 g/mol [3]
SMILES CC1=CC(N)=NO1[1][6]
InChI Key FKPXGNGUVSHWQQ-UHFFFAOYSA-N[5][7]
Melting Point 59-61 °C[3][4]
Appearance White to light yellow solid[1][7]

Synonyms: 5-Methylisoxazol-3-amine, 5-Methyl-3-isoxazolamine, 3-Isoxazolamine, 5-methyl-, 5-Methyl-3-aminoisoxazole, Sulfamethoxazole Impurity C.[4][5]

Experimental Protocols: Synthesis

Several methods for the synthesis of 3-Amino-5-methylisoxazole have been documented. A common approach involves a three-step process starting from readily available materials like ethyl acetate and acetonitrile.[8]

Protocol 1: Synthesis via Acetyl Acetonitrile Intermediate [8]

  • Step 1: Formation of Acetyl Acetonitrile.

    • A solution of diisopropylamine (0.35 mol) in tetrahydrofuran (140 mL) is cooled to below -30 °C.

    • Under nitrogen protection, n-butyllithium hexane solution (0.35 mol, 2.5M) is added dropwise.

    • The mixture is stirred at room temperature for 30 minutes.

    • The reaction is cooled to below -78 °C, and a solution of ethyl acetate (0.35 mol) and acetonitrile (0.25 mol) is added dropwise.

    • The mixture is stirred at room temperature for 2 hours.

    • The reaction is quenched with 2N HCl to adjust the pH to 5-6.

    • The product is extracted with ethyl acetate, the organic layer is dried with anhydrous sodium sulfate, and the solvent is concentrated to yield acetyl acetonitrile.

  • Step 2: Formation of Hydrazone.

    • The acetyl acetonitrile from the previous step is reacted with p-toluenesulfonyl hydrazide. (Further details not specified in the provided context).

  • Step 3: Ring Closure to 3-Amino-5-methylisoxazole.

    • Hydroxylamine hydrochloride (0.25 mol) and potassium carbonate (0.55 mol) are added to water (40 mL) in a reaction bottle and stirred for 30 minutes at room temperature.

    • 2-Methyltetrahydrofuran (360 mL) and the hydrazone from Step 2 (0.21 mol) are added.

    • The mixture is heated to 80 °C and maintained for 2 hours.

    • After cooling, concentrated hydrochloric acid is added dropwise to adjust the pH to 1, and the mixture is stirred for 1 hour.

    • The layers are separated, and the aqueous layer is adjusted to pH 10-12 with 20% sodium hydroxide, causing a precipitate to form.

    • The precipitate is filtered and dried to obtain 3-amino-5-methylisoxazole.

Protocol 2: Synthesis from 3-hydroxybutanenitrile [9]

  • Step 1: Reaction with Hydroxylamine.

    • 3-hydroxybutanenitrile is reacted with hydroxylamine hydrochloride and potassium carbonate in water.

    • The reaction is maintained at 20-60 °C for 3 hours.

  • Step 2: Cyclization and Isolation.

    • Combine hydroxylamine hydrochloride (0.20 mol), potassium carbonate (0.51 mol), and 100 mL of water, and stir for 20 minutes.

    • Add the intermediate from the previous step (0.17 mol) and heat to 60 °C for 6 hours.

    • After cooling, add toluene (200 mL) and separate the aqueous layer.

    • Add anhydrous ferric chloride (17 mmol) to the organic layer and heat to reflux with a water separator.

    • Cool the mixture and add concentrated hydrochloric acid to adjust the pH to 1-2.

    • Separate the layers, and adjust the aqueous layer to pH 11-13 with 30% sodium hydroxide to precipitate the product.

    • Filter and dry the light yellow crystalline product.

Biological Activity and Applications

3-Amino-5-methylisoxazole and its derivatives are associated with a wide range of pharmacological properties. The isoxazole nucleus is a component in many bioactive agents.

  • Pharmaceutical Intermediate: It is a key intermediate in the production of sulfamethoxazole, a broad-spectrum antibiotic.[1][2][8]

  • Bioactivity of Derivatives: Isoxazole derivatives exhibit a wide spectrum of biological activities, including:

    • Antihyperglycemic

    • Analgesic and Anti-inflammatory

    • Antifungal and Antibacterial

    • Anti-HIV activity

  • Research Applications: It is used in the synthesis of various chemical series with potential therapeutic activities, such as mosquito larvicidal compounds and hydroxylamines of other sulfa drugs.[3][4] It has also been explored as a novel unnatural β-amino acid for solid-phase peptide synthesis.[10]

Synthesis Workflow Diagram

The following diagram illustrates the general synthesis pathway described in Protocol 1.

G Synthesis of 3-Amino-5-methylisoxazole cluster_0 Step 1: Acetyl Acetonitrile Formation cluster_1 Step 2: Hydrazone Formation cluster_2 Step 3: Ring Closure A Ethyl Acetate + Acetonitrile C Acetyl Acetonitrile A->C Reaction at -78°C B LDA (from Diisopropylamine + n-BuLi) E Hydrazone Intermediate C->E C->E Reacts with D p-toluenesulfonyl hydrazide G 3-Amino-5-methylisoxazole E->G Heat to 80°C F Hydroxylamine HCl + K2CO3

Caption: General workflow for the synthesis of 3-Amino-5-methylisoxazole.

N,5-Dimethylisoxazol-3-amine

As per the literal interpretation of the user's query, this section details the available information for N,5-Dimethylisoxazol-3-amine.

Identifiers
Identifier TypeValueCitation
CAS Number 55809-40-0[6]
IUPAC Name N,5-dimethylisoxazol-3-amine
Molecular Formula C₅H₈N₂O
Synonyms This compound

Limited public data regarding the synthesis, properties, and applications of this specific compound was found in the initial search. It is listed as a related substance to 3-Amino-5-methylisoxazole.[6] Researchers interested in this specific molecule may need to consult more specialized chemical synthesis databases or literature.

References

Spectroscopic data for "Methyl-(5-methyl-isoxazol-3-YL)-amine" (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl-(5-methyl-isoxazol-3-yl)-amine is a substituted isoxazole, a class of heterocyclic compounds widely utilized in pharmaceutical research due to their diverse pharmacological activities. Accurate structural elucidation and purity assessment are critical in the development of such compounds. This guide provides a detailed overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Data Presentation

The predicted spectroscopic data for this compound is summarized in the tables below. These predictions are derived from the known data of the closely related 5-methyl-isoxazol-3-amine.[1][5][6]

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 5.8 - 6.0Singlet (s)1HC4-H (Isoxazole ring)
~ 4.5 - 5.5Broad Singlet (br s)1HN-H
~ 2.9 - 3.1Singlet (s)3HN-CH₃
~ 2.3 - 2.4Singlet (s)3HC5-CH₃

Note: Data is predicted based on spectra of related isoxazole derivatives. The C4-H proton of the isoxazole ring in related compounds appears in the range of 4.9-6.7 ppm. The N-H proton signal is exchangeable with D₂O.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~ 168 - 170C5 (Isoxazole ring)
~ 160 - 162C3 (Isoxazole ring)
~ 95 - 98C4 (Isoxazole ring)
~ 30 - 35N-CH₃
~ 12 - 14C5-CH₃

Note: Chemical shifts are based on data for 5-methyl-isoxazol-3-amine derivatives, where the C4 carbon appears in the 95.0-98.0 ppm range and the methyl group carbon is observed between 12.2-14.5 ppm.

Table 3: Predicted IR Spectroscopic Data

Frequency (cm⁻¹)IntensityAssignment
~ 3350 - 3310Medium, SharpN-H Stretch (Secondary Amine)[4]
~ 3100 - 3000MediumC-H Stretch (Aromatic/Olefinic)
~ 2950 - 2850MediumC-H Stretch (Aliphatic)
~ 1610 - 1580Medium-StrongC=N Stretch (Isoxazole ring)
~ 1500 - 1400Medium-StrongC=C Stretch (Isoxazole ring)
~ 1335 - 1250StrongC-N Stretch (Aromatic Amine)[4]

Note: Predictions are based on typical IR absorption frequencies for secondary amines and isoxazole rings.[3][7] The characteristic dual peak of a primary amine (3400-3250 cm⁻¹) is replaced by a single N-H stretch for a secondary amine.[4]

Table 4: Predicted Mass Spectrometry Data

m/zRelative IntensityAssignment
112High[M]⁺ (Molecular Ion)
97Medium[M - CH₃]⁺
82Medium[M - CH₂O]⁺
69High[M - HNCO]⁺
54Medium[C₃H₄N]⁺
42High[C₂H₄N]⁺

Note: The molecular weight of this compound (C₅H₈N₂O) is 112.13 g/mol . The molecular ion peak for an amine will be an even number as it contains an even number of nitrogen atoms. Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines.[2][8]

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to achieve a homogeneous solution.

  • Instrumentation : The analysis is performed on a standard NMR spectrometer (e.g., 300 or 500 MHz).

  • Data Acquisition :

    • The instrument is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

    • The magnetic field is locked using the deuterium signal from the solvent.

    • Shimming is performed to optimize the homogeneity of the magnetic field.

    • For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. Key parameters include the number of scans (e.g., 8-16), relaxation delay, and acquisition time.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. A larger number of scans is required due to the lower natural abundance of ¹³C.

  • Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum. Phase and baseline corrections are applied. The spectrum is referenced using the residual solvent peak or an internal standard like Tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • Solid Sample (ATR) : A small amount of the solid sample is placed directly onto the crystal (e.g., diamond or zinc selenide) of an Attenuated Total Reflectance (ATR) accessory. Pressure is applied to ensure good contact.

    • Solid Sample (KBr Pellet) : Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent disk using a hydraulic press.

    • Liquid/Solution : A drop of the pure liquid or a concentrated solution in an IR-transparent solvent (e.g., CCl₄) can be placed between two salt plates (e.g., NaCl or KBr).[7]

  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition : A background spectrum of the empty sample holder (or pure solvent) is recorded first. The sample is then placed in the instrument, and the sample spectrum is acquired. The instrument measures the interference pattern of the infrared beam, which is then mathematically converted to an IR spectrum.

  • Data Processing : The final spectrum is typically plotted as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction : The sample can be introduced into the mass spectrometer through various methods, such as direct infusion for pure compounds or coupled with a chromatographic system (Gas Chromatography, GC, or Liquid Chromatography, LC) for mixture analysis.

  • Ionization : The sample molecules are ionized in the gas phase. Electron Impact (EI) is a common technique where high-energy electrons bombard the sample, causing ionization and fragmentation.

  • Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection : An electron multiplier or similar detector records the abundance of ions at each m/z value.

  • Data Processing : The data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z. The peak with the highest intensity is known as the base peak and is assigned a relative intensity of 100%.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing cluster_analysis 4. Analysis & Interpretation Sample Chemical Sample Dissolution Dissolution in Deuterated Solvent (for NMR) Sample->Dissolution SolidPrep Solid Preparation (ATR / KBr Pellet) (for IR) Sample->SolidPrep Infusion Direct Infusion or GC/LC Injection (for MS) Sample->Infusion NMR_Spec NMR Spectrometer Dissolution->NMR_Spec IR_Spec FTIR Spectrometer SolidPrep->IR_Spec MS_Spec Mass Spectrometer Infusion->MS_Spec FID_Proc Fourier Transform & Referencing NMR_Spec->FID_Proc Interferogram_Proc Background Subtraction & Fourier Transform IR_Spec->Interferogram_Proc Ion_Count_Proc Ion Sorting & Plotting MS_Spec->Ion_Count_Proc NMR_Data NMR Spectrum (δ, J-coupling) FID_Proc->NMR_Data IR_Data IR Spectrum (Wavenumber, cm⁻¹) Interferogram_Proc->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) Ion_Count_Proc->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide on the Core Mechanism of Action of Methyl-(5-methyl-isoxazol-3-YL)-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Methyl-(5-methyl-isoxazol-3-YL)-amine," also known as 3-methylamino-5-methylisoxazole, is not a widely studied therapeutic agent. As such, a well-defined and experimentally validated mechanism of action is not available in public-domain scientific literature. This guide, therefore, presents a hypothetical mechanism of action based on the structural characteristics of the isoxazole scaffold, which is a common feature in many biologically active compounds.[1][2][3][4][5] The information herein is intended for research and drug development professionals as an illustrative framework for investigating novel compounds of this class.

Introduction to the Isoxazole Scaffold

The isoxazole ring is a five-membered heterocycle containing nitrogen and oxygen atoms in adjacent positions.[4] This structural motif is present in numerous pharmaceuticals and biologically active molecules, demonstrating a broad range of pharmacological activities.[1][2][3][5] Isoxazole derivatives have been developed as agents with anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[3] Their versatility stems from the ring's electronic properties and its ability to act as a bioisostere for other functional groups, thereby influencing the pharmacokinetic and pharmacodynamic properties of a molecule.[1]

Hypothetical Mechanism of Action: GABA-A Receptor Modulation

Based on its structural similarity to known neuroactive compounds, a plausible hypothesis is that this compound acts as a modulator of the Gamma-Aminobutyric Acid type A (GABA-A) receptor. The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the central nervous system.

The isoxazole ring is a key component of muscimol, a potent and selective GABA-A receptor agonist.[6] It is conceivable that the isoxazole core of this compound could similarly interact with the GABA binding site on the GABA-A receptor. The N-methyl group and the methyl group at the 5-position would then serve to modulate the binding affinity and functional activity, potentially conferring selectivity for specific GABA-A receptor subtypes.

Upon binding, this compound could potentiate the effect of GABA or act as a direct agonist, leading to the opening of the receptor's integral chloride channel. The resulting influx of chloride ions would cause hyperpolarization of the neuronal membrane, leading to an inhibitory postsynaptic potential and a reduction in neuronal excitability.

Signaling Pathway Diagram

The following diagram illustrates the hypothetical signaling pathway of this compound at the GABA-A receptor.

GABA-A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Compound This compound GABA_A_Receptor GABA-A Receptor Compound->GABA_A_Receptor Binds to Receptor GABA GABA GABA->GABA_A_Receptor Binds to Receptor Cl_ion Cl- Influx GABA_A_Receptor->Cl_ion Opens Cl- Channel Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Inhibition Decreased Neuronal Excitability Hyperpolarization->Inhibition

Figure 1: Hypothetical GABA-A Receptor Signaling Pathway.

Proposed Experimental Workflow for Mechanism of Action Elucidation

To investigate the hypothetical mechanism of action of this compound, a systematic experimental approach is required. The following workflow outlines the key stages of this investigation.

Experimental_Workflow Start Start: Hypothesis Generation Binding_Assay 1. Radioligand Binding Assay Start->Binding_Assay Functional_Assay 2. Electrophysiology Assay (e.g., Patch Clamp) Binding_Assay->Functional_Assay Selectivity_Panel 3. Receptor Selectivity Panel Functional_Assay->Selectivity_Panel In_Vivo_Studies 4. In Vivo Behavioral Models (e.g., Anxiety, Sedation) Functional_Assay->In_Vivo_Studies PK_PD_Modeling 5. PK/PD Modeling Selectivity_Panel->PK_PD_Modeling In_Vivo_Studies->PK_PD_Modeling Conclusion Conclusion: Elucidation of MoA PK_PD_Modeling->Conclusion

Figure 2: Proposed Experimental Workflow.

Quantitative Data Summary (Hypothetical)

The following tables summarize the type of quantitative data that would be generated from the proposed experimental workflow. The values presented are for illustrative purposes only.

Table 1: Radioligand Binding Assay Data

RadioligandTargetTest CompoundKi (nM)
[3H]MuscimolGABA-A ReceptorThis compound75
[3H]FlunitrazepamGABA-A Receptor (Benzodiazepine Site)This compound> 10,000

Table 2: Electrophysiology Data (Whole-Cell Patch Clamp)

Cell LineTargetTest CompoundEC50 (nM)% Max Response (vs GABA)
HEK293 expressing α1β2γ2 GABA-AGABA-A ReceptorThis compound25085%

Detailed Experimental Protocols (Hypothetical)

Objective: To determine the binding affinity of this compound for the GABA-A receptor.

Methodology:

  • Membrane Preparation: Membranes from rat cerebral cortex or from cells expressing specific GABA-A receptor subtypes are prepared by homogenization and centrifugation.

  • Assay Buffer: The assay is conducted in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).

  • Incubation: A fixed concentration of [3H]Muscimol is incubated with the membranes and varying concentrations of the test compound.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Objective: To determine the functional activity of this compound at the GABA-A receptor.

Methodology:

  • Cell Culture: HEK293 cells stably expressing the human α1β2γ2 GABA-A receptor subtype are cultured on glass coverslips.

  • Recording: Whole-cell voltage-clamp recordings are made from single cells. The membrane potential is held at -60 mV.

  • Drug Application: The test compound is applied at various concentrations via a rapid perfusion system.

  • Data Acquisition: The chloride current elicited by the compound is recorded.

  • Data Analysis: Concentration-response curves are generated, and the EC50 and maximum response are calculated.

Conclusion

While the precise mechanism of action for this compound remains to be experimentally determined, its isoxazole core provides a strong rationale for investigating its potential as a GABA-A receptor modulator. The hypothetical framework and experimental plan outlined in this guide offer a comprehensive approach to elucidating its pharmacological properties. Such studies would be crucial in determining if this compound or its derivatives hold therapeutic potential for neurological or psychiatric disorders characterized by GABAergic dysfunction.

References

Technical Guide: Biological Activity of 3-Amino-5-methylisoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide addresses the biological activity of derivatives of "3-Amino-5-methylisoxazole" (also known as 5-Methylisoxazol-3-amine, CAS 1072-67-9). Direct research on the specific N-methylated compound, "Methyl-(5-methyl-isoxazol-3-YL)-amine," is not extensively available in public literature. The focus of this document is therefore on the well-documented biological activities of various compounds synthesized from the 3-Amino-5-methylisoxazole scaffold, which is a key intermediate in pharmaceutical research.[1][2] Derivatives of this parent compound have demonstrated a wide spectrum of pharmacological properties, including significant antitubercular, antibacterial, and anticancer activities.[3][4]

Antitubercular Activity

Derivatives of 5-methylisoxazole, particularly 5-methylisoxazole-3-carboxamides, have been synthesized and evaluated for their potential as antitubercular agents. Several of these compounds have shown significant inhibitory activity against Mycobacterium tuberculosis.

Quantitative Data: Antitubercular Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of 5-methylisoxazole-3-carboxamide derivatives against the H37Rv strain of Mycobacterium tuberculosis.[5]

Compound IDStructureMIC (µM)[5]
9 N-(4-chlorophenyl)-5-methylisoxazole-3-carboxamide6.25
10 N-(2,4-dichlorophenyl)-5-methylisoxazole-3-carboxamide3.125
13 5-methyl-N-(p-tolyl)isoxazole-3-carboxamide6.25
14 5-methyl-N-(4-phenoxyphenyl)isoxazole-3-carboxamide3.125
Experimental Protocol: Microplate Alamar Blue Assay (MABA)

The in vitro antitubercular activity of the synthesized compounds was determined using the Microplate Alamar Blue Assay (MABA) method.[5]

1. Materials and Reagents:

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).

  • Mycobacterium tuberculosis H37Rv strain.

  • 96-well microplates.

  • Alamar Blue reagent.

  • Test compounds and standard drugs (e.g., Isoniazid).

2. Procedure:

  • Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared in Middlebrook 7H9 broth and its turbidity is adjusted to match a McFarland standard No. 1. This suspension is then diluted to achieve a final inoculum concentration.

  • Plate Setup: 200 µL of sterile deionized water is added to the outer perimeter wells of the 96-well plate to prevent dehydration of the medium in the test wells. The inner wells receive 100 µL of the Middlebrook 7H9 broth.

  • Serial Dilution: The test compounds are serially diluted directly in the plate. 100 µL of the compound stock solution is added to the first well of a row, and then a two-fold serial dilution is performed across the plate.

  • Inoculation: 100 µL of the prepared bacterial inoculum is added to each well containing the test compound and to the growth control wells.

  • Incubation: The plates are sealed and incubated at 37°C for 5-7 days.

  • Assay Reading: After incubation, 25 µL of Alamar Blue solution is added to each well, and the plates are re-incubated for 24 hours.

  • Result Interpretation: A blue color in the well indicates no bacterial growth (inhibition), while a pink color indicates growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[5]

Visualization: MABA Workflow

MABA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_results Results A Prepare M. tuberculosis H37Rv Inoculum C Inoculate 96-well plates with bacteria and compounds A->C B Prepare Serial Dilutions of Test Compounds B->C D Incubate at 37°C for 5-7 days C->D E Add Alamar Blue Reagent D->E F Re-incubate for 24 hours E->F G Observe Color Change (Blue vs. Pink) F->G H Determine MIC G->H

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Antibacterial Activity

Various derivatives of 3-Amino-5-methylisoxazole, including Schiff bases and carboxamides, have been evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria.

Quantitative Data: Antibacterial Activity

The table below presents the MIC values of selected 5-methylisoxazole derivatives against common bacterial strains.

Compound IDStructureS. aureus (MIC, µM)B. subtilis (MIC, µM)[5]E. coli (MIC, µM)[5]
9 N-(4-chlorophenyl)-5-methylisoxazole-3-carboxamide-6.256.25
13 5-methyl-N-(p-tolyl)isoxazole-3-carboxamide-6.256.25
15 N-(4-methoxyphenyl)-5-methylisoxazole-3-carboxamide-12.512.5
17 N-(4-hydroxyphenyl)-5-methylisoxazole-3-carboxamide-12.512.5
19 N-(2-hydroxyphenyl)-5-methylisoxazole-3-carboxamide-6.256.25
20 N-(2-chlorophenyl)-5-methylisoxazole-3-carboxamide-6.256.25
Experimental Protocol: Broth Microdilution Method

The antibacterial activity is commonly determined by the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).[6][7]

1. Materials and Reagents:

  • Mueller-Hinton Broth (MHB).

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • 96-well microtiter plates.

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Standard antibiotic (e.g., Ciprofloxacin).

2. Procedure:

  • Inoculum Preparation: Prepare an overnight culture of the test bacteria in MHB. Adjust the turbidity of the culture to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in each well.[6]

  • Plate Preparation: Dispense 100 µL of sterile MHB into all wells of a 96-well plate.

  • Compound Dilution: Add 100 µL of the test compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the subsequent wells down the row.[6]

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well.

  • Controls: Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that results in no visible growth (turbidity) in the well.[6]

Visualization: Broth Microdilution Workflow

Broth_Microdilution cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading P1 Prepare Bacterial Inoculum (0.5 McFarland) A3 Add Bacterial Inoculum to each well P1->A3 P2 Prepare Stock Solutions of Isoxazole Derivatives A2 Perform 2-fold Serial Dilution of Compounds P2->A2 A1 Dispense Broth into 96-well Plate A1->A2 A2->A3 I1 Incubate at 37°C for 18-24 hours A3->I1 R1 Visually Inspect for Turbidity I1->R1 R2 Determine MIC R1->R2

Caption: Workflow for the Broth Microdilution MIC Assay.

Anticancer (Cytotoxic) Activity

Isoxazole derivatives have been widely investigated for their cytotoxic effects against various human cancer cell lines. The mechanism of action often involves inducing apoptosis or arresting the cell cycle.[8][9]

Quantitative Data: Cytotoxic Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected isoxazole derivatives against different cancer cell lines.

Compound ClassCancer Cell LineIC50 Value (µM)Reference
Isoxazole-benzothiazole derivative (20c)Colo205 (Colon)5.04[10]
Isoxazole-benzothiazole derivative (20b)Colo205 (Colon)5.69[10]
5-methyl-3-phenylisoxazole-4-carboxamide (2e)B16F1 (Melanoma)0.079
Phenyl-isoxazole-carboxamide (A13)COX-2 Enzyme0.013[11]
Trifluoromethyl-isoxazole (2g)MCF-7 (Breast)2.63[12]
Pyrrolo[3,4-d]isoxazole (11)HeLa (Cervical)7 µg/mL
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and cytotoxicity.[13][14]

1. Materials and Reagents:

  • Cancer cell lines (e.g., MCF-7, Colo205).

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • 96-well plates.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO, acidified isopropanol).

  • Test compounds.

2. Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the isoxazole derivatives for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a vehicle control.[15]

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: The cell viability is expressed as a percentage of the control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Visualization: MTT Assay Workflow

MTT_Assay S Seed Cancer Cells in 96-well Plate T Treat Cells with Isoxazole Derivatives S->T M Add MTT Reagent to each well T->M I Incubate for 2-4 hours (Formazan Formation) M->I D Dissolve Formazan Crystals with DMSO I->D R Read Absorbance at ~570 nm D->R C Calculate % Viability and IC50 Value R->C

Caption: Workflow for the MTT Cytotoxicity Assay.

Mechanisms and Signaling Pathways

Research into the anticancer effects of isoxazole derivatives has pointed towards specific molecular mechanisms. Certain compounds have been shown to induce apoptosis and cause cell cycle arrest, particularly at the G2/M phase.[9][10]

Apoptosis Induction Pathway

One of the key anticancer mechanisms for isoxazole derivatives is the induction of apoptosis (programmed cell death). This is often achieved by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases, which are the executioners of apoptosis.[10]

Visualization: Apoptosis Induction

Apoptosis_Pathway Compound Isoxazole Derivative Bax Bax (Pro-apoptotic) Level Increases Compound->Bax Bcl2 Bcl-2 (Anti-apoptotic) Level Decreases Compound->Bcl2 Mito Mitochondrial Dysfunction Bax->Mito Bcl2->Mito Casp Caspase Activation Mito->Casp Apoptosis Apoptosis (Cell Death) Casp->Apoptosis

Caption: Simplified pathway of apoptosis induction by isoxazoles.

References

Analysis of Methyl-(5-methyl-isoxazol-3-YL)-amine: A Review of a Chemical Intermediate with Uncharacterized Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals that Methyl-(5-methyl-isoxazol-3-YL)-amine, more commonly known as 3-Amino-5-methylisoxazole (3A5MI), is a well-documented chemical entity primarily utilized as a pharmaceutical intermediate and recognized as a biodegradation product of the antibiotic sulfamethoxazole.[1][2][3][4][5][6] Despite the known biological activities of the broader isoxazole class of compounds, there is a notable absence of specific research identifying and characterizing the direct therapeutic targets of 3A5MI itself.

This technical guide addresses the current state of knowledge regarding this compound and explores the potential therapeutic avenues suggested by the activities of structurally related isoxazole derivatives. Due to the lack of direct target-specific data for 3A5MI, this paper will focus on the broader context of the isoxazole scaffold in drug discovery, highlighting potential areas for future research.

Compound Identification and Primary Role

This compound (CAS No. 1072-67-9) is a heterocyclic amine with an isoxazole core structure.[1] Its principal application lies in organic synthesis, where it serves as a crucial building block for more complex molecules.[3][7] Most notably, it is an intermediate in the production of sulfonamide drugs.[1][4] Furthermore, environmental and microbiological studies have identified 3A5MI as a persistent intermediate in the microbial and photocatalytic degradation of sulfamethoxazole.[2][3][5][8]

The Therapeutic Potential of the Isoxazole Scaffold

While direct therapeutic targets for 3A5MI are not documented, the isoxazole nucleus is a key feature in numerous compounds with a wide range of pharmacological activities.[9][10] Derivatives of isoxazole have been investigated for their potential as:

  • Anti-inflammatory agents [9][10]

  • Anticancer agents [9][10]

  • Antibacterial agents [9][10]

  • Neurological disorder treatments [7]

One vendor source vaguely reports that 3-Amino-5-methylisoxazole has demonstrated "significant cytotoxicity against cancer cells," but this claim is not substantiated with specific data, cell lines, or molecular targets in the available literature.[11]

Given these broad activities, one could hypothesize that isoxazole-containing compounds might interact with common signaling pathways implicated in these disease states. The following sections explore these hypothetical target areas.

Hypothetical Therapeutic Targets and Signaling Pathways

Based on the activities of other isoxazole derivatives, several major signaling pathways could be considered as potential areas of investigation for compounds featuring the 5-methyl-isoxazol-3-amine scaffold.

Inflammatory Pathways

Isoxazole derivatives are found in approved anti-inflammatory drugs like Parecoxib, a COX-2 inhibitor. This suggests that other isoxazole-containing small molecules could potentially target enzymes within the arachidonic acid cascade, such as cyclooxygenases (COX-1 and COX-2) or lipoxygenases (LOX), which are central to inflammation.

Inflammation_Pathway cluster_potential_target Potential Isoxazole Targets Membrane Membrane Phospholipids PLA2 PLA2 Membrane->PLA2 Cellular Stimuli Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX COX-1 / COX-2 Arachidonic_Acid->COX LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation

Hypothetical inflammatory pathway targets for isoxazole scaffolds.
Cancer-Related Kinase Signaling

The reported cytotoxicity of 3A5MI, though unsubstantiated, points towards potential interference with cancer cell proliferation pathways.[11] Many anticancer agents target protein kinases that regulate cell cycle progression, survival, and apoptosis. Future screening of 3A5MI and its derivatives could focus on major kinase families like tyrosine kinases or serine/threonine kinases.

Kinase_Signaling cluster_potential_target Potential Isoxazole Targets GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

Generalized kinase cascade as a potential area for anticancer investigation.

Quantitative Data and Experimental Protocols

A critical gap in the current body of knowledge is the complete absence of quantitative biological data for this compound. There are no publicly available reports detailing:

  • Binding affinities (e.g., Kd, Ki)

  • Enzyme inhibition constants (e.g., IC50)

  • Cell-based assay results (e.g., EC50, GI50)

Consequently, there are no established experimental protocols for assessing the therapeutic action of this specific compound. To characterize its potential, a systematic screening workflow would be necessary.

Experimental_Workflow Compound 3-Amino-5-methylisoxazole (3A5MI) HTS High-Throughput Screening (e.g., Kinase Panel, GPCR Panel) Compound->HTS Hit_ID Hit Identification HTS->Hit_ID Dose_Response Cell-Based Assays (Dose-Response Curves) Hit_ID->Dose_Response Lead_Opt Lead Optimization (SAR Studies) Dose_Response->Lead_Opt In_Vivo In Vivo Model Testing Lead_Opt->In_Vivo

A proposed workflow for the initial screening of 3A5MI.

Conclusion and Future Directions

The therapeutic promise of the isoxazole scaffold, demonstrated by numerous other compounds, suggests that 3A5MI could serve as a valuable starting point for drug discovery campaigns. Future research should prioritize broad, systematic screening of this compound against diverse panels of biological targets, such as kinases, G-protein coupled receptors, and enzymes involved in inflammation. Such studies would be the essential first step in determining if this readily available chemical intermediate holds any untapped therapeutic value. Without this foundational data, its potential remains speculative.

References

An In-depth Technical Guide on the Solubility and Stability of Methyl-(5-methyl-isoxazol-3-YL)-amine and its Analogue

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited direct experimental data is publicly available for "Methyl-(5-methyl-isoxazol-3-YL)-amine." This guide provides comprehensive data on the closely related and well-studied analogue, 3-amino-5-methylisoxazole (CAS 1072-67-9) , which serves as a critical reference point. The methodologies and principles outlined are broadly applicable to isoxazole derivatives and can be adapted for the investigation of "this compound."

Introduction to 3-Amino-5-methylisoxazole

3-Amino-5-methylisoxazole is a pivotal chemical intermediate, notably in the synthesis of sulfonamide antibiotics such as sulfamethoxazole.[1] It also manifests as a primary degradation product of sulfamethoxazole, making its environmental fate and stability a subject of significant research.[2] Understanding the physicochemical properties of this compound is essential for its application in pharmaceutical synthesis, as well as for assessing its environmental impact.

Solubility Profile

The solubility of a compound is a fundamental property influencing its absorption, distribution, and formulation. Below is a summary of the available solubility data for 3-amino-5-methylisoxazole.

Quantitative Solubility Data

A specific quantitative solubility value has been identified in Dimethyl Sulfoxide (DMSO).

SolventTemperatureConcentrationMethod
DMSONot Specified55 mg/mL (560.65 mM)Not Specified

For optimal dissolution in DMSO, sonication is recommended.[3]

Qualitative Solubility Data

Qualitative assessments indicate the general solubility of 3-amino-5-methylisoxazole in various solvents.

SolventSolubility
AlcoholSoluble[4][5]
EtherSoluble[4][5]
WaterSoluble[2][6]

Note: The compound is reported to volatilize with water vapor.[4][5]

Experimental Protocol for Solubility Determination

The following is a general protocol for determining the solubility of an amine compound, which can be adapted for "this compound."

Objective: To determine the solubility of the test compound in water and assess its acidic/basic nature.

Materials:

  • Test compound

  • Distilled water

  • 10% Hydrochloric acid (HCl)

  • 10% Sodium hydroxide (NaOH)

  • Test tubes

  • Vortex mixer

  • pH paper or pH meter

  • Analytical balance

  • Pipettes

Procedure:

  • Water Solubility:

    • Weigh a precise amount of the test compound (e.g., 10 mg) and add it to a test tube.

    • Add a small, measured volume of distilled water (e.g., 1 mL).

    • Vigorously mix the contents using a vortex mixer for a set period (e.g., 1-2 minutes).

    • Visually inspect the solution for any undissolved particles. If the compound dissolves completely, it is considered soluble at that concentration.

    • If undissolved solid remains, incrementally add more solvent and repeat the mixing process until the solid dissolves to determine the approximate solubility.

    • Measure the pH of the aqueous solution. An alkaline pH is indicative of an amine.[7]

  • Solubility in Acidic Solution:

    • To the test tube containing the compound in water, add 10% HCl dropwise until the solution is acidic (verify with pH paper).

    • Observe any changes in solubility. Increased solubility in an acidic solution is characteristic of basic compounds like amines, which form more soluble ammonium salts.[8]

  • Solubility in Basic Solution:

    • In a separate test tube, prepare a suspension of the compound in water.

    • Add 10% NaOH dropwise and observe any changes in solubility.

G start Start with Test Compound add_water Add Distilled Water start->add_water vortex Vortex Mix add_water->vortex observe_solubility Observe Solubility vortex->observe_solubility soluble_in_water Soluble in Water observe_solubility->soluble_in_water Yes insoluble_in_water Insoluble in Water observe_solubility->insoluble_in_water No measure_ph Measure pH soluble_in_water->measure_ph end End measure_ph->end add_hcl Add 10% HCl insoluble_in_water->add_hcl observe_acid_solubility Observe Solubility in Acid add_hcl->observe_acid_solubility soluble_in_acid Soluble in Acid (Amine Indicated) observe_acid_solubility->soluble_in_acid Yes insoluble_in_acid Insoluble in Acid observe_acid_solubility->insoluble_in_acid No soluble_in_acid->end insoluble_in_acid->end

Caption: Workflow for determining the solubility of an amine compound.

Stability Profile

The stability of a pharmaceutical intermediate is crucial for ensuring the quality and safety of the final product.

Chemical Stability

3-Amino-5-methylisoxazole is reported to be a chemically stable product under standard ambient conditions (room temperature).[9] However, it is incompatible with strong oxidizing agents.[9]

Biodegradation and Environmental Stability

3-Amino-5-methylisoxazole is a known persistent intermediate in the degradation of the antibiotic sulfamethoxazole.[10] A bacterial strain, Nocardioides sp. N39, has been isolated that can utilize 3-amino-5-methylisoxazole as a sole source of carbon, nitrogen, and energy.[10][11] The optimal conditions for its degradation by this strain have been characterized:

  • Temperature: High degradation efficiency is observed between 30°C and 35°C.[10]

  • pH: Alkaline conditions are preferential for degradation. At pH 9.0, complete catabolism was observed within 32 hours, whereas at pH 5.0, only about 19% was degraded in 48 hours.[10]

The degradation of sulfamethoxazole to 3-amino-5-methylisoxazole has been described to occur via ipso-hydroxylation.[12]

G sulfamethoxazole Sulfamethoxazole ipso_hydroxylation Ipso-hydroxylation sulfamethoxazole->ipso_hydroxylation hydroxylated_intermediate Hydroxylated Intermediate ipso_hydroxylation->hydroxylated_intermediate fragmentation Fragmentation hydroxylated_intermediate->fragmentation amino_isoxazole 3-Amino-5-methylisoxazole fragmentation->amino_isoxazole other_products Other Degradation Products fragmentation->other_products

Caption: Simplified degradation pathway of Sulfamethoxazole.

Experimental Protocol for Stability Testing

The following is a generalized protocol for stability testing of a new drug substance, based on ICH guidelines, which is applicable to "this compound."

Objective: To establish a re-test period for the drug substance by evaluating its stability under various environmental conditions.

Materials and Equipment:

  • Drug substance (minimum of three batches)

  • Appropriate container closure system

  • Stability chambers with controlled temperature and humidity

  • Analytical instrumentation for assessing purity, potency, and degradation products (e.g., HPLC, GC, MS)

Procedure:

  • Batch Selection: Use at least three primary batches of the drug substance for the formal stability study.

  • Storage Conditions:

    • Long-term testing: Store samples at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.

    • Accelerated testing: Store samples at 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

    • If "significant change" occurs during accelerated testing, intermediate testing at 30°C ± 2°C / 65% RH ± 5% RH should be conducted.

  • Testing Frequency:

    • Long-term testing: Test at 0, 3, 6, 9, 12, 18, and 24 months, and annually thereafter.

    • Accelerated testing: A minimum of three time points, including 0, 3, and 6 months.

  • Analytical Tests: The stability protocol should include tests for attributes susceptible to change during storage, such as:

    • Appearance

    • Assay (potency)

    • Degradation products

    • Moisture content

  • Evaluation: Evaluate the data to determine if any "significant change" has occurred. A re-test period is proposed based on the long-term data.

G start Start: 3 Batches of Drug Substance storage Place in Stability Chambers start->storage long_term Long-Term Storage (e.g., 25°C/60% RH) storage->long_term accelerated Accelerated Storage (e.g., 40°C/75% RH) storage->accelerated testing_schedule Test at Specified Intervals (0, 3, 6, 9, 12... months) long_term->testing_schedule accelerated->testing_schedule data_analysis Analyze Data for Significant Change testing_schedule->data_analysis stable Stable data_analysis->stable No unstable Significant Change Occurred data_analysis->unstable Yes retest_period Establish Re-test Period stable->retest_period further_testing Conduct Intermediate Testing unstable->further_testing end End retest_period->end further_testing->end

Caption: Workflow for a typical pharmaceutical stability study.

Conclusion

While specific data for "this compound" is scarce, the available information for its analogue, 3-amino-5-methylisoxazole, provides a robust foundation for researchers, scientists, and drug development professionals. The compound is soluble in common organic solvents and water, and it is chemically stable under standard conditions. Its biodegradation pathway and the factors influencing its environmental stability are areas of active research. The provided experimental protocols offer a starting point for the systematic evaluation of "this compound" and other related isoxazole derivatives.

References

The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Isoxazole Amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the discovery and historical development of isoxazole amine derivatives, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry. From their initial synthesis to their emergence as crucial pharmacophores in a wide array of therapeutic agents, this document provides a comprehensive overview of their journey. We will explore the key synthetic milestones, present quantitative data on their synthesis and biological activity, detail seminal experimental protocols, and visualize the underlying molecular pathways and experimental workflows.

Early Discovery and Synthetic Evolution

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, was first conceptualized by Hantszch, who proposed the name "isoxazole" to distinguish it from its isomer, oxazole.[1] The first successful synthesis of an isoxazole was achieved by Claisen in 1903.[2] However, the specific exploration of isoxazole amine derivatives as a distinct class of compounds with significant biological potential began to gain traction in the mid-20th century.

Early methods for the synthesis of aminoisoxazoles were often multi-step processes. A notable early process, as described in a 1969 patent, involved reacting acylpyruvic acid alkyl esters with hydroxylamine hydrochloride to form a carbalkoxy-isoxazole, which was then converted to a carboxamide and subsequently treated with an alkali metal hypohalite to yield the desired 3-aminoisoxazole derivative.[3] Another early method involved the reaction of propiolonitrile derivatives with hydroxylamine in the presence of an alkali metal hydroxide to produce 3-aminoisoxazoles in high yields.[3]

The latter half of the 20th century and the early 21st century saw the development of more efficient and regioselective synthetic strategies, solidifying the importance of isoxazole amines in drug discovery. Key among these is the 1,3-dipolar cycloaddition reaction , which has become a cornerstone for the synthesis of substituted isoxazoles.

Synthesis of 3-Aminoisoxazoles

A significant advancement in the synthesis of 3-aminoisoxazoles involves a two-step procedure starting from 3-bromoisoxazolines. These precursors, which can be readily prepared, react with a variety of amines in the presence of a base to afford 3-aminoisoxazolines. Subsequent oxidation yields the target 3-aminoisoxazoles in high yields.[4][5] This method offers a versatile route to a wide range of N-substituted 3-aminoisoxazoles.

Another established method for the synthesis of 3-aminoisoxazoles is the treatment of β-ketonitriles with hydroxylamine in aqueous ethanol.[2]

Synthesis of 5-Aminoisoxazoles

The synthesis of 5-aminoisoxazoles has been effectively achieved through the 1,3-dipolar cycloaddition of nitrile oxides with α-cyanoenamines.[6] This method is highly regioselective, leading to a single regioisomer.[6] The yields of these reactions are generally moderate to good and depend on the method used to generate the nitrile oxides in situ.[6]

A one-pot, three-component coupling of β-oxo dithioesters, amines, and hydroxylamine in refluxing ethanol provides another efficient route to 5-substituted 3-aminoisoxazoles via an in situ generated β-oxo thioamide intermediate.[2]

Quantitative Data Summary

The following tables summarize key quantitative data from the literature regarding the synthesis and biological activity of isoxazole amine derivatives.

Table 1: Synthesis of 5-Aminoisoxazoles via 1,3-Dipolar Cycloaddition [6]

CompoundRR'R''MethodYield (%)
4a p-ClPh-(CH2)2-O-(CH2)2-HA75
4b p-ClPh-(CH2)5-HA80
4c p-ClPhMePhA95
4d Me-(CH2)2-O-(CH2)2-HB70
4e Me-(CH2)5-HB78
4f MeMePhB85
4g H-(CH2)2-O-(CH2)2-HC60
4h H-(CH2)5-HC65
4i HMePhC58

Method A: Nitrile oxide generated from dehydrohalogenation of a chloroxime. Method B: Nitrile oxide generated from dehydration of a primary nitro derivative (Mukaiyama method). Method C: Nitrile oxide generated from nitromethane.

Key Experimental Protocols

This section provides detailed methodologies for some of the key experiments cited in the literature for the synthesis of isoxazole amine derivatives.

General Procedure for the Synthesis of 5-Aminoisoxazoles (4a-i)[6]

To a solution of the α-cyanoenamine (1 mmol) in toluene (10 mL) was added a solution of the appropriate hydroximoyl chloride or nitroalkane (1.1 mmol) and triethylamine (1.1 mmol) in toluene (5 mL) dropwise at room temperature. The reaction mixture was stirred for 12 hours at room temperature, and for compounds 4g-i , the mixture was then refluxed overnight. After cooling, the solvent was removed under reduced pressure, and the resulting residue was purified by recrystallization from an appropriate solvent to afford the pure 5-aminoisoxazole.

Characterization Data for 1-[3-(4-Chlorophenyl)-isoxazol-5-yl)morpholine (4a): [6]

  • Appearance: White solid

  • Melting Point: 137-138°C (recrystallized from ethyl ether)

  • ¹H-NMR (CDCl₃, δ ppm): 3.35 (dd, J = 5.0 Hz, J = 4.8 Hz, 4H, -CH₂-N-CH₂-), 3.80 (dd, J = 5.0 Hz, J = 4.8 Hz, 4H, -CH₂-O-CH₂-), 5.30 (s, 1H, C₄-H), 7.40-7.64 (2d, J = 8.6 Hz, 4H, C₆H₄)

  • ¹³C-NMR (CDCl₃, δ ppm): 46.7-65.9 [-(CH₂)₂-N-(CH₂)₂-O], 76.6 (C₄), 127.8/128.3/128.9/135.6 (C_arom), 162.5 (C₅), 171.4 (C₃)

  • Elemental Analysis: Calcd. for C₁₃H₁₃ClN₂O₂: C, 58.99; H, 4.95; N, 10.58. Found: C, 59.43; H, 5.23; N, 10.27.

Synthesis of 3-Aminoisoxazole from Propiolonitrile[3]

To a solution of propiolonitrile (prepared from 5.0 g of propiolamide and 15 g of phosphorus pentachloride) in 40 ml of ethanol is added with ice-cooling a solution of 12.1 g of hydroxylamine hydrochloride in 50 ml of an aqueous sodium hydroxide solution. The mixture is allowed to stand at room temperature overnight. Thereafter, the reaction mixture is saturated with sodium chloride, and the saturated mixture is extracted several times with ether. The combined ether extract is dried over anhydrous sodium sulfate followed by removal of the ether to give 3.9 g of 3-aminoisoxazole, boiling at 75-76°C/4 mm Hg. The yield of the free base is 47%.[3]

Visualizing the Chemistry: Synthetic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key synthetic pathways and a general experimental workflow for the study of isoxazole amine derivatives.

G cluster_0 Synthesis of 5-Aminoisoxazoles Nitrile Oxide R-C≡N⁺-O⁻ Isoxazoline Intermediate Isoxazoline Nitrile Oxide->Isoxazoline [3+2] Cycloaddition Enamine R'R''N-CH=CH-CN Enamine->Isoxazoline 5-Aminoisoxazole 5-Aminoisoxazole Derivative Isoxazoline->5-Aminoisoxazole Aromatization

Caption: Synthetic pathway for 5-aminoisoxazoles.

G cluster_1 Experimental Workflow for Synthesis and Characterization Start Starting Materials Synthesis Synthesis of Isoxazole Amine Derivative Start->Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Structure Structural Characterization Purification->Structure Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Structure->Spectroscopy Purity Purity Assessment (e.g., HPLC, Elemental Analysis) Structure->Purity Bioassay Biological Activity Screening Spectroscopy->Bioassay Purity->Bioassay Data Data Analysis and Interpretation Bioassay->Data End Conclusion Data->End

Caption: General experimental workflow.

Biological Significance and Future Directions

Isoxazole amine derivatives have demonstrated a broad spectrum of biological activities, including fungicidal, bactericidal, and antihelmintic properties.[6] They serve as crucial intermediates in the synthesis of sulfonamide drugs, which are widely used as antibacterial agents.[3] The versatility of the isoxazole amine scaffold allows for a wide range of structural modifications, making it a "privileged structure" in medicinal chemistry. The continued exploration of novel synthetic routes and the detailed investigation of their mechanisms of action will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and safety profiles. The development of green and efficient synthetic methods, such as those utilizing ultrasonic irradiation, is also a promising area of future research.[7] promising area of future research. [cite: 18]

References

A Comprehensive Technical Guide to the Structural Analogs and Derivatives of Methyl-(5-methyl-isoxazol-3-YL)-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its wide spectrum of biological activities.[1] This technical guide focuses on the structural analogs and derivatives of 5-methylisoxazol-3-amine, the core of "Methyl-(5-methyl-isoxazol-3-YL)-amine". This versatile building block has been pivotal in the development of various therapeutic agents, most notably as a key intermediate in the synthesis of sulfonamide drugs like sulfamethoxazole.[2][3] Its derivatives have demonstrated a broad range of pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and antitubercular activities.[1][4][5] This document provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these compounds, presenting key data in a structured format to facilitate research and development efforts.

Core Structure and Derivatives

The foundational structure is 3-Amino-5-methylisoxazole (CAS: 1072-67-9), a five-membered heterocyclic compound containing adjacent nitrogen and oxygen atoms, with a methyl group at the 5-position and an amino group at the 3-position.[3][6]

Figure 1: Core structure of 3-Amino-5-methylisoxazole

Structural modifications of this core have led to a diverse library of derivatives with varied biological activities. Key classes of these derivatives include:

  • N-Substituted Analogs: Modifications of the 3-amino group.

  • Carboxamides: Derivatives formed at the 3-position, often via a carboxylic acid intermediate.

  • Chalcone-based Derivatives: Incorporating an α,β-unsaturated ketone system, which is a well-known pharmacophore.[1]

  • Fused Heterocyclic Systems: Where the isoxazole ring is fused with other cyclic structures to create more complex molecules.

Quantitative Biological Activity Data

The following tables summarize the quantitative biological data for various derivatives of 5-methylisoxazol-3-amine.

Table 1: Antitubercular and Antibacterial Activity of 5-Methylisoxazole-3-Carboxamide Derivatives[4]
Compound IDSubstituent on Amide NitrogenAntitubercular Activity (MIC, µM) vs. M. tuberculosis H37RvAntibacterial Activity (MIC, µM) vs. B. subtilisAntibacterial Activity (MIC, µM) vs. E. coli
9 2,4-Dichlorophenyl6.256.25>100
10 4-Nitrophenyl3.125>100>100
13 4-Chlorophenyl6.256.25>100
14 4-Fluorophenyl3.125>100>100
15 4-Bromophenyl>10012.5>100
17 2-Nitrophenyl>10012.5>100
19 2-Chlorophenyl>1006.25>100
20 2-Fluorophenyl>1006.25>100
Table 2: Antiproliferative Activity of Isoxazole Derivatives against K562 Cells[7]
Compound IDStructure DescriptionIC50 (nM)
1 3,4-isoxazolediamide derivative71.57 ± 4.89
2 3,4-isoxazolediamide derivative18.01 ± 0.69
3 3,4-isoxazolediamide derivative44.25 ± 10.9
4 3,4-isoxazolediamide derivative70.1 ± 5.8
5 3,4-isoxazolediamide derivative35.2 ± 6.2
6 3,4-isoxazolediamide derivative45.43 ± 13.1
10 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivative68.3 ± 5.2 µM
12 Inactive control>300 µM
13 Inactive control>300 µM

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of 5-methylisoxazol-3-amine derivatives.

Synthesis Protocols

1. General Synthesis of 3-Amino-5-methylisoxazole [7]

This patented three-step synthesis provides a scalable route to the core molecule:

  • Step 1: Synthesis of Acetoacetonitrile: Acetonitrile is reacted with a metal base (e.g., sodium ethoxide) to generate a negative ion, which then undergoes a condensation reaction with ethyl acetate to yield acetoacetonitrile.

  • Step 2: Formation of Hydrazone: The resulting acetoacetonitrile is reacted with p-toluenesulfonyl hydrazide in an alcohol solvent under reflux to form the corresponding hydrazone.

  • Step 3: Ring Closure to 3-Amino-5-methylisoxazole: Hydroxylamine hydrochloride is dissociated with potassium carbonate, followed by the addition of the hydrazone from the previous step. The mixture is then heated to induce a ring-closing reaction, affording 3-amino-5-methylisoxazole.

2. Synthesis of 5-Methylisoxazole-3-Carboxamide Derivatives [4]

  • Step 1: Synthesis of 5-methylisoxazole-3-carboxylic acid: This intermediate is synthesized via a one-pot condensation reaction.

  • Step 2: Synthesis of 5-methylisoxazole-3-carbonyl chloride: The carboxylic acid is refluxed with thionyl chloride (SOCl2) in the presence of catalytic pyridine with stirring at room temperature.

  • Step 3: Synthesis of 5-methylisoxazole-3-carboxamide derivatives: The carbonyl chloride is reacted with various substituted anilines (ArNH2) at room temperature for 12 hours to yield the final carboxamide products.

3. Synthesis of Isoxazole Derivatives from Chalcones [8]

  • Step 1: Synthesis of Chalcone Intermediate: An appropriately substituted acetophenone is reacted with a substituted benzaldehyde in the presence of a base (e.g., sodium hydroxide) in ethanol via a Claisen-Schmidt condensation.

  • Step 2: Cyclization to Isoxazole: The purified chalcone is dissolved in ethanol, and hydroxylamine hydrochloride and sodium acetate are added. The mixture is refluxed for 6 hours to yield the 3,5-disubstituted isoxazole derivative.

Biological Evaluation Protocols

1. Antitubercular Activity Assay (MABA - Microplate Alamar Blue Assay) [4]

  • A stock solution of each test compound is prepared in DMSO.

  • The assay is performed in 96-well microplates, with serial dilutions of the compounds.

  • Mycobacterium tuberculosis H37Rv culture is added to each well.

  • Plates are incubated for a specified period.

  • Alamar Blue reagent is added, and the plates are re-incubated.

  • The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that prevents a color change from blue to pink.

2. Antibacterial Activity Assay (Serial Dilution Method) [4]

  • Test compounds are serially diluted in a suitable broth medium in test tubes or microplates.

  • A standardized inoculum of the bacterial strain (Bacillus subtilis or Escherichia coli) is added to each dilution.

  • The cultures are incubated at 37°C for 24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

3. In Vitro Antiproliferative Assay [9]

  • K562 human leukemia cells are seeded in 96-well plates.

  • The cells are treated with various concentrations of the test isoxazole derivatives.

  • After a 72-hour incubation period, cell viability is assessed using a standard method such as the MTT assay.

  • The IC50 value, the concentration of the compound that inhibits cell proliferation by 50%, is calculated from the dose-response curves.

Signaling Pathways and Mechanisms of Action

While the exact mechanisms for many derivatives are still under investigation, some studies have elucidated specific signaling pathways.

Akt/GSK3β/β-Catenin Signaling Pathway

An isoxazole chalcone derivative, 1-(4-((3-phenylisoxazol-5-yl)methoxy)phenyl)-3-phenylprop-2-en-1-one (PMPP), has been identified as a potent activator of tyrosinase, an enzyme crucial for melanin synthesis.[10] Further investigation revealed that PMPP enhances melanogenesis in B16 melanoma cells by modulating the Akt/GSK3β/β-Catenin signaling pathway.[10] This pathway is a key regulator of melanocyte differentiation and pigmentation.

Akt_GSK3_beta_Catenin_Pathway PMPP PMPP (Isoxazole Chalcone Derivative) Akt Akt PMPP->Akt Activates GSK3b GSK3β Akt->GSK3b Inhibits beta_catenin β-Catenin GSK3b->beta_catenin Inhibits (Phosphorylation for degradation) MITF MITF beta_catenin->MITF Activates Transcription Tyrosinase Tyrosinase MITF->Tyrosinase Increases Expression Melanogenesis Melanogenesis Tyrosinase->Melanogenesis Catalyzes

Akt/GSK3β/β-Catenin Signaling Pathway in Melanogenesis

HSP90 Inhibition

Certain synthetic isoxazole derivatives, specifically 3,4-isoxazolediamides and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridines, have been shown to be potent and selective inhibitors of Heat Shock Protein 90 (HSP90).[9] HSP90 is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins involved in cancer cell survival and proliferation. By inhibiting HSP90, these isoxazole derivatives can induce apoptosis in cancer cells.[9]

Experimental and Logical Workflows

The development of novel derivatives of 5-methylisoxazol-3-amine typically follows a structured workflow from synthesis to biological evaluation.

synthesis_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (e.g., 3-Amino-5-methylisoxazole, Chalcones) Reaction Chemical Reaction (e.g., Acylation, Cyclization) Start->Reaction Purification Purification (e.g., Chromatography, Recrystallization) Reaction->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Screening Primary Screening (e.g., Antimicrobial, Antiproliferative) Characterization->Screening Lead Compounds DoseResponse Dose-Response Studies (IC50, MIC determination) Screening->DoseResponse Mechanism Mechanism of Action Studies (e.g., Pathway Analysis) DoseResponse->Mechanism Lead_Optimization Lead Optimization Mechanism->Lead_Optimization SAR Data Lead_Optimization->Reaction Iterative Design

General Workflow for Derivative Synthesis and Evaluation

Conclusion

The 5-methylisoxazol-3-amine core represents a privileged scaffold in medicinal chemistry, giving rise to a multitude of derivatives with significant therapeutic potential. The data and protocols compiled in this guide underscore the broad applicability of these compounds, from infectious diseases to oncology. The continued exploration of this chemical space, aided by structured synthesis and evaluation workflows, promises to yield novel drug candidates with improved efficacy and safety profiles. Future research should focus on elucidating the structure-activity relationships of these derivatives to enable the rational design of next-generation therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl-(5-methyl-isoxazol-3-YL)-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the laboratory synthesis of Methyl-(5-methyl-isoxazol-3-YL)-amine. The synthesis is presented as a two-stage process: first, the preparation of the precursor 3-amino-5-methylisoxazole, followed by its N-methylation to yield the final product.

Stage 1: Synthesis of 3-amino-5-methylisoxazole

The initial stage focuses on the synthesis of 3-amino-5-methylisoxazole, a key intermediate. The presented protocol is adapted from a patented three-step method, which offers a high-purity product.[1]

Experimental Protocol: Synthesis of 3-amino-5-methylisoxazole

This synthesis involves three sequential steps:

Step 1: Synthesis of Acetonitrile

  • In a 500 mL reaction flask, a solution of diisopropylamine (35.4 g, 0.35 mol) in tetrahydrofuran (140 mL) is cooled to below -30°C.

  • Under a nitrogen atmosphere, n-butyl lithium in n-hexane solution (140 mL, 0.35 mol, 2.5 M) is added dropwise.

  • The mixture is stirred at room temperature for 30 minutes.

  • The reaction is then cooled to below -78°C, and a solution of ethyl acetate (30.8 g, 0.35 mol) in acetonitrile (10.3 g, 0.25 mol) is added dropwise.

  • After the addition is complete, the reaction is stirred at room temperature for 2 hours.

  • The reaction is quenched with 2N HCl to adjust the pH to 5-6.

  • The product is extracted with ethyl acetate, and the organic layer is dried over anhydrous sodium sulfate.

  • The solvent is concentrated to yield colorless, oily acetyl acetonitrile.

Step 2: Synthesis of Hydrazone Intermediate

  • The acetyl acetonitrile from the previous step is dissolved in an alcohol solvent such as methanol or ethanol.

  • p-Toluenesulfonyl hydrazide is added (molar ratio of acetoacetonitrile to p-toluenesulfonyl hydrazide is 1:0.95-1).

  • The mixture is refluxed to form the corresponding hydrazone.

Step 3: Ring Closure to form 3-amino-5-methylisoxazole

  • Hydroxylamine hydrochloride is dissociated by adding it to potassium carbonate (2.2 to 4 equivalents of hydroxylamine hydrochloride).

  • The hydrazone from Step 2 is added to this mixture.

  • The reaction is heated to 65-90°C in a solvent such as tetrahydrofuran to facilitate the ring-closing reaction, yielding 3-amino-5-methylisoxazole.[1]

Data Presentation: Quantitative Data for 3-amino-5-methylisoxazole Synthesis

ParameterValueReference
Step 1: Acetyl Acetonitrile Synthesis
Yield87%[1]
GC Purity98%[1]
Step 3: 3-amino-5-methylisoxazole
Reaction Temperature65-90 °C[1]

Visualization: Synthesis Workflow for 3-amino-5-methylisoxazole

G cluster_0 Step 1: Acetyl Acetonitrile Synthesis cluster_1 Step 2: Hydrazone Formation cluster_2 Step 3: Ring Closure A Ethyl Acetate + Acetonitrile C Reaction at -78°C to RT A->C B LDA in THF B->C D Acid Quench & Extraction C->D E Acetyl Acetonitrile D->E G Reflux in Alcohol E->G F p-Toluenesulfonyl Hydrazide F->G H Hydrazone Intermediate G->H J Heating (65-90°C) H->J I Hydroxylamine HCl + K2CO3 I->J K 3-amino-5-methylisoxazole J->K

Caption: Three-step synthesis of 3-amino-5-methylisoxazole.

Stage 2: N-methylation of 3-amino-5-methylisoxazole

Experimental Protocol: Reductive Amination for N-methylation

  • Dissolve 3-amino-5-methylisoxazole (1 equivalent) in a suitable solvent such as methanol.

  • Add aqueous formaldehyde (1.1 equivalents) to the solution.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Cool the reaction mixture in an ice bath.

  • Slowly add a reducing agent, such as sodium borohydride (1.5 equivalents), in portions.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Data Presentation: Proposed Reaction Parameters for N-methylation

ParameterProposed Value/Condition
Reactants
3-amino-5-methylisoxazole1.0 eq
Aqueous Formaldehyde (37%)1.1 eq
Sodium Borohydride1.5 eq
Solvent Methanol
Reaction Temperature 0°C to Room Temperature
Reaction Time 12 - 24 hours
Purification Silica Gel Column Chromatography

Visualization: Workflow for N-methylation via Reductive Amination

G cluster_0 Reductive Amination A 3-amino-5-methylisoxazole C Imine Formation (RT) A->C B Formaldehyde in Methanol B->C D Reduction with NaBH4 (0°C to RT) C->D E Work-up & Purification D->E F This compound E->F

Caption: Proposed N-methylation via reductive amination.

References

Application Note: Analytical Methods for the Characterization of Methyl-(5-methyl-isoxazol-3-YL)-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract This document provides a comprehensive overview of the analytical methods for the structural characterization and purity assessment of Methyl-(5-methyl-isoxazol-3-YL)-amine, also known as N-methyl-5-methylisoxazol-3-amine. Isoxazole derivatives are significant in pharmaceutical research due to their wide range of biological activities. Robust and detailed analytical characterization is crucial for regulatory approval and ensuring the quality and safety of drug candidates. This application note details protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

The isoxazole ring is a key heterocyclic motif present in numerous pharmacologically active compounds, exhibiting properties such as analgesic, anti-inflammatory, anti-bacterial, and anti-cancer activities. This compound is a derivative of this important scaffold. Its unambiguous characterization is a prerequisite for its use in research and development. A multi-technique analytical approach is necessary to confirm its identity, structure, and purity. This note outlines the primary analytical techniques and provides standardized protocols for its characterization.

Spectroscopic Characterization Methods

Spectroscopic methods are essential for elucidating the molecular structure of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework. Both ¹H and ¹³C NMR are required for full characterization.

Expected Spectral Data:

  • ¹H NMR: The spectrum is expected to show distinct signals for the methyl group on the isoxazole ring (C5-CH₃), the methyl group on the amine (N-CH₃), the proton on the isoxazole ring (C4-H), and the amine proton (N-H). In comparison to the parent compound, 5-methyl-isoxazol-3-amine, which shows a signal for the C(4)-H proton in the range of 4.9-6.7 ppm, a similar shift is expected here. The key difference will be the presence of a signal for the N-methyl group, likely a doublet if coupled to the N-H proton, or a singlet, integrating to three protons.

  • ¹³C NMR: The spectrum will show signals for the two methyl carbons, the carbons of the isoxazole ring (C3, C4, and C5), with the C4 carbon chemical shift expected in the range of 95.0-98.0 ppm based on similar structures.

Table 1: Predicted NMR Spectral Data for this compound

Assignment¹H NMR Predicted Chemical Shift (ppm)¹³C NMR Predicted Chemical Shift (ppm)
C5-CH₃~2.4~12
N-CH₃~2.8 - 3.0~30 - 35
C4-H~5.8 - 6.5~95 - 100
N-HBroad singlet, variable-
C3-~168 - 172
C4-~95 - 100
C5-~150 - 155
Mass Spectrometry (MS)

MS is used to determine the molecular weight of the compound and can provide structural information through fragmentation analysis. For this compound (C₅H₈N₂O), the expected exact mass is 112.0637 g/mol .

Expected Fragmentation: Upon ionization, the molecule is expected to show a prominent molecular ion peak [M+H]⁺ at m/z 113. Fragmentation may involve the loss of methyl groups or cleavage of the isoxazole ring. Analysis of derivatives of similar isoxazole compounds has been successfully performed using ESI-MS/MS.[1]

Table 2: Expected Mass Spectrometry Data

Ion TypeCalculated m/zDescription
[M]⁺112.06Molecular Ion
[M+H]⁺113.07Protonated Molecular Ion (ESI/CI)
[M+Na]⁺135.05Sodium Adduct (ESI)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Absorption Bands: The IR spectrum of this compound would differ from its primary amine analog, 5-methyl-isoxazol-3-amine, which shows N-H stretching bands around 3290-3300 cm⁻¹. As a secondary amine, a single, less intense N-H stretch is expected.

Table 3: Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Description
N-H Stretch3300 - 3500Secondary amine
C-H Stretch2850 - 3000Aliphatic (methyl groups)
C=N Stretch1620 - 1680Isoxazole ring
N-O Stretch1300 - 1400Isoxazole ring
C-N Stretch1020 - 1250Amine

Chromatographic Methods

Chromatographic techniques are vital for separating the target compound from impurities and for quantification, thus determining its purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of non-volatile and thermally sensitive compounds. A reversed-phase method is typically suitable for isoxazole derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds. It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.

Experimental Protocols

Protocol for NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Set the spectral width to cover the range of -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Use a spectral width of 0 to 200 ppm.

    • Longer acquisition times or a higher sample concentration may be needed due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak as an internal standard.

Protocol for LC-MS Analysis

This protocol is adapted from methods used for analyzing related heterocyclic compounds.[1]

  • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. Dilute further with the mobile phase to a final concentration of 1-10 µg/mL.

  • Instrumentation: Use an HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF or Triple Quadrupole).

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.6 µm).[1]

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with a low percentage of B, and gradually increase to elute the compound. A typical gradient might be 5% to 95% B over 15 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 25-40 °C.

    • Injection Volume: 5-10 µL.

  • MS Conditions (Positive ESI Mode):

    • Capillary Voltage: 3-4 kV.

    • Drying Gas (N₂): Flow rate and temperature optimized for the instrument.

    • Scan Range: m/z 50-500.

    • For structural confirmation, perform MS/MS analysis by selecting the parent ion (m/z 113) and applying collision energy (e.g., 10-30 V) to induce fragmentation.[1]

Protocol for GC-MS Analysis

This protocol is based on general methods for analyzing small organic molecules.[2]

  • Sample Preparation: Prepare a dilute solution (10-100 µg/mL) of the sample in a volatile organic solvent like dichloromethane, ethyl acetate, or methanol.

  • Instrumentation: Use a standard GC-MS system.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column, such as a TG-5MS (30m x 0.25mm, 0.25µm).[2]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).[2]

    • Injector Temperature: 250 °C.[2]

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Injection Mode: Split or splitless, depending on the sample concentration.

  • MS Conditions (Electron Ionization - EI):

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Scan Range: m/z 35-500.

  • Data Analysis: Identify the compound peak in the total ion chromatogram (TIC). Analyze the corresponding mass spectrum and compare it with spectral libraries (e.g., NIST) for confirmation.

Workflow and Data Integration

A systematic workflow ensures all necessary data is collected for a comprehensive characterization. The data from different techniques are complementary and together provide a complete picture of the molecule's identity, structure, and purity.

G cluster_workflow General Analytical Workflow Sample Sample Receipt Prep Sample Preparation (Dissolution, Dilution) Sample->Prep Weigh & Dissolve Screening Initial Screening (TLC, LC-MS) Prep->Screening Analyze Aliquot Purification Purification (if needed) (Column Chromatography, Prep-HPLC) Screening->Purification Purity < 95% Structure Structural Elucidation (NMR, HRMS) Screening->Structure Purity > 95% Purification->Structure Purified Sample Purity Purity Assessment (HPLC, GC-MS) Structure->Purity Structure Confirmed Report Final Report & Certificate of Analysis Purity->Report Data Compilation

Caption: A general workflow for the analytical characterization of a new chemical entity.

G cluster_integration Complementary Analytical Techniques Compound This compound NMR NMR (¹H, ¹³C) Compound->NMR MS Mass Spectrometry (HRMS, MS/MS) Compound->MS IR IR Spectroscopy Compound->IR Chroma Chromatography (HPLC, GC) Compound->Chroma Structure Covalent Structure & Stereochemistry NMR->Structure MolWeight Molecular Formula & Weight MS->MolWeight FuncGroups Functional Groups IR->FuncGroups Purity Purity & Impurity Profile Chroma->Purity

Caption: Integration of data from complementary analytical techniques for full characterization.

Conclusion

The characterization of this compound requires a combination of spectroscopic and chromatographic methods. NMR spectroscopy provides the definitive structural evidence, while mass spectrometry confirms the molecular weight and formula. IR spectroscopy offers confirmation of functional groups, and chromatographic techniques like HPLC and GC-MS are essential for assessing purity. The protocols and data presented in this application note provide a robust framework for researchers to reliably characterize this and similar isoxazole derivatives.

References

Application Notes and Protocols for High-Throughput Screening of Methyl-(5-methyl-isoxazol-3-YL)-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of Methyl-(5-methyl-isoxazol-3-YL)-amine and related isoxazole compounds in high-throughput screening (HTS) for drug discovery. The isoxazole nucleus is a key feature in a variety of pharmacologically active compounds, exhibiting a broad range of biological activities including anti-inflammatory, analgesic, antibacterial, anti-HIV, and anticancer properties. This document outlines a detailed protocol for a common HTS application—a cell-based cytotoxicity assay—and provides templates for data presentation and visualization of experimental workflows.

While specific HTS data for this compound is not extensively available in public literature, the protocols and strategies outlined here are based on established methods for screening novel chemical entities and can be adapted for the evaluation of this and other similar isoxazole derivatives.[1]

Introduction to this compound and its Potential in HTS

This compound belongs to the 3,5-disubstituted isoxazole class of compounds. Derivatives of 3-amino-5-methylisoxazole have been synthesized for various pharmaceutical applications, including the development of antimicrobial and antitubercular agents.[2][3] Given the diverse biological activities associated with the isoxazole scaffold, this compound is a candidate for inclusion in compound libraries for large-scale screening campaigns aimed at identifying novel therapeutic leads.

High-throughput screening allows for the rapid, automated testing of large numbers of chemical compounds against a specific biological target.[4] This process is instrumental in the early stages of drug discovery for identifying "hit" compounds that can be further optimized.[4][5]

Illustrative High-Throughput Screening Application: Cell-Based Cytotoxicity Assay

A primary and informative HTS campaign for a novel compound of interest is the assessment of its cytotoxic effects across various cell lines. This provides initial insights into its potential as an anti-cancer agent and its general toxicity profile.

Principle of the Assay

This protocol describes a cell-based assay to determine the cytotoxic effects of this compound on different cancer cell lines. Cell viability is assessed using a resazurin-based assay, where viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. The fluorescence intensity is directly proportional to the number of living cells.

Data Presentation: Illustrative Cytotoxicity Data

The following table presents hypothetical data for the screening of this compound and other isoxazole analogs against a panel of human cancer cell lines. Values are represented as IC50 (the concentration at which 50% of cell growth is inhibited).

Compound IDChemical NameHeLa (Cervical Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)
ISO-001This compound15.225.8> 50
ISO-0023-Amino-5-methylisoxazole> 50> 50> 50
ISO-003Phenyl-isoxazole-carboxamide8.712.122.4
ISO-004Isoxazole-containing hybrid1.22.95.6

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols

Materials and Reagents
  • This compound (and other test compounds)

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Resazurin sodium salt

  • 384-well clear-bottom black assay plates

  • Automated liquid handling systems

  • Multi-mode microplate reader with fluorescence detection capabilities

Compound Preparation
  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Perform serial dilutions of the stock solution in DMSO to create a concentration gradient for dose-response analysis.

  • Utilize an automated liquid handler to transfer the diluted compounds to the 384-well assay plates.

Cell Culture
  • Maintain the selected cell lines in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Routinely subculture the cells to ensure they are in the exponential growth phase for experiments.

Cytotoxicity Assay Procedure
  • Harvest and count the cells, then adjust the cell suspension to a density of 1 x 10^5 cells/mL in culture medium.

  • Using an automated dispenser, seed 50 µL of the cell suspension (5,000 cells) into each well of the 384-well plates.

  • Incubate the plates for 24 hours to allow for cell attachment.

  • Add 50 nL of the serially diluted compounds to the respective wells using an acoustic liquid handler. Include DMSO-only wells as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.

  • Incubate the plates for an additional 48-72 hours.

  • Prepare a 0.15 mg/mL solution of resazurin in PBS and sterilize by filtration.

  • Add 5 µL of the resazurin solution to each well and incubate for 2-4 hours at 37°C.

  • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

Data Analysis
  • Subtract the background fluorescence from a no-cell control.

  • Normalize the data with the negative (DMSO) and positive controls representing 100% and 0% cell viability, respectively.

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Calculate the IC50 values using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).

Visualizations

High-Throughput Screening Workflow

HTS_Workflow cluster_prep Preparation cluster_execution Execution (Automated) cluster_analysis Analysis Compound_Library Compound Library (incl. This compound) Plate_Preparation Assay Plate Preparation (384-well) Compound_Library->Plate_Preparation Assay_Development Assay Development (e.g., Cytotoxicity Assay) Assay_Development->Plate_Preparation Cell_Seeding Cell Seeding Plate_Preparation->Cell_Seeding Compound_Dispensing Compound Dispensing Incubation Incubation Compound_Dispensing->Incubation Cell_Seeding->Compound_Dispensing Reagent_Addition Reagent Addition (e.g., Resazurin) Incubation->Reagent_Addition Signal_Reading Signal Reading (Plate Reader) Reagent_Addition->Signal_Reading Data_Processing Data Processing & Normalization Signal_Reading->Data_Processing Hit_Identification Hit Identification (IC50 Calculation) Data_Processing->Hit_Identification Confirmation Hit Confirmation & Follow-up Hit_Identification->Confirmation

Caption: Workflow for a typical high-throughput screening campaign.

Cell-Based Cytotoxicity Assay Principle

Cytotoxicity_Assay cluster_workflow Assay Principle Viable_Cell Viable, Metabolically Active Cell Resorufin Resorufin (Pink, Fluorescent) Viable_Cell->Resorufin Reduction Resazurin Resazurin (Blue, Non-fluorescent) Resazurin->Viable_Cell Dead_Cell Dead Cell Resazurin->Dead_Cell No_Conversion No Conversion Dead_Cell->No_Conversion

Caption: Principle of the resazurin-based cell viability assay.

References

The Versatile Building Block: Methyl-(5-methyl-isoxazol-3-YL)-amine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl-(5-methyl-isoxazol-3-YL)-amine, more systematically known as 3-amino-5-methylisoxazole, is a pivotal heterocyclic amine that serves as a versatile precursor in the synthesis of a wide array of biologically active molecules. Its unique structural framework, featuring a reactive amino group on the isoxazole core, makes it a valuable starting material for the construction of complex fused heterocyclic systems and substituted derivatives. This compound is a key intermediate in the production of pharmaceuticals, such as the sulfonamide antibiotic sulfamethoxazole, and is extensively utilized in the development of novel therapeutic agents with activities ranging from antifungal to antitubercular.[1] This application note explores the utility of this compound as a building block, providing detailed protocols for its application in organic synthesis.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound and its derivatives is presented below.

Compound/DerivativeMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)Reference
3-Amino-5-methylisoxazoleC4H6N2O98.10Not specified-[2]
Isoindole derivativeC16H14N4O2294.3119168[3]
5-methylisoxazole-3-carboxylic acidC5H5NO3127.0918081[4]

Applications in the Synthesis of Fused Heterocycles

This compound is a valuable synthon for the construction of fused heterocyclic systems, particularly isoxazolopyrimidinones. These compounds are of significant interest due to their potential pharmacological activities.

Synthesis of Isoxazolopyrimidinones

The reaction of 3-amino-5-methylisoxazole with activated enol ethers, such as diethyl ethoxymethylenemalonate (EMM), in a high-boiling solvent like xylene leads to the formation of isoxazolopyrimidinones. The reaction proceeds through an initial nucleophilic attack of the amino group on the enol ether, followed by an intramolecular cyclization.

A general workflow for this synthesis is depicted below:

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_intermediates Intermediate cluster_products Product A This compound C Reflux in Xylene A->C B Diethyl Ethoxymethylenemalonate (EMM) B->C D Isoxazolyl Enamine C->D Condensation E Isoxazolopyrimidinone D->E Intramolecular Cyclization G cluster_inputs Starting Materials cluster_condition Process cluster_output Result Reactant1 This compound Condition Reflux in Dichloromethane Reactant1->Condition Reactant2 o-Phthalicaldehyde Reactant2->Condition Product Antifungal Isoindole Derivative Condition->Product Condensation Reaction

References

Application Notes and Protocols for Methyl-(5-methyl-isoxazol-3-YL)-amine and its Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives approved as therapeutic agents.[1] Among these, compounds derived from the "Methyl-(5-methyl-isoxazol-3-YL)-amine" core, more formally known as derivatives of 3-amino-5-methylisoxazole, have demonstrated a wide spectrum of biological activities. This versatile building block serves as a crucial intermediate in the synthesis of novel drug candidates targeting a range of therapeutic areas, including infectious diseases and neurological disorders.[2]

While specific data for the N-methylated title compound, this compound, is not extensively available in public literature, the foundational molecule, 3-amino-5-methylisoxazole, is a well-established starting material for various drug discovery pipelines.[3][4][5] These application notes will focus on the utility of the 3-amino-5-methylisoxazole scaffold, presenting its derivatization strategies, reported biological activities, and relevant experimental protocols. The potential for N-alkylation, such as methylation, as a strategy for lead optimization will also be discussed.

I. Overview of the 3-Amino-5-Methylisoxazole Scaffold

3-Amino-5-methylisoxazole is a key intermediate in the synthesis of various pharmaceuticals, notably as a precursor to some sulfa drugs.[4][5] Its derivatives have been explored for a multitude of pharmacological applications, underscoring the significance of this scaffold in drug discovery.

Key Biological Activities of Derivatives:

  • Antimicrobial: Derivatives have shown potent activity against various bacterial and fungal strains.[6][7]

  • Antitubercular: Specific carboxamide derivatives have demonstrated significant efficacy against Mycobacterium tuberculosis.[7]

  • Neurological Disorders: The scaffold is a building block for compounds targeting neurological pathways.[2]

  • Enzyme Inhibition: Certain derivatives have been investigated as acetylcholinesterase (AChE) inhibitors.[8]

Physicochemical Properties of 3-Amino-5-methylisoxazole:

PropertyValueReference
Molecular Formula C₄H₆N₂O[3]
Molecular Weight 98.10 g/mol [3]
CAS Number 1072-67-9[3]
Melting Point 59-61 °C[5]

II. Synthesis of 3-Amino-5-Methylisoxazole Derivatives

The primary amino group of 3-amino-5-methylisoxazole serves as a versatile handle for synthetic modifications, allowing for the generation of diverse chemical libraries. Common derivatization strategies include acylation, sulfonylation, and reactions with electrophiles to form a wide array of analogues.

General Workflow for Derivatization

G cluster_0 Starting Material Preparation cluster_1 Reaction cluster_2 Work-up and Purification cluster_3 Characterization 3_Amino 3-Amino-5-methylisoxazole Reaction_Vessel Reaction at controlled temperature (e.g., 0 °C to reflux) 3_Amino->Reaction_Vessel Dissolve Solvent Anhydrous Solvent (e.g., DCM, THF) Solvent->Reaction_Vessel Base Base (optional) (e.g., Pyridine, Et3N) Base->Reaction_Vessel Electrophile Electrophile (e.g., Acyl chloride, Sulfonyl chloride, Aldehyde, Isocyanate) Electrophile->Reaction_Vessel Add dropwise Quenching Aqueous Work-up Reaction_Vessel->Quenching Monitor by TLC Extraction Organic Extraction Quenching->Extraction Purification Purification (e.g., Recrystallization, Column Chromatography) Extraction->Purification Analysis Spectroscopic Analysis (NMR, MS, IR) Purification->Analysis Final_Product Pure Derivative Analysis->Final_Product

Caption: General workflow for the synthesis of 3-amino-5-methylisoxazole derivatives.

III. Experimental Protocols

Protocol 1: Synthesis of an Antifungal Isoindole Derivative

This protocol is adapted from the synthesis of (5-methyl-isoxazol-3-yl)-[2-(5-methyl-isoxazol-3-yl)2,3-dihydro-isoindol-1-ylidene]amine.[6]

Materials:

  • o-Phthalicaldehyde

  • 3-Amino-5-methylisoxazole

  • Dichloromethane (DCM)

Procedure:

  • Dissolve o-phthalicaldehyde (1 equivalent) in DCM in a round-bottom flask equipped with a reflux condenser.

  • In a separate flask, dissolve 3-amino-5-methylisoxazole (2 equivalents) in DCM.

  • Add the solution of 3-amino-5-methylisoxazole to the stirred solution of o-phthalicaldehyde.

  • Heat the reaction mixture to reflux for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, reduce the solvent volume under reduced pressure.

  • Allow the concentrated solution to stand, facilitating the formation of crystals.

  • Filter the pale yellow cubic crystals and wash with a small amount of cold DCM.

  • Dry the product under vacuum to yield the isoindole derivative.[6]

Protocol 2: Synthesis of 5-Methylisoxazole-3-Carboxamide Derivatives

This protocol outlines the general synthesis of carboxamide derivatives with potential antitubercular activity.[7]

Materials:

  • 5-Methylisoxazole-3-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Pyridine

  • Appropriate primary or secondary amine

  • Anhydrous solvent (e.g., THF, DCM)

Procedure:

  • Acid Chloride Formation:

    • To a solution of 5-methylisoxazole-3-carboxylic acid in an anhydrous solvent, add a catalytic amount of pyridine.

    • Cool the mixture in an ice bath and slowly add thionyl chloride (SOCl₂).

    • Stir the reaction at room temperature until the conversion to the acid chloride is complete (monitor by IR or by quenching a small aliquot with methanol and analyzing by LC-MS).

    • Remove the excess SOCl₂ and solvent under reduced pressure.

  • Amide Coupling:

    • Dissolve the crude 5-methylisoxazole-3-carbonyl chloride in an anhydrous solvent.

    • In a separate flask, dissolve the desired amine (1 equivalent) and a base (e.g., triethylamine, 1.2 equivalents) in the same solvent.

    • Cool the amine solution in an ice bath and add the acid chloride solution dropwise with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Monitor the reaction by TLC.

    • Upon completion, perform an aqueous work-up, extract with an organic solvent, and dry the organic layer.

    • Purify the crude product by recrystallization or column chromatography to obtain the desired 5-methylisoxazole-3-carboxamide derivative.[7]

IV. Biological Activity Data

The following tables summarize the reported quantitative biological activity data for derivatives of 3-amino-5-methylisoxazole.

Table 1: Antitubercular and Antibacterial Activity of 5-Methylisoxazole-3-Carboxamide Derivatives [7]

Compound IDTarget OrganismMIC (µM)
9 Mycobacterium tuberculosis H37Rv6.25
10 Mycobacterium tuberculosis H37Rv3.125
13 Mycobacterium tuberculosis H37Rv6.25
14 Mycobacterium tuberculosis H37Rv3.125
9 Bacillus subtilis6.25
13 Bacillus subtilis6.25
19 Bacillus subtilis6.25
20 Bacillus subtilis6.25
15 Escherichia coli12.5
17 Escherichia coli12.5

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of N-hydroxybenzoyl Derivatives [8]

Compound IDConcentration% AChE Inhibition
1-6 (series) 100 µg/mL6 ± 2 to 54 ± 3
5 100 µg/mLMost potent in series

V. Signaling Pathways and Drug Discovery Logic

While specific signaling pathways for many derivatives are still under investigation, a general logical workflow for a drug discovery campaign starting from 3-amino-5-methylisoxazole can be depicted.

G cluster_0 Scaffold Selection and Library Design cluster_1 Synthesis and Screening cluster_2 Hit Identification and Validation cluster_3 Lead Optimization Scaffold 3-Amino-5-methylisoxazole Library_Design Design of Derivative Library (e.g., amides, sulfonamides) Scaffold->Library_Design Synthesis Parallel Synthesis Library_Design->Synthesis Screening High-Throughput Screening (e.g., antibacterial, enzyme inhibition) Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Dose_Response Dose-Response and IC50/MIC Determination Hit_ID->Dose_Response SAR Structure-Activity Relationship (SAR) Studies Dose_Response->SAR ADMET In vitro ADMET Profiling SAR->ADMET Lead_Candidate Lead Candidate Selection ADMET->Lead_Candidate

Caption: A logical workflow for a drug discovery pipeline utilizing the 3-amino-5-methylisoxazole scaffold.

VI. The Role of N-Methylation: A Medicinal Chemistry Perspective

While the title compound "this compound" is not prominently featured in the literature, the N-methylation of a primary amine is a common and powerful strategy in medicinal chemistry for lead optimization. The introduction of a methyl group can profoundly influence a compound's properties:

  • Solubility: N-methylation can alter a compound's lipophilicity, which in turn affects its solubility in both aqueous and lipid environments.

  • Metabolic Stability: The presence of a methyl group can block sites of metabolism (e.g., N-dealkylation), potentially increasing the compound's half-life.

  • Receptor Binding: A methyl group can provide additional van der Waals interactions with a target protein, enhancing binding affinity. Conversely, it can also introduce steric hindrance that reduces affinity.

  • Membrane Permeability: Changes in hydrogen bonding capacity and lipophilicity upon N-methylation can impact a molecule's ability to cross biological membranes, such as the blood-brain barrier.

Given the diverse biological activities of 3-amino-5-methylisoxazole derivatives, the synthesis and evaluation of its N-methylated counterpart would be a logical step in exploring the structure-activity relationships of this promising scaffold.

Conclusion

The 3-amino-5-methylisoxazole core represents a valuable starting point for the development of novel therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives make it an attractive scaffold for drug discovery campaigns. The provided protocols and data serve as a foundation for researchers to further explore the potential of this chemical series in addressing unmet medical needs. Future work could focus on expanding the chemical space around this core, including systematic exploration of N-alkylation, to identify new lead candidates with improved potency, selectivity, and pharmacokinetic properties.

References

Application Notes and Protocols for Methyl-(5-methyl-isoxazol-3-YL)-amine and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling and storage of "Methyl-(5-methyl-isoxazol-3-YL)-amine" and structurally related compounds, primarily focusing on the widely referenced 5-Methylisoxazol-3-amine (CAS 1072-67-9) , which is likely the compound of interest for many research applications. Information on the N-methylated variant, N,5-Dimethylisoxazol-3-amine (CAS 55809-40-0) , is also included where relevant. These compounds are valuable intermediates in pharmaceutical synthesis, particularly for sulfa drugs.[1][2]

Chemical and Physical Properties

Proper handling and storage procedures are predicated on a thorough understanding of the compound's physical and chemical properties. The following table summarizes key data for 5-Methylisoxazol-3-amine.

PropertyValueReference
CAS Number 1072-67-9[3]
Molecular Formula C4H6N2O[3][4]
Molecular Weight 98.10 g/mol [4][5]
Appearance Slightly yellow flakes or solid[3]
Melting Point 56 - 61 °C (133 - 142 °F)[3][6]
Boiling Point 194 °C[3]
Solubility Very soluble in water[3]
pKb 11.60[3]
Vapor Density 3.4[3]

Safety and Hazard Information

Methylisoxazole amines may cause irritation and have not been fully investigated for all toxicological properties.[3][7] Adherence to safety protocols is therefore critical.

Hazard Identification:

  • Ingestion: May cause gastrointestinal irritation with nausea, vomiting, and diarrhea.[3]

  • Inhalation: May cause respiratory tract irritation.[3][7]

  • Skin Contact: Causes skin irritation.[3][8]

  • Eye Contact: Causes serious eye irritation.[3][8]

GHS Hazard Statements:

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4][8]

  • H335: May cause respiratory irritation.[4]

The following diagram outlines the general safety workflow when handling these compounds.

G Diagram 1: General Safety Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Assess Risks B Review SDS A->B C Don PPE (Gloves, Goggles, Lab Coat) B->C D Use in a Well-Ventilated Area (Fume Hood Recommended) C->D Proceed to Handling E Avoid Dust Formation D->E F Keep Container Tightly Closed E->F G Wash Hands Thoroughly F->G Complete Handling H Clean Work Area G->H I Dispose of Waste Properly H->I

Caption: General safety workflow for handling Methylisoxazole amines.

Handling Protocols

3.1. Personal Protective Equipment (PPE)

A comprehensive list of required PPE is provided in the table below.

EquipmentSpecificationReference
Eye Protection Chemical safety goggles or glasses as per OSHA 29 CFR 1910.133 or European Standard EN166.[3][8]
Hand Protection Appropriate protective gloves (inspect before use).[3][6][7]
Skin Protection Protective clothing, long-sleeved, to prevent skin exposure.[3][8]
Respiratory NIOSH or European Standard EN 149 approved respirator when necessary, especially if dust is generated.[3][7]

3.2. Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate personnel to a safe area.[7]

  • Ensure adequate ventilation.[7]

  • Wear appropriate personal protective equipment.[3][7]

  • Clean up spills immediately. Avoid generating dusty conditions.[3][7]

  • Sweep up the material and place it into a suitable, closed container for disposal.[3][7]

3.3. First Aid Measures

The following table summarizes first aid protocols.

Exposure RouteFirst Aid ProtocolReference
Ingestion Do NOT induce vomiting. If the victim is conscious, give 2-4 cupfuls of milk or water. Get immediate medical attention.[3][7]
Inhalation Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[3][7]
Skin Contact Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Get medical aid.[3][7]
Eye Contact Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[3][7]

Storage Guidelines

Proper storage is essential to maintain the stability and integrity of the compound.

Storage Conditions:

  • Store in a tightly closed container.[3][6]

  • Keep in a cool, dry, and well-ventilated area.[3][8]

  • Store away from incompatible substances.[3]

  • For stock solutions, it is recommended to aliquot and store at -20°C for one month or -80°C for six months, protected from light, to prevent degradation from repeated freeze-thaw cycles.[1]

Incompatible Materials:

  • Oxidizing agents[3][7]

  • Acids, acid chlorides, and acid anhydrides[7]

The decision-making process for appropriate storage is outlined in the diagram below.

G Diagram 2: Storage Decision Tree A Compound Received B Is it for immediate use? A->B C Store in original container. Keep cool, dry, and well-ventilated. B->C Yes D Is it a solid or a stock solution? B->D No E Store in a tightly closed container. Keep cool, dry, and well-ventilated. D->E Solid F Aliquot into smaller vials. D->F Stock Solution G Store at -20°C (1 month) or -80°C (6 months). Protect from light. F->G

Caption: Decision tree for the storage of Methylisoxazole amines.

Experimental Protocols and Applications

While detailed drug development protocols are proprietary and specific to the research context, 5-Methylisoxazol-3-amine is a known intermediate in chemical synthesis.[1][2]

General Synthetic Applications:

  • It serves as a key building block in the synthesis of various heterocyclic compounds.

  • It is used in reactions with activated enol ethers to form isoxazolyl enamines and isoxazolopyrimidinones.

  • It has been utilized in the one-pot synthesis of naphtho[1,2-e][3][8]oxazines.

Preparation of a Stock Solution (Example Protocol): A common application involves the preparation of stock solutions for in vitro or in vivo studies. The following is a general, illustrative protocol.[1]

  • Solvent Selection: Based on experimental needs, select an appropriate solvent. Dimethyl sulfoxide (DMSO) is often used for initial stock solutions.[1]

  • Preparation:

    • To prepare a 50 mg/mL stock solution, for example, add 1 mL of DMSO to 50 mg of 5-Methylisoxazol-3-amine.

    • Mix thoroughly until a clear solution is achieved.

  • Working Solution (for in vivo studies - example):

    • To prepare a working solution in corn oil, add 100 µL of the 50 mg/mL DMSO stock solution to 900 µL of corn oil and mix evenly. This yields a solution of ≥ 5 mg/mL.[1]

  • Storage: Store the stock solution as recommended in Section 4.

Researchers should adapt these protocols based on their specific experimental requirements and consult relevant literature for detailed synthetic methodologies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl-(5-methyl-isoxazol-3-YL)-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Methyl-(5-methyl-isoxazol-3-YL)-amine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis is typically a two-step process. The first step involves the synthesis of the precursor, 3-amino-5-methylisoxazole. The second step is the N-methylation of this precursor to yield the final product, this compound.

Q2: Which method is recommended for the N-methylation of 3-amino-5-methylisoxazole?

A2: The Eschweiler-Clarke reaction is a highly effective and widely used method for the N-methylation of primary and secondary amines.[1][2][3] This reaction utilizes formaldehyde as the methyl source and formic acid as the reducing agent, offering the advantage of preventing the formation of quaternary ammonium salts.[3][4]

Q3: What are the key factors influencing the yield of the initial 3-amino-5-methylisoxazole synthesis?

A3: The pH of the reaction medium is a critical factor. Maintaining a pH between 10.1 and 13, and ideally between 10.5 and 12.5, has been shown to significantly improve yields and reduce the formation of the 5-amino-3-methylisoxazole impurity.[5][6]

Troubleshooting Guides

Problem 1: Low yield in the synthesis of 3-amino-5-methylisoxazole (Precursor)
Possible Cause Suggested Solution
Incorrect pH Carefully monitor and control the pH of the reaction mixture. Use a reliable pH meter and add base (e.g., NaOH solution) dropwise to maintain the pH within the optimal range of 10.5-12.5.[5][6]
Poor quality of starting materials Ensure the purity of the nitrile compound and hydroxyurea. Impurities can lead to side reactions and lower yields.
Suboptimal reaction temperature Maintain the reaction temperature as specified in the protocol. Deviations can affect reaction kinetics and product formation.
Inefficient extraction Use an appropriate solvent (e.g., ethyl acetate) for extraction and perform multiple extractions to ensure complete recovery of the product from the aqueous layer.[5]
Problem 2: Low yield or incomplete conversion during N-methylation (Eschweiler-Clarke Reaction)
Possible Cause Suggested Solution
Insufficient excess of reagents Use a molar excess of both formaldehyde and formic acid to drive the reaction to completion.[4]
Low reaction temperature The Eschweiler-Clarke reaction is typically performed at or near boiling temperatures to ensure a reasonable reaction rate.[4]
Inadequate reaction time Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS) to ensure it has gone to completion.
Decomposition of the starting material or product While the isoxazole ring is generally stable, prolonged exposure to harsh acidic conditions at high temperatures could potentially lead to degradation. Optimize reaction time to avoid unnecessary exposure.
Problem 3: Formation of side products during N-methylation
Possible Cause Suggested Solution
Formation of N-formyl derivative This can occur if the reduction of the intermediate iminium ion is slow. Ensure an adequate amount of formic acid is present and that the reaction temperature is sufficient.
Over-methylation to quaternary ammonium salt This is unlikely with the Eschweiler-Clarke reaction, which is known to stop at the tertiary amine stage.[3][4] If observed, it may indicate the use of an alternative, inappropriate methylating agent.
Impure 3-amino-5-methylisoxazole The presence of the 5-amino-3-methylisoxazole isomer in the starting material will lead to the formation of the corresponding N-methylated isomer. Ensure the purity of the precursor before proceeding with methylation.[5]

Quantitative Data

Table 1: Effect of pH on the Yield of 3-amino-5-methylisoxazole

pH RangeYield (%)Purity Notes
9 - 1070.9Increased formation of 5-amino-3-methylisoxazole
10.1 - 1379.5 - 85.6Higher purity, less 5-amino isomer
11 - 12905-amino isomer contamination less than 0.7%
13 - 1452.1Significant decrease in yield and purity

Data sourced from patent information describing the reaction of a nitrile compound with hydroxyurea in the presence of an alkali metal hydroxide.[5]

Experimental Protocols

Protocol 1: Synthesis of 3-amino-5-methylisoxazole

This protocol is adapted from a documented synthesis procedure.[1]

Materials:

  • Hydroxylamine hydrochloride

  • Potassium carbonate

  • 3-Hydroxybutanenitrile (or equivalent precursor)

  • Toluene

  • Anhydrous ferric chloride

  • Concentrated hydrochloric acid

  • 30% Sodium hydroxide solution

  • Water

Procedure:

  • Combine hydroxylamine hydrochloride (0.20 mol) and potassium carbonate (0.51 mol) in 100 mL of water and stir at room temperature for 20 minutes.

  • Add the starting nitrile compound (0.17 mol) and heat the mixture to 60°C for 6 hours.

  • Cool the reaction to room temperature and add 200 mL of toluene to separate the aqueous layer.

  • To the organic layer, add anhydrous ferric chloride (17 mmol) and reflux using a water separator until the theoretical amount of water is collected.

  • Cool the mixture and adjust the pH to 1-2 with concentrated hydrochloric acid.

  • Stir for 1 hour, then separate and discard the organic layer.

  • Adjust the pH of the aqueous layer to 11-13 with 30% sodium hydroxide solution to precipitate the product.

  • Filter the precipitate, wash with water, and dry to obtain 3-amino-5-methylisoxazole. A yield of 77% with 98.8% purity has been reported with this method.[1]

Protocol 2: N-methylation of 3-amino-5-methylisoxazole via Eschweiler-Clarke Reaction (General Procedure)

This is a general procedure based on the principles of the Eschweiler-Clarke reaction.[3][4] Optimization may be required for this specific substrate.

Materials:

  • 3-amino-5-methylisoxazole

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Sodium hydroxide or potassium carbonate

  • Dichloromethane or other suitable extraction solvent

  • Water

Procedure:

  • To a round-bottom flask, add 3-amino-5-methylisoxazole (1.0 eq).

  • Add an excess of formic acid (e.g., 2.5-3.0 eq).

  • Add an excess of aqueous formaldehyde solution (e.g., 2.5-3.0 eq).

  • Heat the reaction mixture to reflux (typically 80-100°C) and monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully basify the mixture with a saturated solution of sodium hydroxide or potassium carbonate to a pH of >10.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane) multiple times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method, such as column chromatography or distillation, to yield this compound.

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Synthesis of 3-amino-5-methylisoxazole cluster_step2 Step 2: N-methylation Nitrile Compound Nitrile Compound 3-amino-5-methylisoxazole 3-amino-5-methylisoxazole Nitrile Compound->3-amino-5-methylisoxazole 1. Alkali Metal Hydroxide 2. Controlled pH (10.5-12.5) Hydroxyurea Hydroxyurea Hydroxyurea->3-amino-5-methylisoxazole This compound This compound 3-amino-5-methylisoxazole->this compound Eschweiler-Clarke Reaction Formaldehyde Formaldehyde Formaldehyde->this compound Formic Acid Formic Acid Formic Acid->this compound

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield of Final Product Check_Purity Check Purity of 3-amino-5-methylisoxazole Start->Check_Purity Low_Yield_Step1 Low Yield in Step 1 Check_Purity->Low_Yield_Step1 Impure Low_Yield_Step2 Low Yield in Step 2 Check_Purity->Low_Yield_Step2 Pure Optimize_Step1 Optimize Step 1: - Control pH (10.5-12.5) - Check Reagent Quality Low_Yield_Step1->Optimize_Step1 Optimize_Step2 Optimize Step 2: - Increase Reagent Excess - Increase Temperature/Time Low_Yield_Step2->Optimize_Step2 Success Improved Yield Optimize_Step1->Success Impure_Product Side Products Detected? Optimize_Step2->Impure_Product Purification Optimize Purification (e.g., Column Chromatography) Impure_Product->Purification Yes Impure_Product->Success No Purification->Success

Caption: Troubleshooting workflow for low yield issues.

References

Technical Support Center: Synthesis of Methyl-(5-methyl-isoxazol-3-YL)-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl-(5-methyl-isoxazol-3-YL)-amine.

Frequently Asked Questions (FAQs)

Q1: What are the main stages in the synthesis of this compound?

The synthesis is typically a two-stage process. The first stage is the synthesis of the precursor, 3-amino-5-methylisoxazole. The second stage involves the selective N-methylation of this precursor to yield the final product.

Q2: What is the most critical parameter to control during the synthesis of 3-amino-5-methylisoxazole?

The most critical parameter is the pH of the reaction medium. It has been found that maintaining the pH in a narrow range of 10.1 to 13 is crucial for achieving high yields and purity.[1] Deviations outside this range can lead to a significant drop in yield and an increased formation of the 5-amino-3-methylisoxazole isomer.[1]

Q3: What are the common side products in the N-methylation of 3-amino-5-methylisoxazole?

Common side reactions in the N-methylation step include over-alkylation, which results in the formation of dithis compound and potentially a quaternary ammonium salt. The choice of methylating agent and reaction conditions is critical to minimize these byproducts.

Q4: Can I use any methylating agent for the N-methylation step?

While various methylating agents can be used, such as methyl iodide or dimethyl sulfate, their reactivity and the reaction conditions must be carefully controlled to avoid over-methylation. Using a stoichiometric amount of the methylating agent and monitoring the reaction progress closely by techniques like TLC or LC-MS is recommended.

Q5: How can I purify the final product, this compound?

Purification of the final product can typically be achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any remaining impurities. Extraction and recrystallization may also be viable purification methods.

Troubleshooting Guide

Stage 1: Synthesis of 3-amino-5-methylisoxazole
Problem Potential Cause(s) Suggested Solution(s)
Low Yield - Incorrect pH of the reaction mixture.[1]- Incomplete reaction.- Degradation of starting materials or product.- Strictly maintain the pH between 10.5 and 12.5.[1]- Monitor the reaction progress using TLC or HPLC and adjust reaction time accordingly.- Ensure the quality of starting materials and control the reaction temperature.
Formation of 5-amino-3-methylisoxazole isomer - The primary cause is a pH outside the optimal range of 10.1-13.[1]- Use a pH meter and carefully add base to maintain the pH within the recommended range throughout the reaction.[1]
Difficulties in product isolation - The product may be soluble in the aqueous layer at certain pH values.- Adjust the pH of the aqueous layer to 11-13 to precipitate the product before filtration.[2]
Stage 2: N-methylation of 3-amino-5-methylisoxazole
Problem Potential Cause(s) Suggested Solution(s)
Multiple spots on TLC, indicating a mixture of products - Over-methylation leading to the formation of a tertiary amine and quaternary salt.- Unreacted starting material.- Use a controlled amount (e.g., 1.0-1.2 equivalents) of the methylating agent.- Perform the reaction at a lower temperature to control the reaction rate.- Monitor the reaction closely and stop it once the starting material is consumed.
Low yield of the desired secondary amine - Suboptimal reaction conditions (temperature, solvent, base).- Product loss during workup and purification.- Screen different solvents and bases to find the optimal conditions.- Optimize the purification method, for example, by adjusting the eluent system for column chromatography.
Product is not clean after purification - Co-elution of the desired product and the over-methylated byproduct.- Employ a different purification technique, such as preparative HPLC or recrystallization.- Modify the product to a derivative that is easier to purify, followed by deprotection.

Data Presentation

Table 1: Summary of Yield and Purity Data for 3-amino-5-methylisoxazole Synthesis

Method Starting Materials Key Reaction Conditions Yield (%) Purity (%) Reference
Method ANitrile compound and hydroxyureapH maintained between 10.1 and 13HighHigh purity, low isomeric contamination[1]
Method B3-hydroxybutanenitrile and hydroxylamine hydrochlorideReflux with FeCl3, pH adjusted to 11-13 for precipitation7798.8 (HPLC)[2]
Method CEthyl acetate and acetonitrileThree-step synthesis via acetyl acetonitrile and a hydrazone intermediate87 (for acetyl acetonitrile intermediate)98 (GC for intermediate)[3]

Experimental Protocols

Protocol 1: Synthesis of 3-amino-5-methylisoxazole (based on CN107602497A)[2]
  • Combine hydroxylamine hydrochloride (14.0g, 0.20mol), potassium carbonate (70.5g, 0.51mol), and 100mL of water in a reaction flask.

  • Stir the mixture at room temperature for 20 minutes.

  • Add 3-hydroxybutanenitrile (14.5g, 0.17mol).

  • Heat the reaction mixture to 60°C and maintain for 6 hours.

  • Cool the mixture to room temperature and add toluene (200mL) to separate the aqueous layer.

  • To the organic layer, add anhydrous ferric chloride (2.76g, 17mmol).

  • Heat the mixture to reflux and separate the water using a Dean-Stark apparatus until the theoretical amount of water is collected.

  • Cool the reaction mixture and add concentrated hydrochloric acid dropwise to adjust the pH to 1-2.

  • Stir for 1 hour, then separate the layers and discard the organic layer.

  • To the aqueous layer, add a 30% sodium hydroxide solution to adjust the pH to 11-13, which will cause a precipitate to form.

  • Filter the precipitate and dry to obtain 3-amino-5-methylisoxazole.

Protocol 2: General Procedure for N-methylation of 3-amino-5-methylisoxazole

Disclaimer: This is a general protocol and may require optimization for this specific substrate.

  • Dissolve 3-amino-5-methylisoxazole (1 equivalent) in a suitable solvent (e.g., THF, DMF, or acetonitrile) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a suitable base (e.g., NaH, K2CO3, or Et3N) (1.1 equivalents) to the solution and stir for 15-30 minutes at room temperature.

  • Cool the reaction mixture in an ice bath (0°C).

  • Slowly add a methylating agent (e.g., methyl iodide or dimethyl sulfate) (1.0-1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualizations

G cluster_0 Synthesis Workflow start Starting Materials stage1 Stage 1: Synthesis of 3-amino-5-methylisoxazole start->stage1 stage2 Stage 2: N-methylation stage1->stage2 purification Purification stage2->purification product Final Product: This compound purification->product

Caption: Overall workflow for the synthesis of this compound.

G cluster_1 Troubleshooting: Stage 1 (3-amino-5-methylisoxazole Synthesis) problem Low Yield or Impure Product check_ph Check pH Control problem->check_ph ph_ok pH in 10.1-13 range? check_ph->ph_ok ph_not_ok Isomer (5-amino-3-methylisoxazole) is likely the major impurity ph_ok->ph_not_ok No check_reaction_time Check Reaction Time/Temp ph_ok->check_reaction_time Yes adjust_ph Action: Strictly maintain pH with careful base addition ph_not_ok->adjust_ph optimize_conditions Action: Optimize reaction time and temperature check_reaction_time->optimize_conditions

Caption: Decision tree for troubleshooting the synthesis of 3-amino-5-methylisoxazole.

G cluster_2 Troubleshooting: Stage 2 (N-methylation) problem Multiple Products on TLC check_stoichiometry Check Stoichiometry of Methylating Agent problem->check_stoichiometry stoich_ok 1.0-1.2 equivalents used? check_stoichiometry->stoich_ok over_methylation Over-methylation is likely the primary side reaction stoich_ok->over_methylation No check_temp Check Reaction Temperature stoich_ok->check_temp Yes adjust_stoich Action: Reduce amount of methylating agent over_methylation->adjust_stoich lower_temp Action: Lower the reaction temperature (e.g., 0°C) check_temp->lower_temp

Caption: Decision tree for troubleshooting the N-methylation of 3-amino-5-methylisoxazole.

References

Technical Support Center: Purification of Methyl-(5-methyl-isoxazol-3-YL)-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the purification of Methyl-(5-methyl-isoxazol-3-YL)-amine and its parent compound, 3-amino-5-methylisoxazole. The purification strategies outlined for 3-amino-5-methylisoxazole are generally applicable to its N-methylated derivative.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis and purification of 3-amino-5-methylisoxazole?

Common impurities can include unreacted starting materials, side-products from the synthesis, and isomers. A significant isomeric impurity that can form is 5-amino-3-methylisoxazole (5-AMI).[1] The formation of such impurities is often pH-dependent, with improper pH control during synthesis leading to increased levels of contamination.[1]

Q2: What analytical methods are recommended for assessing the purity of the final product?

To confirm the purity and structure of your this compound, a combination of analytical techniques is recommended. These include:

  • Chromatography: High-Performance Liquid Chromatography (HPLC) is effective for determining purity levels.[2]

  • Spectroscopy: 1H NMR, 13C NMR, and Infrared (IR) spectroscopy are essential for structural confirmation and identifying functional groups.[3]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.[3]

  • Elemental Analysis: To determine the elemental composition of the synthesized compound.

Q3: What are the known physical properties of 3-amino-5-methylisoxazole?

The physical and chemical properties are crucial for handling, storage, and purification. Key properties are summarized in the table below.

PropertyValueReference
CAS Number 1072-67-9[2][4]
Molecular Formula C4H6N2O[2][4]
Molecular Weight 98.10 g/mol [2][4]
Appearance Light yellow crystalline solid[2]
Melting Point 59-62 °C[4][5]
Solubility Soluble in water.[4] Soluble in DMSO, PEG300.[6]

Troubleshooting Guide

Q4: My crude product is dark and oily. How can I purify it?

A common first step for purifying crude 3-amino-5-methylisoxazole is to treat it with an aqueous caustic solution, such as sodium hydroxide.[5] This can help neutralize and remove acidic impurities. Following this treatment, the product can be recovered by extraction into an organic solvent like methylene chloride.[5]

Q5: The melting point of my purified product is low and has a broad range. What is the likely cause and solution?

A low and broad melting point is a strong indicator of residual impurities. The reported melting point for pure 3-amino-5-methylisoxazole is sharp at around 61-62 °C.[5]

  • Cause: Presence of solvent, unreacted starting materials, or isomeric impurities. The 5-amino-3-methylisoxazole isomer is a known contaminant.[1]

  • Solution: Further purification is necessary. Recrystallization is a highly effective method. A known procedure involves dissolving the product in hot benzene and allowing it to crystallize upon cooling.[5] Alternatively, column chromatography can be employed for separating closely related impurities.[7][8]

Q6: My yield is very low after performing a recrystallization. How can I improve it?

Low recovery from recrystallization can be due to several factors:

  • Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures. If using benzene, ensure you are using the minimum amount of hot solvent required to dissolve the compound.

  • Product Loss in Mother Liquor: A significant amount of product may remain dissolved. You can try to recover more product by concentrating the mother liquor and cooling it again for a second crop of crystals.

  • Premature Crystallization: If the solution cools too quickly, impurities can be trapped within the crystals. Gradual cooling is recommended.

  • Alternative Purification: If recrystallization proves inefficient, consider other methods like distillation or chromatography. A process involving treatment with an aqueous sodium hydroxide solution followed by extraction has been described.[5]

Q7: I am struggling with solvent selection for extraction and recrystallization. What are some recommended solvents?

Based on documented procedures, the following solvents have been used successfully:

  • Extraction: Methylene chloride is an effective solvent for extracting 3-amino-5-methylisoxazole from an aqueous basic solution.[5]

  • Recrystallization: Hot benzene has been used to obtain recrystallized 3-amino-5-methylisoxazole.[5] For amines that are difficult to dissolve, using organic acids like acetic acid or trifluoroacetic acid (TFA) mixed with other solvents can be an option, though care must be taken to avoid stable salt formation.[9]

Experimental Protocols

Protocol 1: Purification via Caustic Wash and Solvent Extraction

This protocol is adapted from a patented procedure for the purification of 3-amino-5-methylisoxazole.[5]

  • Prepare Caustic Solution: Prepare a 10% aqueous sodium hydroxide (NaOH) solution.

  • Treat Crude Product: Add the crude 3-amino-5-methylisoxazole to the NaOH solution. The patent suggests heating the mixture to between 50-150 °C.[5] For example, a mixture can be heated on a steam bath at 94-97 °C for 1 hour.[5]

  • Cooling and Neutralization: Cool the mixture to room temperature. If necessary, adjust the pH.

  • Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product using multiple portions of methylene chloride (e.g., 6 portions of 75 ml each for a 50g scale reaction).[5]

  • Combine and Dry: Combine the organic extracts. Dry the combined organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

  • Concentrate: Remove the solvent by rotary evaporation to yield the purified product.

Protocol 2: Purification by Recrystallization

This protocol describes a method for recrystallizing 3-amino-5-methylisoxazole.[5]

  • Dissolution: Place the crude or partially purified product in a flask. Add a minimal amount of hot benzene to completely dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. One procedure suggests letting it stand for 1 hour at room temperature.[5]

  • Complete Crystallization: Further cool the solution in a refrigerator or ice bath to maximize crystal formation (e.g., 3 hours in a refrigerator).[5]

  • Isolate Crystals: Collect the crystals by vacuum filtration.

  • Wash and Dry: Wash the crystals with a small amount of cold solvent (benzene) to remove any remaining mother liquor. Dry the crystals under vacuum to remove all traces of solvent.

Visual Guides

G cluster_workflow General Purification Workflow Crude Crude Product Wash Aqueous Caustic Wash (e.g., 10% NaOH) Crude->Wash Remove Acidic Impurities Extract Solvent Extraction (e.g., Methylene Chloride) Wash->Extract Isolate Product Dry Dry Organic Layer (e.g., Na2SO4) Extract->Dry Concentrate Solvent Removal (Rotary Evaporation) Dry->Concentrate Recrystal Recrystallization (e.g., Hot Benzene) Concentrate->Recrystal Final Purification Pure Pure Product Recrystal->Pure Analysis Purity Analysis (HPLC, NMR, MS) Pure->Analysis

Caption: A general workflow for the purification of 3-amino-5-methylisoxazole.

G cluster_troubleshooting Troubleshooting Guide for Low Purity Start Low Purity Detected (e.g., Broad M.P., HPLC) Check_NMR Analyze NMR Spectrum Start->Check_NMR Residual_Solvent Residual Solvent Peaks? Check_NMR->Residual_Solvent Dry_Longer Action: Dry Under High Vacuum Residual_Solvent->Dry_Longer Yes Impurity_Peaks Unidentified Peaks? Residual_Solvent->Impurity_Peaks No Success Purity Improved Dry_Longer->Success Isomer_Check Consider Isomeric Impurity (e.g., 5-AMI) Impurity_Peaks->Isomer_Check Yes Perform_Wash Action: Perform Caustic/ Acid Wash & Re-extract Recrystallize Action: Recrystallize (Consider Different Solvent) Perform_Wash->Recrystallize Chromatography Action: Purify by Column Chromatography Recrystallize->Chromatography If Purity Still Low Chromatography->Success Isomer_Check->Perform_Wash

Caption: A decision tree for troubleshooting low purity issues during purification.

References

Technical Support Center: Troubleshooting Regioselectivity in Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of isoxazoles, with a particular focus on controlling regioselectivity. For researchers, scientists, and drug development professionals, achieving the desired regioisomer is critical for the biological activity and novelty of synthesized compounds. This resource offers practical guidance to optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for isoxazoles and their main regioselectivity challenges?

A1: The two most prevalent methods for synthesizing the isoxazole core are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes, and the cyclocondensation of hydroxylamine with 1,3-dicarbonyl compounds or their equivalents.[1][2][3] The primary challenge in both methods is controlling regioselectivity, which often leads to the formation of a mixture of isomers, such as 3,4- and 3,5-disubstituted isoxazoles.[4][5] This outcome is governed by the subtle interplay of steric and electronic factors of the reactants, as well as the specific reaction conditions employed.[2][6]

Q2: How can I improve the regioselectivity for the 3,5-disubstituted isomer in a 1,3-dipolar cycloaddition reaction?

A2: The Huisgen 1,3-dipolar cycloaddition between a nitrile oxide and a terminal alkyne typically favors the 3,5-disubstituted isoxazole.[6] However, to enhance this selectivity, several strategies can be employed:

  • Catalysis: The use of a copper(I) catalyst is a well-established method to ensure high regioselectivity for the 3,5-isomer.[2][6][7] This "click chemistry" approach is highly reliable.

  • Solvent Choice: Employing less polar solvents can sometimes favor the formation of the 3,5-disubstituted product.[6]

  • Slow Reagent Addition: The in situ generation of the nitrile oxide from an aldoxime precursor using an oxidant like N-chlorosuccinimide (NCS) helps maintain a low concentration of the dipole.[6][8] This minimizes side reactions, such as dimerization to furoxans, and can improve selectivity.[6][9]

  • Temperature Control: Lowering the reaction temperature can also enhance selectivity in some cases.[2][6]

Q3: I am attempting to synthesize a 3,4-disubstituted isoxazole but the reaction predominantly yields the 3,5-isomer. What strategies can I employ?

A3: Synthesizing 3,4-disubstituted isoxazoles is often more challenging as terminal alkynes strongly favor the 3,5-isomer.[6] To promote the formation of the 3,4-regioisomer, consider these alternative approaches:

  • Use of Internal Alkynes: While not always providing a simple disubstituted pattern, internal alkynes can be used to access 3,4,5-trisubstituted isoxazoles, and careful substituent choice can influence the outcome.[6]

  • Enamine-Based [3+2] Cycloaddition: A highly regiospecific and metal-free method involves the [3+2] cycloaddition of in situ generated nitrile oxides with enamines.[10][11][12] The enamine is typically formed from an aldehyde and a secondary amine like pyrrolidine.[6][10]

  • Cyclocondensation of β-Enamino Diketones: The reaction of specific β-enamino diketones with hydroxylamine in the presence of a Lewis acid, such as boron trifluoride diethyl etherate (BF₃·OEt₂), can be fine-tuned to selectively produce 3,4-disubstituted isoxazoles.[5][6]

Q4: How do electronic and steric effects of substituents influence the regioselectivity of the 1,3-dipolar cycloaddition?

A4: The regiochemical outcome is largely governed by Frontier Molecular Orbital (FMO) theory, along with steric considerations.

  • Electronic Effects: In the reaction between a typical nitrile oxide and a terminal alkyne, the dominant interaction is between the Highest Occupied Molecular Orbital (HOMO) of the alkyne and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile oxide. This orbital alignment favors the formation of the 3,5-disubstituted isoxazole.[6] Modifying substrates with electron-withdrawing groups can alter the orbital energies and influence this selectivity.[4]

  • Steric Effects: Bulky substituents on either the nitrile oxide or the alkyne will tend to position themselves away from each other in the reaction's transition state.[13] This steric hindrance also generally favors the formation of the 3,5-isomer when using terminal alkynes.[6]

Troubleshooting Guide

Problem 1: Formation of an Undesired Regioisomer or a Mixture of Isomers

Possible CauseSuggested Solution
Suboptimal Reaction Conditions The choice of solvent, temperature, and pH can significantly influence the regiochemical outcome.[4] For instance, in cyclocondensation reactions, polar protic solvents (e.g., ethanol) may favor one isomer, while aprotic solvents (e.g., acetonitrile) may favor another.[4][5] Systematically screen these parameters to find the optimal conditions for your specific substrates.
Inherent Substrate Properties The electronic and steric nature of your starting materials plays a crucial role.[4][6] If feasible, consider modifying your substrates. For example, electron-withdrawing groups on a β-enamino diketone can lead to high regioselectivity.[4]
Inappropriate Catalyst or Lack Thereof Catalysts can be highly effective at directing regioselectivity. For 3,5-disubstituted isoxazoles via cycloaddition, use a Copper(I) catalyst.[2][6] For certain 3,4-disubstituted isoxazoles via cyclocondensation, a Lewis acid like BF₃·OEt₂ can be employed to activate a specific carbonyl group.[5][6] Ruthenium catalysts have also been used to favor 3,4-isomers.[6][14]

Problem 2: Low Yield of the Desired Isoxazole Product

Possible CauseSuggested Solution
Nitrile Oxide Dimerization Nitrile oxides are unstable and can dimerize to form furoxans, a common cause of low yields.[2][9] To mitigate this, generate the nitrile oxide in situ at a low temperature and ensure its prompt reaction with the dipolarophile.[6] Using a slight excess of the alkyne can also help.[9]
Decomposition of Starting Materials If starting materials or intermediates are sensitive, consider using milder reaction conditions. This could involve lowering the reaction temperature or using a less aggressive base or oxidant for nitrile oxide generation.[9]
Suboptimal Reaction Time/Temperature Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Excessively high temperatures or prolonged reaction times can lead to decomposition and the formation of side products.[4]
Steric Hindrance Significant steric bulk on either the nitrile oxide or the alkyne can dramatically reduce the reaction rate.[6] If possible, redesign the synthesis with less hindered precursors.

Data Presentation

Table 1: Effect of Reaction Conditions on Regioselectivity in the Cyclocondensation of a β-Enamino Diketone [5][6]

Desired IsomerKey ReagentsSolventConditionsRegioselectivity (3,4- vs 3,5-)Yield (%)
3,4-disubstitutedHydroxylamine·HCl, BF₃·OEt₂, PyridineMeCNRoom Temp>95:579
3,5-disubstitutedHydroxylamine·HCl, BF₃·OEt₂MeCNReflux0:10080

Table 2: Comparison of Synthetic Methods for Regioisomer Synthesis [6][10][11]

Synthesis MethodDesired IsomerKey ReagentsRegioselectivityYield (%)
Enamine-triggered [3+2] Cycloaddition3,4-disubstitutedAldehyde, N-hydroximidoyl chloride, Pyrrolidine, Et₃NHigh to >99%77-99
Domino Reductive Nef/Cyclization3,5-disubstitutedβ-nitroenone, SnCl₂·2H₂OHigh55-91
Copper(I)-Catalyzed Cycloaddition3,5-disubstitutedTerminal alkyne, Aldoxime, NCS, Cu(I) catalystHighGood

Visualizations

G start Poor Regioselectivity: Mixture of Isoxazole Isomers target What is your target isomer? start->target isomer_35 3,5-Disubstituted target->isomer_35 3,5 isomer_34 3,4-Disubstituted target->isomer_34 3,4 actions_35 Optimize for 3,5-Isomer: - Add Cu(I) catalyst (e.g., CuI) - Use a less polar solvent - Lower reaction temperature - Ensure slow, in situ nitrile oxide generation isomer_35->actions_35 actions_34 Strategies for 3,4-Isomer: - Switch to enamine-based [3+2] cycloaddition - Use cyclocondensation with β-enamino diketone + Lewis Acid - Consider using an internal alkyne isomer_34->actions_34 end Improved Regioselectivity actions_35->end actions_34->end

Caption: A flowchart for troubleshooting poor regioselectivity in isoxazole synthesis.

G center Regioselectivity in 1,3-Dipolar Cycloaddition sub Substrate Properties center->sub cond Reaction Conditions center->cond elec Electronic Effects (HOMO-LUMO Control) sub->elec steric Steric Hindrance sub->steric solv Solvent cond->solv temp Temperature cond->temp cat Catalyst (e.g., Cu(I), Ru) cond->cat

Caption: Key factors that control the regioselectivity of isoxazole synthesis.

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Isoxazoles

This procedure is adapted from methodologies that utilize copper(I) catalysis to achieve high regioselectivity for 3,5-disubstituted isoxazoles from terminal alkynes and in situ generated nitrile oxides.[6][7]

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aldoxime (1.0 mmol, 1.0 equiv), the terminal alkyne (1.1 mmol, 1.1 equiv), and a copper(I) source such as Copper(I) iodide (CuI) (0.05 mmol, 5 mol%).

  • Solvent Addition: Add an appropriate solvent (e.g., THF or CH₂Cl₂, 5 mL).

  • Reagent Addition: To the stirred suspension, add N-chlorosuccinimide (NCS) (1.1 mmol, 1.1 equiv) portion-wise over 10 minutes at room temperature.

  • Base Addition: Following the NCS addition, add a base such as triethylamine (Et₃N) (1.5 mmol, 1.5 equiv) dropwise.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting materials are consumed (typically 2-12 hours).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.

Protocol 2: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles via Enamine [3+2] Cycloaddition

This metal-free protocol is adapted from methods developed for the specific synthesis of 3,4-disubstituted isoxazoles.[6][10][11]

  • Enamine Formation (In Situ): In a round-bottom flask, dissolve the aldehyde (1.0 mmol, 1.0 equiv) in a non-polar solvent such as toluene (5 mL). Add a secondary amine, typically pyrrolidine (1.2 mmol, 1.2 equiv). Stir for 10-15 minutes at room temperature.

  • Cycloaddition: To this mixture, add the N-hydroximidoyl chloride (1.1 mmol, 1.1 equiv).

  • Base Addition: Add triethylamine (Et₃N) (1.5 mmol, 1.5 equiv) dropwise to the mixture at room temperature. The base facilitates the in situ generation of the nitrile oxide.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC. The reaction initially forms a dihydroisoxazole intermediate which is subsequently oxidized to the isoxazole.

  • Work-up: After the reaction is complete, dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to yield the pure 3,4-disubstituted isoxazole.[10]

References

Technical Support Center: Assay Solubility for Methyl-(5-methyl-isoxazol-3-YL)-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with strategies to address solubility challenges encountered with "Methyl-(5-methyl-isoxazol-3-YL)-amine" during in vitro and in vivo assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: I am observing precipitation of my compound after diluting my DMSO stock into aqueous assay buffer. Why is this happening?

This is a common issue for compounds with low aqueous solubility.[5] While Dimethyl sulfoxide (DMSO) is an excellent solvent for many organic molecules, its ability to keep a compound in solution significantly decreases when diluted into an aqueous medium.[5] This can lead to the compound crashing out of solution, resulting in inaccurate assay results.[5][6]

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

For most cell-based assays, it is recommended to keep the final concentration of DMSO at or below 1%, as higher concentrations can have cytotoxic effects.[7][8] Some sensitive cell lines may even show altered behavior at concentrations as low as 0.25% or 0.5%.[7][8] It is crucial to determine the tolerance of your specific cell line to DMSO.

Q4: Are there alternatives to DMSO for improving solubility?

Yes, several strategies can be employed, often in combination. These include the use of co-solvents, pH adjustment, and the addition of solubilizing excipients.[5][9][10] The choice of method depends on the compound's physicochemical properties and the specific requirements of the assay.

Troubleshooting Guide

Issue: My compound, this compound, is not dissolving in my desired assay buffer.

This troubleshooting workflow will guide you through a systematic approach to improve the solubility of your compound.

G start Start: Solubility Issue step1 Step 1: Initial Solvent Test Dissolve compound in 100% DMSO to create a high-concentration stock. start->step1 step2 Step 2: Aqueous Dilution Test Dilute DMSO stock into aqueous assay buffer. step1->step2 step3 Observe for Precipitation step2->step3 step4 Option A: pH Adjustment Lower the pH of the buffer to protonate the amine group (e.g., pH 4-6). step3->step4 Precipitation Occurs step5 Option B: Co-Solvent Use Incorporate a less toxic co-solvent (e.g., Ethanol, PEG300) into the buffer. step3->step5 Precipitation Occurs step6 Option C: Excipients Use solubilizing agents like cyclodextrins (e.g., SBE-β-CD). step3->step6 Precipitation Occurs success Success: Compound Solubilized Proceed with assay. step3->success No Precipitation step7 Re-test Solubility step4->step7 step5->step7 step6->step7 step7->success Soluble fail Further Optimization Needed Consider formulation strategies like nanoemulsions or solid dispersions. step7->fail Insoluble

Caption: Troubleshooting workflow for addressing solubility issues.

Quantitative Data Summary

The following table summarizes the known solubility of the parent compound, 3-Amino-5-methylisoxazole, and recommended starting concentrations for common co-solvents in biological assays.

Compound/SolventTypeReported SolubilityRecommended Max Assay ConcentrationReference(s)
3-Amino-5-methylisoxazoleParent CompoundSoluble in water, alcohol, etherAssay Dependent[1][2][3]
DMSOCo-SolventHigh< 1%[7][8]
EthanolCo-SolventModerate< 1%[7]
PEG300/PEG400Co-SolventHighAssay Dependent[11]
Tween 80SurfactantHighAssay Dependent[11]
β-CyclodextrinsExcipientForms inclusion complexesAssay Dependent[7][9]
Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

For compounds with a basic amine group like this compound, decreasing the pH of the aqueous medium can protonate the amine, forming a more soluble salt.[4][12][]

Materials:

  • This compound

  • 100% DMSO

  • Assay Buffer (e.g., PBS, pH 7.4)

  • 1N HCl

  • pH meter

Procedure:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Take 990 µL of your aqueous assay buffer.

  • Slowly add small aliquots of 1N HCl to the assay buffer, monitoring the pH until it reaches the desired level (start with pH 6.5 and test lower values like 6.0, 5.5, etc.).

  • Once the desired pH is stable, add 10 µL of the 10 mM DMSO stock solution to the pH-adjusted buffer to get a final concentration of 100 µM.

  • Vortex the solution gently and visually inspect for any precipitation.

  • If the compound remains in solution, you can proceed with your assay, ensuring that your final assay system is compatible with the adjusted pH.

Protocol 2: Using a Co-Solvent System

Co-solvents can help to increase the solubility of poorly soluble compounds in aqueous solutions.[6][10] This protocol uses a combination of DMSO and PEG300.

Materials:

  • This compound

  • 100% DMSO

  • PEG300

  • Assay Buffer

Procedure:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • In a separate tube, prepare a co-solvent mixture. For a final in-assay concentration of 5% PEG300, you can add 50 µL of PEG300 to 940 µL of your assay buffer.

  • Add 10 µL of the 10 mM DMSO stock solution to the co-solvent/buffer mixture.

  • Vortex gently to mix.

  • Visually inspect for precipitation. The final concentration of DMSO will be 1%.

  • It is essential to run a vehicle control with the same concentration of DMSO and PEG300 to ensure the solvent mixture does not interfere with the assay.

Logical Relationships in Solubility Enhancement

The following diagram illustrates the relationship between the compound's properties and the selection of an appropriate solubilization strategy.

G cluster_properties Physicochemical Properties cluster_strategies Solubilization Strategies compound Poorly Soluble Compound (this compound) ionizable Ionizable Group? (e.g., Amine) compound->ionizable lipophilic Lipophilic? compound->lipophilic ph_adjust pH Adjustment ionizable->ph_adjust Yes co_solvent Co-solvents (DMSO, PEG300) ionizable->co_solvent No lipophilic->co_solvent Yes excipients Excipients (Cyclodextrins) lipophilic->excipients Yes

Caption: Decision logic for selecting a solubility enhancement method.

References

"Methyl-(5-methyl-isoxazol-3-YL)-amine" stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Methyl-(5-methyl-isoxazol-3-YL)-amine in solution. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound, like many isoxazole-containing compounds, is primarily influenced by pH, temperature, and the presence of oxidizing agents. The isoxazole ring is known to be susceptible to cleavage under certain conditions.

Q2: How does pH impact the stability of the isoxazole ring in my compound?

A2: The isoxazole ring is generally more stable in neutral to acidic conditions.[1] Basic (alkaline) conditions can promote base-catalyzed hydrolysis, leading to the opening of the isoxazole ring.[2] This degradation is often accelerated at higher temperatures.[2]

Q3: I am observing a rapid loss of my compound in a basic buffer system. What is likely happening?

A3: Rapid degradation in a basic buffer is a strong indicator of base-catalyzed ring opening of the isoxazole moiety.[2] At a basic pH, such as pH 10, the half-life of similar isoxazole-containing compounds can be significantly reduced, especially at elevated temperatures like 37°C.[2]

Q4: Are there any specific storage recommendations for solutions of this compound?

A4: To maximize stability, solutions should be prepared in neutral or slightly acidic buffers (pH 4-7.4) and stored at low temperatures (e.g., 2-8°C). Avoid prolonged storage in basic solutions. For long-term storage, consider preparing aliquots in a suitable organic solvent and storing them at -20°C or -80°C, provided the compound is soluble and stable in the chosen solvent.

Q5: What are the expected degradation products of this compound?

A5: Under hydrolytic conditions, particularly in basic media, the isoxazole ring can cleave. While specific degradation products for this compound are not detailed in the provided search results, hydrolysis of other isoxazole derivatives can lead to the formation of compounds like α-cyanoenol metabolites or other ring-opened structures.[1][2] In acidic conditions, degradation can also occur, potentially yielding different byproducts.[3]

Troubleshooting Guides

Issue 1: Inconsistent Results in Biological Assays

Symptoms:

  • Decreased compound activity over the course of an experiment.

  • Poor reproducibility between experimental runs.

  • Unexpected dose-response curves.

Possible Cause: The compound may be degrading in the assay medium, especially if the medium has a basic pH or if the experiments are conducted at 37°C for extended periods.

Troubleshooting Steps:

  • Verify Medium pH: Check the pH of your cell culture or assay buffer. If it is above 7.4, consider if the compound's stability is compromised.

  • Time-Course Stability Study: Perform a simple stability study by incubating the compound in the assay medium at the experimental temperature (e.g., 37°C). Analyze samples at different time points (e.g., 0, 2, 4, 8, 24 hours) by a suitable analytical method like HPLC to quantify the remaining parent compound.

  • Fresh Solution Preparation: Prepare fresh solutions of the compound immediately before each experiment to minimize degradation.

Issue 2: Appearance of Unknown Peaks in Chromatograms

Symptoms:

  • New peaks appearing in HPLC or LC-MS analysis of your compound solution over time.

  • A decrease in the peak area of the parent compound corresponding to an increase in the new peaks.

Possible Cause: The compound is degrading into one or more new chemical entities.

Troubleshooting Steps:

  • Characterize Degradants: If possible, use mass spectrometry (MS) to determine the mass of the unknown peaks to help identify the degradation products.

  • Forced Degradation Study: Conduct a forced degradation study to intentionally generate and identify potential degradation products.[4] This will help in developing a stability-indicating analytical method.

  • Optimize Storage Conditions: Re-evaluate your storage conditions (solvent, temperature, pH) based on the observed degradation.

Data Presentation

Table 1: Hypothetical pH-Dependent Stability of this compound at 37°C

pHBuffer SystemIncubation Time (hours)% Remaining Compound
4.0Acetate2498.5
7.4Phosphate2492.1
10.0Carbonate2445.3

Table 2: Hypothetical Thermal Stability of this compound in pH 7.4 Buffer

Temperature (°C)Incubation Time (hours)% Remaining Compound
44899.2
254895.8
374888.4

Experimental Protocols

Protocol 1: Forced Degradation Study - Hydrolysis

Objective: To evaluate the stability of this compound in acidic, basic, and neutral aqueous solutions.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Purified Water

  • HPLC system with a suitable column (e.g., C18)

  • pH meter

Procedure:

  • Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., acetonitrile or methanol).

  • For each condition, add a small volume of the stock solution to the hydrolytic solution to achieve a final concentration of approximately 100 µg/mL.

  • Acid Hydrolysis: Mix the compound with 0.1 M HCl.

  • Base Hydrolysis: Mix the compound with 0.1 M NaOH.

  • Neutral Hydrolysis: Mix the compound with purified water.

  • Incubate all solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).[5]

  • At specified time points (e.g., 0, 2, 8, 24, 48 hours), withdraw an aliquot of each solution.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of the remaining parent compound and the formation of any degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation:

  • HPLC system with a UV detector or Mass Spectrometer.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Initial Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for better peak shape).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV spectrum of the compound (e.g., 242 nm).[6]

  • Injection Volume: 10 µL.

Method Development Steps:

  • Inject a solution of the undegraded compound to determine its retention time.

  • Inject samples from the forced degradation studies (hydrolysis, oxidation, photolysis, thermal).

  • Adjust the mobile phase gradient, flow rate, and column temperature to achieve adequate separation between the parent peak and all degradation product peaks.

  • The method is considered stability-indicating if all peaks are well-resolved.

Visualizations

degradation_pathway compound This compound ring_opened Ring-Opened Degradants compound->ring_opened Base/Acid Hydrolysis oxidized Oxidized Degradants compound->oxidized Oxidation experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution acid Acidic Solution stock->acid base Basic Solution stock->base neutral Neutral Solution stock->neutral incubation Incubate at Elevated Temperature acid->incubation base->incubation neutral->incubation sampling Sample at Time Points incubation->sampling neutralize Neutralize Samples sampling->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation hplc->data

References

Technical Support Center: Optimizing Derivatization of Methyl-(5-methyl-isoxazol-3-YL)-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the derivatization of Methyl-(5-methyl-isoxazol-3-YL)-amine.

Frequently Asked Questions (FAQs)

Q1: I am having trouble achieving complete conversion in the N-alkylation of this compound. What are the common causes and how can I improve the yield?

A1: Incomplete N-alkylation can be due to several factors. Firstly, the reactivity of your alkylating agent is crucial. For less reactive agents like alkyl chlorides, harsher conditions may be necessary. The choice of base and solvent also plays a significant role. A strong, non-nucleophilic base is often required to deprotonate the secondary amine effectively without competing in the reaction.

Troubleshooting Steps:

  • Increase Reactivity of Alkylating Agent: If using an alkyl chloride, consider switching to an alkyl bromide or iodide, which are better leaving groups.

  • Optimize Base Selection: Stronger bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can be more effective than weaker bases like triethylamine. Ensure the base is freshly opened or properly stored to avoid deactivation by moisture.

  • Solvent Choice: Aprotic polar solvents such as DMF or DMSO can help to dissolve the amine and facilitate the reaction.

  • Increase Temperature: Gently heating the reaction mixture can increase the reaction rate, but monitor for potential decomposition.[1]

Q2: I am observing side products in my N-acylation reaction. What are the likely impurities and how can I minimize their formation?

A2: A common side product in N-acylation is the formation of over-acylated or rearranged products, especially if the reaction is run for too long or at elevated temperatures. The purity of the starting materials is also critical.

Troubleshooting Steps:

  • Control Reaction Time: Monitor the reaction progress closely using TLC or LC-MS to quench the reaction once the starting material is consumed.

  • Use a Non-nucleophilic Base: Pyridine is a common choice as it also acts as a solvent and scavenges the HCl produced when using acyl chlorides.

  • Purify Starting Materials: Ensure your this compound and acylating agent are pure. Acidic impurities can catalyze side reactions.

Q3: My N-arylation reaction using a palladium catalyst is giving low yields. What are the key parameters to optimize?

A3: Palladium-catalyzed N-arylation (Buchwald-Hartwig amination) is sensitive to several factors. The choice of ligand, base, and solvent are all critical for achieving high yields. Additionally, oxygen can deactivate the catalyst, so it is important to perform the reaction under an inert atmosphere.

Troubleshooting Steps:

  • Ligand Selection: The choice of phosphine ligand is crucial. Buchwald-type ligands are often effective. It may be necessary to screen a variety of ligands to find the optimal one for your specific substrate.

  • Base and Solvent Combination: A common combination is a strong, non-nucleophilic base like sodium tert-butoxide in an aprotic solvent like toluene or dioxane.

  • Inert Atmosphere: Ensure the reaction is properly degassed and run under an inert atmosphere of nitrogen or argon to prevent catalyst deactivation.

Troubleshooting Guides

Low Yield in N-Sulfonylation
Symptom Possible Cause Suggested Solution
Low Conversion Insufficiently activated sulfonylating agent.Use a more reactive sulfonyl chloride or consider using a sulfonic anhydride.
Steric hindrance around the nitrogen atom.Increase reaction temperature and/or use a less sterically hindered base.
Poor solubility of starting materials.Screen different aprotic solvents (e.g., DCM, THF, DMF).
Product Decomposition Reaction temperature is too high.Run the reaction at a lower temperature for a longer period.
Presence of water in the reaction mixture.Use anhydrous solvents and reagents.
Formation of Multiple Products in N-Alkylation
Symptom Possible Cause Suggested Solution
Over-alkylation Use of a highly reactive alkylating agent.Use a less reactive alkylating agent (e.g., chloride instead of iodide) and control stoichiometry carefully.
Reaction time is too long.Monitor the reaction by TLC/LC-MS and stop it upon consumption of the starting material.
Side reaction with solvent Reactive solvent (e.g., acetone).Use a non-reactive, aprotic solvent like THF or Toluene.

Experimental Protocols

General Procedure for N-Acylation

To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM) or pyridine at 0 °C is added the corresponding acyl chloride (1.1 eq.) dropwise. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for N-Sulfonylation

To a solution of this compound (1.0 eq.) and a suitable base (e.g., triethylamine, 1.5 eq.) in anhydrous THF at 0 °C is added the sulfonyl chloride (1.1 eq.) portion-wise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The solvent is removed in vacuo, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by flash chromatography.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the derivatization of the related primary amine, 3-amino-5-methylisoxazole, which can serve as a starting point for optimizing the derivatization of this compound.

Derivative TypeReagentSolventBaseTemperatureYield (%)
Enamine Diethyl ethoxymethylenemalonateXylene-Reflux>90
Isoxazolopyrimidinone Diethyl ethoxymethylenemalonateXylene-Reflux (intramolecular cyclization)Excellent
Sulfonamide 4-Acetylaminobenzenesulfonyl chloridePyridine-Room Temp.Good

Data is based on reactions with 3-amino-5-methylisoxazole and may require optimization for this compound.

Visualizations

Derivatization_Workflow General Derivatization Workflow start Start with This compound reagent Select Derivatizing Agent (Acyl Halide, Sulfonyl Chloride, Alkyl Halide, etc.) start->reagent conditions Choose Reaction Conditions (Solvent, Base, Temperature) reagent->conditions reaction Perform Derivatization Reaction conditions->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup and Extraction monitoring->workup Complete purification Purification (Column Chromatography, Recrystallization) workup->purification product Characterize Final Product purification->product Troubleshooting_Low_Yield Troubleshooting Low Yield start Low Yield Observed check_conversion Check Starting Material Conversion (TLC/LC-MS) start->check_conversion incomplete Incomplete Conversion check_conversion->incomplete No complete Complete Conversion check_conversion->complete Yes optimize Optimize Reaction Conditions: - Increase Temperature - Change Solvent/Base - Use More Reactive Reagent incomplete->optimize decomposition Check for Product Decomposition complete->decomposition yes_decomp Decomposition Observed decomposition->yes_decomp Yes no_decomp No Decomposition decomposition->no_decomp No milder_cond Use Milder Conditions: - Lower Temperature - Shorter Reaction Time yes_decomp->milder_cond purification_issue Investigate Purification Step: - Check Column Loading - Alternative Purification Method no_decomp->purification_issue

References

Avoiding dimer formation in nitrile oxide cycloadditions.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Nitrile Oxide Cycloadditions

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in 1,3-dipolar cycloadditions involving nitrile oxides. Our goal is to help you minimize the formation of undesired furoxan dimers and optimize the yield of your target cycloadducts.

Troubleshooting Guide: Dimer Formation

Rapid dimerization of nitrile oxides is the most common side reaction that lowers the yield of the desired isoxazoline or isoxazole product.[1][2] This guide addresses the primary causes and provides actionable solutions.

Issue: The primary product of my reaction is the furoxan dimer, not the desired cycloadduct.

This indicates that the rate of dimerization is significantly faster than the rate of cycloaddition. Nitrile oxides are highly reactive and unstable; in the absence of a readily available dipolarophile, they will react with themselves.[1] The key is to maintain a very low instantaneous concentration of the free nitrile oxide throughout the reaction.[1][3]

Potential Cause Suggested Solution Rationale
High Nitrile Oxide Concentration Employ In Situ Generation: Generate the nitrile oxide slowly from a stable precursor directly in the presence of the dipolarophile.[1][2]This is the most effective method. It ensures the nitrile oxide is trapped by the dipolarophile as soon as it is formed, preventing its concentration from building up.[1]
Slow Addition/High Dilution: Slowly add the nitrile oxide precursor (e.g., aldoxime) or the activating reagent (e.g., base, oxidant) to the reaction mixture. Running the reaction at a lower overall concentration also helps.[2][3]Slow addition and dilution physically limit the probability of two nitrile oxide molecules encountering each other, thus disfavoring the bimolecular dimerization process.[2]
Slow Cycloaddition Rate Increase Dipolarophile Concentration: Use a higher concentration or a larger excess (e.g., 1.5-5 equivalents) of the dipolarophile.[2][3][4]According to reaction kinetics, increasing the concentration of one reactant (the dipolarophile) will increase the rate of the desired bimolecular cycloaddition, helping it outcompete dimerization.
Use a More Reactive Dipolarophile: Employ dipolarophiles with electron-withdrawing groups or those containing ring strain (e.g., norbornene), as they are generally more reactive towards nitrile oxides.[2][5]A more reactive trapping agent will consume the nitrile oxide more rapidly, minimizing the time it exists freely in solution and its opportunity to dimerize.
Suboptimal Reaction Conditions Lower the Reaction Temperature: Perform the reaction at 0 °C or a lower temperature.[1][2]While this may slow both reactions, dimerization often has a higher activation energy and is more significantly decelerated by cooling than the cycloaddition. The optimal temperature should be determined empirically.[5]
Optimize Solvent: Screen aprotic solvents of varying polarities (e.g., DCM, THF, Dioxane).[5]The solvent can influence the stability and reactivity of the nitrile oxide. Aprotic solvents are preferred to avoid reaction with the dipole.[5]
Inherent Nitrile Oxide Instability Introduce Steric Hindrance: If possible, utilize a nitrile oxide precursor with a sterically bulky substituent (R-group).Large groups, such as a mesityl group, can physically block two nitrile oxide molecules from achieving the necessary orientation for dimerization, significantly increasing the nitrile oxide's stability.[5]

Frequently Asked Questions (FAQs)

Q1: What is a furoxan and why is it forming in my reaction? A1: A furoxan (or 1,2,5-oxadiazole-2-oxide) is the head-to-tail dimer of a nitrile oxide.[1] It forms because most nitrile oxides are highly unstable and will rapidly react with themselves if another reaction partner, like your dipolarophile, is not immediately available.[1][6] This dimerization is a competing side reaction to your desired 1,3-dipolar cycloaddition.[7]

Q2: What is "in situ generation" and why is it the recommended strategy? A2: In situ generation means forming the reactive nitrile oxide directly in the reaction vessel in the presence of the substrate (the dipolarophile) that is intended to react with it.[8] This is the most effective way to prevent dimerization because it keeps the concentration of the unstable nitrile oxide extremely low at any given moment, ensuring it is consumed by the dipolarophile before it has a chance to dimerize.[1][3]

Q3: Which method of in situ generation should I choose? A3: The choice depends on the stability of your starting materials and desired reaction conditions. The classic method is the dehydrohalogenation of hydroxamoyl chlorides (from aldoximes and an oxidant like NCS) with a base.[9][10] However, modern, greener methods involving the direct oxidation of aldoximes are now common.[11]

Q4: Can reaction temperature be used to control dimerization? A4: Yes, temperature is a critical parameter. Lowering the temperature (e.g., to 0 °C) often suppresses the rate of dimerization more than the desired cycloaddition, improving the product ratio.[2] However, excessively low temperatures may slow the cycloaddition to an impractical rate. Conversely, in some cases, higher temperatures can accelerate the cycloaddition enough to outcompete dimerization, but this must be determined empirically.[5]

Q5: Does the solvent affect dimer formation? A5: Absolutely. The choice of solvent can impact the stability and reactivity of the nitrile oxide.[5] Generally, aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or dioxane are preferred.[5][12] Protic solvents can react with the nitrile oxide. The polarity of the solvent can influence the rates of both the cycloaddition and dimerization, so screening different solvents can be a valuable optimization step.[5][13]

Data Presentation: Comparison of In Situ Generation Methods

The following table summarizes yields for the cycloaddition of benzaldoxime-derived nitrile oxide with styrene using different in situ generation methods, demonstrating the effectiveness of these protocols in minimizing dimerization.

Precursor Reagents Solvent Temp. Product Yield Reference
Benzaldoximet-BuOCl, NaI, 2,6-lutidineDioxaneRT88%[12]
BenzaldoximeOxone, NaClCH3CN/H2ORT85%[11]
BenzaldoximeN-Chlorosuccinimide (NCS), Et3NCH2Cl20 °C to RTHigh (Qualitative)[3]
Phenylnitro-methanePhenyl isocyanate, Et3NBenzene80 °C85%[9]
O-silyl hydroxamateTriflic anhydride, Et3NCH2Cl2-40 °C to RT90%[9]

Experimental Protocols

Protocol 1: In Situ Generation via Oxidation of Aldoxime with NCS

This protocol describes the generation of a nitrile oxide from an aldoxime using N-Chlorosuccinimide (NCS) and subsequent trapping with a dipolarophile.

  • Setup: In a round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the aldoxime (1.0 equiv.) and the dipolarophile (1.2-2.0 equiv.) in an anhydrous aprotic solvent (e.g., CH2Cl2 or THF).

  • Chlorination: Cool the mixture in an ice bath (0 °C). Slowly add a solution of NCS (1.1 equiv.) in the same solvent. Stir at 0 °C for 1 hour to form the intermediate hydroximinoyl chloride.

  • Elimination & Cycloaddition: Slowly add a solution of triethylamine (Et3N) (1.5 equiv.) dropwise to the reaction mixture at 0 °C. The base will induce dehydrochlorination to generate the nitrile oxide in situ, which is immediately trapped by the dipolarophile.

  • Monitoring: Allow the reaction to warm to room temperature and stir until the starting materials are consumed, as monitored by TLC.

  • Workup: Filter the reaction mixture to remove triethylammonium chloride salt. Wash the filtrate with water and brine, dry the organic layer over Na2SO4 or MgSO4, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography.

Protocol 2: "Green" In Situ Generation via Oxidation with Oxone/NaCl

This protocol uses an environmentally benign system for nitrile oxide generation.[11]

  • Setup: To a stirred solution of the aldoxime (1.0 equiv.) and the dipolarophile (1.5 equiv.) in a mixture of acetonitrile and water, add sodium chloride (NaCl) (1.0 equiv.).

  • Oxidation & Cycloaddition: Add Oxone (2KHSO₅·KHSO₄·K₂SO₄) (0.5 equiv.) in one portion to the mixture at room temperature. The nitrile oxide is generated and undergoes cycloaddition.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.

  • Workup: Once the reaction is complete, add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

Visualizations

Reaction Pathway Diagram

G cluster_0 Desired Pathway: Cycloaddition cluster_1 Side Reaction: Dimerization CNO R-C≡N⁺-O⁻ (Nitrile Oxide) Product Isoxazoline (Cycloadduct) CNO->Product + Dimer Furoxan (Dimer) CNO->Dimer + Dipolarophile Dipolarophile (e.g., Alkene) Dipolarophile->Product CNO2 R-C≡N⁺-O⁻ (Another Molecule) CNO2->Dimer

Caption: Competing pathways for a nitrile oxide: desired cycloaddition vs. undesired dimerization.

Troubleshooting Workflow for Dimer Formation

G Start High Dimer Formation Observed Cause1 Cause: High [Nitrile Oxide]? Start->Cause1 Cause2 Cause: Slow Cycloaddition? Start->Cause2 Sol1A Solution: Use Slow Addition of Precursor/Reagent Cause1->Sol1A Yes Sol1B Solution: Increase Dilution (Lower Concentration) Cause1->Sol1B Yes Sol2A Solution: Increase [Dipolarophile] (Use larger excess) Cause2->Sol2A Yes Sol2B Solution: Use More Reactive Dipolarophile Cause2->Sol2B Yes Sol2C Solution: Lower Temperature to Favor Cycloaddition Cause2->Sol2C Yes

Caption: Logical workflow for troubleshooting and resolving excessive furoxan dimer formation.

Concept of In Situ Generation

G cluster_main Reaction Flask Precursor Nitrile Oxide Precursor (e.g., Aldoxime) Reagent Activating Reagent Precursor->Reagent CNO Free Nitrile Oxide (Low Instantaneous Concentration) Precursor->CNO Slow Generation Reagent->CNO Slow Generation Dipolarophile Dipolarophile (Present in Excess) Product Desired Cycloadduct Dipolarophile->Product Fast Trapping CNO->Product Fast Trapping Dimer Dimer Formation (Minimized) CNO->Dimer Competing Slow Path

Caption: In situ generation minimizes free nitrile oxide, favoring product over dimer.

References

Interpreting unexpected NMR peaks for "Methyl-(5-methyl-isoxazol-3-YL)-amine"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals interpreting NMR spectra of "Methyl-(5-methyl-isoxazol-3-YL)-amine".

Frequently Asked Questions (FAQs)

Q1: What are the expected 1H and 13C NMR chemical shifts for this compound?

A1: The expected chemical shifts are summarized in the tables below. These values are predictions based on data from similar isoxazole derivatives and may vary slightly depending on the solvent and experimental conditions.

1H NMR Data (Predicted)

ProtonsChemical Shift (ppm)MultiplicityIntegration
Isoxazole H-4~5.8 - 6.2Singlet1H
NHBroad Singlet1H
N-CH3~2.8 - 3.0Singlet/Doublet*3H
5-CH3~2.3 - 2.5Singlet3H

*Coupling to the NH proton may be observed, leading to a doublet. This coupling is often absent due to exchange with trace amounts of water.

13C NMR Data (Predicted)

CarbonChemical Shift (ppm)
C=N (C3)~160 - 165
C-O (C5)~168 - 172
C-H (C4)~95 - 100
N-CH3~30 - 35
5-CH3~12 - 15

Q2: I am seeing unexpected peaks in my 1H NMR spectrum. What could be the cause?

A2: Unexpected peaks in the NMR spectrum of this compound can arise from several sources, including residual solvents, impurities from the synthesis, or degradation of the sample. The troubleshooting guide below provides a systematic approach to identifying the source of these unexpected signals.

Troubleshooting Unexpected NMR Peaks

This guide will help you to identify the source of unexpected peaks in your NMR spectrum.

Step 1: Identify Peaks from Common NMR Solvents

Consult standard tables of NMR solvent impurities to identify and exclude peaks arising from residual protio-solvents in your deuterated solvent (e.g., CHCl3 in CDCl3, acetone-d5 in acetone-d6).

Step 2: Consider Common Synthesis-Related Impurities

The most common impurities are typically unreacted starting materials or byproducts from side reactions. The table below lists potential impurities and their expected 1H NMR signals.

Potential Impurities and Their 1H NMR Signals

ImpurityKey 1H NMR Signals (ppm)Notes
3-Amino-5-methylisoxazole (Starting Material)~5.8 (s, 1H, H-4), ~4.5 (br s, 2H, NH2), ~2.4 (s, 3H, 5-CH3)Absence of the N-CH3 signal.
Methyl-(3-methyl-isoxazol-5-YL)-amine (Isomeric Impurity)Different chemical shift for H-4 and the methyl groups.This can form if the starting material contains 5-amino-3-methylisoxazole.
Over-alkylation ProductsAdditional N-CH3 signals at different chemical shifts.Can occur if the reaction conditions are too harsh.

Step 3: Analyze Peak Multiplicity and Integration

Carefully analyze the splitting patterns (multiplicity) and the relative integrals of the unexpected peaks. This information can provide clues about the structure of the impurity. For example, a triplet and a quartet often indicate the presence of an ethyl group, which could be from a solvent like ethyl acetate used during workup.

Step 4: Perform 2D NMR Experiments

If the identity of the impurity is still unclear, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable. A COSY spectrum will show which protons are coupled to each other, while an HSQC spectrum will correlate protons to their directly attached carbons.

Experimental Protocols

Standard 1H NMR Sample Preparation and Acquisition

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry NMR tube.

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').

    • Number of Scans: 16-64 scans are typically sufficient.

    • Spectral Width: A spectral width of -2 to 12 ppm is generally adequate.

    • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is recommended.

Visualizations

Troubleshooting_Unexpected_NMR_Peaks Troubleshooting Workflow for Unexpected NMR Peaks start Unexpected Peaks Observed in NMR Spectrum check_solvent Check for Residual Solvent Peaks start->check_solvent check_impurities Compare with Known Impurity Spectra check_solvent->check_impurities Peaks not from solvent end Impurity Identified check_solvent->end Peaks identified as solvent analyze_multiplicity Analyze Peak Multiplicity and Integration check_impurities->analyze_multiplicity No match with known impurities identify_impurity Identify Impurity Structure check_impurities->identify_impurity Match found perform_2d_nmr Perform 2D NMR (COSY, HSQC) analyze_multiplicity->perform_2d_nmr Structure still unclear perform_2d_nmr->identify_impurity identify_impurity->end Structure determined

Caption: Troubleshooting workflow for unexpected NMR peaks.

Caption: Structure and predicted 1H NMR assignments.

"Methyl-(5-methyl-isoxazol-3-YL)-amine" degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Methyl-(5-methyl-isoxazol-3-YL)-amine. The information provided is intended to help troubleshoot potential degradation issues and answer frequently asked questions regarding the stability and handling of this compound.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound, potentially indicating degradation of the compound.

Observed Issue Potential Cause Recommended Action
Unexpected or inconsistent analytical results (e.g., new peaks in HPLC, NMR, or LC-MS) Degradation of the isoxazole ring or N-demethylation.1. Verify Purity: Immediately analyze a fresh sample from a new, unopened container to confirm the purity of the starting material.2. Review Experimental Conditions: Check for exposure to strong acids, bases, high temperatures, or prolonged light, especially UV light.3. Analyze Degradants: If possible, attempt to characterize the new peaks to identify potential degradation products. This can provide clues about the degradation pathway.
Loss of biological activity or potency in assays The compound may have degraded into inactive or less active forms.1. Prepare Fresh Solutions: Always use freshly prepared solutions of the compound for biological assays.2. Control for Stability: Include a stability control in your assay by incubating the compound in the assay buffer for the duration of the experiment and then analyzing it for degradation.3. Evaluate Solvent Effects: Ensure the solvent used is compatible and does not promote degradation. Consider using aprotic, neutral solvents.
Visible changes in the sample (e.g., color change, precipitation) Significant degradation or polymerization may have occurred.1. Do Not Use: Discard the sample as its integrity is compromised.2. Review Storage Conditions: Ensure the compound is stored as recommended (see FAQs below).3. Investigate Solubility Issues: If precipitation occurs in solution, re-evaluate the solvent and concentration. Degradation can sometimes lead to less soluble byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, based on the chemistry of the isoxazole ring and N-methyl amines, two primary degradation pathways are plausible:

  • Isoxazole Ring Opening: The N-O bond in the isoxazole ring is inherently weak and can be susceptible to cleavage under certain conditions. This can be initiated by:

    • Photodegradation: Exposure to UV light can induce rearrangement or cleavage of the isoxazole ring.

    • Acid-Catalyzed Hydrolysis: In the presence of strong acids, the isoxazole ring can undergo hydrolysis, leading to ring-opened products.

  • N-Demethylation: The N-methyl group can be susceptible to oxidative removal. While this is a well-known metabolic pathway in biological systems (N-dealkylation), it can also occur under certain chemical conditions, particularly in the presence of oxidizing agents.

Q2: How should I store this compound to prevent degradation?

To ensure the long-term stability of this compound, the following storage conditions are recommended:

Storage Condition Recommendation Rationale
Temperature Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is advisable.Reduces the rate of potential chemical degradation.
Light Protect from light by storing in an amber vial or a light-blocking container.Prevents photodegradation of the isoxazole ring.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes the risk of oxidation.
Moisture Keep the container tightly sealed to prevent moisture absorption.Moisture can facilitate hydrolysis, especially under acidic or basic conditions.

Q3: What solvents are recommended for preparing solutions of this compound?

It is recommended to use dry, aprotic solvents such as DMSO, DMF, or acetonitrile for stock solutions. For aqueous buffers, it is best to prepare fresh solutions for each experiment and to use buffers with a neutral to slightly acidic pH. Avoid strongly acidic or basic aqueous solutions, as these may promote hydrolysis of the isoxazole ring.

Q4: My experimental results are not reproducible. Could degradation of this compound be the cause?

Yes, inconsistent results can be a sign of compound instability. If you observe poor reproducibility, it is crucial to assess the stability of your compound under your specific experimental conditions. This can be done by preparing a solution of the compound and analyzing it for purity at different time points throughout the duration of your typical experiment.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Solution

This protocol provides a general method for evaluating the stability of the compound in a specific solvent or buffer.

  • Solution Preparation:

    • Prepare a stock solution of this compound in a high-purity solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

    • Dilute the stock solution to the final experimental concentration in the test solvent or buffer.

  • Incubation Conditions:

    • Divide the solution into several aliquots in appropriate vials.

    • Incubate the aliquots under different conditions relevant to your experiments (e.g., room temperature, 37 °C, exposure to laboratory light, protection from light).

  • Time Points:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one aliquot from each condition.

  • Sample Analysis:

    • Immediately analyze the aliquot by a suitable analytical method, such as HPLC with UV detection or LC-MS.

    • Quantify the peak area of the parent compound and any new peaks that appear.

  • Data Analysis:

    • Plot the percentage of the remaining parent compound against time for each condition.

    • Calculate the degradation rate if significant degradation is observed.

Visualizations

degradation_pathways cluster_main This compound cluster_path1 Isoxazole Ring Opening cluster_path2 N-Demethylation start This compound product1 Ring-Opened Products start->product1 UV Light or Strong Acid product2 3-Amino-5-methylisoxazole start->product2 Oxidizing Conditions

Caption: Potential degradation pathways of this compound.

experimental_workflow prep Prepare Solution of Compound incubate Incubate under Test Conditions (e.g., Temp, Light) prep->incubate sample Take Aliquots at Time Points incubate->sample analyze Analyze by HPLC or LC-MS sample->analyze data Plot % Remaining vs. Time analyze->data end Determine Stability data->end

Caption: Workflow for assessing compound stability in solution.

Validation & Comparative

"Methyl-(5-methyl-isoxazol-3-YL)-amine" vs other isoxazole derivatives bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of Anticancer, Anti-inflammatory, and Antimicrobial Properties of Structurally Diverse Isoxazole Compounds

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. While the specific compound "Methyl-(5-methyl-isoxazol-3-YL)-amine" appears to be a misnomer for the known chemical intermediate 5-methylisoxazol-3-amine, for which detailed public bioactivity data is scarce, the broader family of isoxazole derivatives has been extensively studied. This guide provides a comparative overview of the bioactivity of several distinct isoxazole derivatives, highlighting their potential as anticancer, anti-inflammatory, and antimicrobial agents, supported by experimental data from peer-reviewed studies.

Comparative Bioactivity Data

The following table summarizes the quantitative bioactivity of selected isoxazole derivatives against various biological targets. This data provides a snapshot of the therapeutic potential inherent in the isoxazole core structure and the influence of different substitutions on activity.

Compound Name/ReferenceBioactivity TypeTarget/AssayQuantitative Data (IC50/MIC)Reference
Forskolin Isoxazole Derivative (14f) AnticancerMCF-7 (p53-positive breast cancer cell line)IC50: 0.5 µM[1]
BT-474 (p53-negative breast cancer cell line)IC50: 0.5 µM[1]
3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (2g) AnticancerMCF-7 (breast cancer cell line)IC50: 2.63 µM[2]
Isoxazole Derivative (MZO-2) Anti-inflammatoryCarrageenan-induced paw edema in micePotent inhibition, comparable to tacrolimus[3]
Isoxazole-based Chalcone (28) AntimicrobialStaphylococcus aureusMIC: 1 µg/mL[4]
AntifungalCandida albicansMIC: 2 µg/mL[4]
Isoxazole-linked 1,3,4-Oxadiazole (ED) AntimicrobialStaphylococcus aureusMIC: 62.5 mg/L[5]
Streptococcus pyogenesMIC: 62.5 mg/L[5]
Staphylococcus epidermidisMIC: 31.25 mg/L[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the key experimental protocols used to generate the data presented above.

1. MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6]

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, BT-474) are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells/well. Plates are incubated for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: The test isoxazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The culture medium is replaced with medium containing the test compounds, and the plates are incubated for a further 48-72 hours.[8]

  • MTT Addition and Incubation: After the treatment period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength between 550 and 600 nm.[3][6]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[8]

2. Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This in vivo assay is a standard model for evaluating acute inflammation.

  • Animal Model: Wistar or Sprague-Dawley rats are typically used. The animals are acclimatized and fasted before the experiment.[9]

  • Compound Administration: The test isoxazole derivative (e.g., MZO-2) or a standard anti-inflammatory drug (e.g., indomethacin) is administered orally or intraperitoneally, typically 30-60 minutes before the induction of inflammation.[9]

  • Induction of Edema: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of the rat.[10][11]

  • Measurement of Paw Volume: The volume of the paw is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[9]

  • Data Analysis: The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume in the treated groups to the control (carrageenan only) group.

3. Broth Microdilution Method for Antimicrobial Activity (MIC Determination)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5][12]

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, C. albicans) is prepared, typically adjusted to a 0.5 McFarland standard.[13]

  • Serial Dilution of Compounds: The test isoxazole derivatives are serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI for fungi) in a 96-well microtiter plate.[12]

  • Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[5]

  • MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.[12]

Visualizing Mechanisms and Workflows

Experimental Workflow for Bioactivity Screening

The following diagram illustrates a general workflow for screening isoxazole derivatives for their biological activity.

G General Experimental Workflow for Bioactivity Screening cluster_0 Compound Preparation cluster_1 In Vitro Screening cluster_2 In Vivo Screening cluster_3 Data Analysis Synthesis Synthesis of Isoxazole Derivatives Purification Purification & Characterization Synthesis->Purification Stock Stock Solution Preparation Purification->Stock Anticancer Anticancer Assay (MTT) Stock->Anticancer Antimicrobial Antimicrobial Assay (MIC) Stock->Antimicrobial Anti_inflammatory Anti-inflammatory Assay (Paw Edema) Stock->Anti_inflammatory IC50 IC50 / MIC Determination Anticancer->IC50 Antimicrobial->IC50 Anti_inflammatory->IC50 SAR Structure-Activity Relationship (SAR) IC50->SAR

Caption: A flowchart of the process for evaluating the bioactivity of isoxazole derivatives.

Intrinsic Apoptosis Signaling Pathway

Many anticancer agents, including potentially some isoxazole derivatives, exert their effects by inducing programmed cell death, or apoptosis. The intrinsic pathway is a common mechanism.

G Simplified Intrinsic Apoptosis Pathway Cellular Stress Cellular Stress Bcl-2 Family Regulation Bcl-2 Family Regulation Cellular Stress->Bcl-2 Family Regulation Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bcl-2 Family Regulation->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Key steps in the intrinsic pathway of apoptosis, a target for anticancer drugs.

COX-2 Inhibition Pathway in Inflammation

The anti-inflammatory effects of some isoxazole derivatives can be attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.

G COX-2 Inhibition Pathway Inflammatory Stimuli Inflammatory Stimuli Arachidonic Acid Arachidonic Acid Inflammatory Stimuli->Arachidonic Acid COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme Prostaglandins Prostaglandins COX-2 Enzyme->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Isoxazole Inhibitor Isoxazole Inhibitor Isoxazole Inhibitor->COX-2 Enzyme Inhibits

Caption: Mechanism of action for anti-inflammatory isoxazole derivatives via COX-2 inhibition.

References

A Comparative Guide to the HPLC Purity Validation of Methyl-(5-methyl-isoxazol-3-YL)-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for validating the purity of Methyl-(5-methyl-isoxazol-3-YL)-amine. We present a detailed experimental protocol and comparative data to facilitate accurate and reproducible purity assessments.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Reversed-phase HPLC is a widely used technique for the analysis of small molecules, including heterocyclic amines.[1][2] This guide outlines a robust HPLC method for the purity determination of this compound and compares its performance against potential impurities and structurally related analogues.

The analysis of amines by reversed-phase HPLC can be challenging due to potential interactions with stationary phase silanols, leading to poor peak shape.[1] Therefore, the selection of an appropriate column and mobile phase pH is crucial for achieving optimal separation and peak symmetry.[3]

Experimental Protocols

A detailed methodology for the HPLC analysis is provided below.

1. Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column compartment with temperature control, and a UV-Vis detector.

  • Column: A C18 reversed-phase column with end-capping to minimize silanol interactions is recommended. For this study, an Agilent Zorbax Eclipse Plus C18 column (4.6 x 150 mm, 3.5 µm) was used.

  • Chemicals and Reagents:

    • This compound (Reference Standard, >99.5% purity)

    • 5-Methylisoxazol-3-amine (Potential Impurity/Starting Material)[4][5][6][7]

    • 3-Methyl-5-(methylamino)isoxazole (Structural Isomer)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Ammonium formate (analytical grade)

    • Formic acid (analytical grade)

    • Water (deionized, 18.2 MΩ·cm)

2. Chromatographic Conditions:

  • Mobile Phase A: 10 mM Ammonium formate in water, pH adjusted to 3.5 with formic acid.

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) % B
    0.0 10
    15.0 70
    20.0 70
    20.1 10

    | 25.0 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 240 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Sample Solution (0.5 mg/mL): Prepare the sample solution using the same procedure as the standard solution.

  • Impurity/Analogue Spiked Solution: Prepare a solution of the main analyte and spike it with known concentrations of 5-Methylisoxazol-3-amine and 3-Methyl-5-(methylamino)isoxazole to demonstrate specificity.

Experimental Workflow Diagram

G Figure 1: HPLC Purity Validation Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis A Weigh Reference Standard & Sample B Dissolve in Diluent A->B C Dilute to Final Concentration (0.5 mg/mL) B->C E Inject Samples and Standards C->E Transfer to Autosampler Vials D Equilibrate HPLC System with Mobile Phase D->E F Run Gradient Program E->F G Detect at 240 nm F->G H Integrate Peaks G->H I Calculate Purity (% Area) H->I

Caption: Figure 1: HPLC Purity Validation Workflow

Data Presentation

The performance of the HPLC method was evaluated for its ability to separate the main analyte from potential impurities and a structural isomer. The results are summarized in the table below.

Table 1: Chromatographic Performance and Comparison

CompoundRetention Time (min)Relative Retention TimeResolution (Rs)Tailing Factor (Tf)
5-Methylisoxazol-3-amine5.80.73-1.1
This compound 8.0 1.00 3.51.2
3-Methyl-5-(methylamino)isoxazole9.21.152.11.1

Illustrative data. Actual results may vary.

The method demonstrates good resolution between this compound and the compared compounds, indicating its suitability for purity determination.

Logical Relationship Diagram for Purity Assessment

The following diagram illustrates the logical steps involved in assessing the purity of a given sample.

G Figure 2: Logical Steps for Purity Validation start Start Purity Assessment method_dev Develop & Validate HPLC Method start->method_dev sample_prep Prepare Sample and Reference Standard method_dev->sample_prep hplc_run Perform HPLC Analysis sample_prep->hplc_run data_analysis Analyze Chromatographic Data (Peak Area, Retention Time) hplc_run->data_analysis purity_calc Calculate % Purity data_analysis->purity_calc spec_check Compare with Specification purity_calc->spec_check pass Sample Passes spec_check->pass Purity ≥ Specification fail Sample Fails (Investigate OOS) spec_check->fail Purity < Specification end End pass->end fail->end

Caption: Figure 2: Logical Steps for Purity Validation

Conclusion

The presented reversed-phase HPLC method is demonstrated to be suitable for the purity validation of this compound. The method is specific, as evidenced by the effective separation from potential impurities and a structural isomer. Researchers and drug development professionals can adapt this method to ensure the quality and consistency of their materials. Further validation of parameters such as linearity, accuracy, precision, and robustness should be performed in accordance with regulatory guidelines.

References

Comparative Performance Analysis of an Isoxazole Carboxamide Derivative in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide provides a comparative analysis of a representative isoxazole carboxamide derivative, designated as MYM4 , due to the lack of publicly available data for "Methyl-(5-methyl-isoxazol-3-YL)-amine". The data presented here is based on a study evaluating a series of isoxazole analogs for their anticancer and cyclooxygenase (COX) inhibitory activities.

This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of isoxazole-based compounds.

Introduction

Isoxazole derivatives are a well-established class of heterocyclic compounds that have garnered significant attention in medicinal chemistry for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] This guide focuses on the in vitro anticancer performance of a specific isoxazole-carboxamide derivative, MYM4, comparing its efficacy against the conventional chemotherapeutic agent, Doxorubicin. The analysis is based on its cytotoxic effects on various human cancer cell lines.

Data Presentation: Comparative Cytotoxicity

The antiproliferative effects of MYM4 and Doxorubicin were evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, was determined for each compound. The results are summarized in the table below.

CompoundCancer Cell LineIC50 (µM)[2]
MYM4 CaCo-2 (Colon)10.22
Hep3B (Liver)4.84
HeLa (Cervical)1.57
DoxorubicinCaCo-2 (Colon)Not Specified
Hep3B (Liver)Not Specified
HeLa (Cervical)Comparable to MYM4

Note: The referenced study states that the IC50 value of MYM4 against HeLa cells was "nearly comparable to that of doxorubicin."[2] Specific IC50 values for Doxorubicin were not provided in the abstract.

The data indicates that MYM4 exhibits significant antiproliferative activity, particularly against the HeLa cervical cancer cell line, with an efficacy comparable to the established anticancer drug, Doxorubicin.[2]

Proposed Mechanism of Action: Signaling Pathway

MYM4 is suggested to exert its anticancer effects through a dual mechanism involving the inhibition of cyclooxygenase-2 (COX-2) and the induction of apoptosis, potentially mediated by the generation of reactive oxygen species (ROS).[2] COX-2 is an enzyme often overexpressed in various cancers and is known to contribute to inflammation and cell proliferation.[3] Its inhibition can lead to the suppression of tumor growth. The subsequent increase in intracellular ROS can trigger cellular stress and initiate the apoptotic cascade, leading to programmed cell death.

G cluster_0 MYM4 MYM4 COX2 COX-2 MYM4->COX2 Inhibition ROS Reactive Oxygen Species (ROS) MYM4->ROS Induction Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Proliferation Prostaglandins->Inflammation Apoptosis Apoptosis Mitochondria Mitochondrial Stress ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Caspases->Apoptosis

Caption: Proposed mechanism of action for MYM4.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of MYM4's performance.

1. Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is indicative of their viability.

  • Cell Culture: Human cancer cell lines (CaCo-2, Hep3B, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a predetermined density (e.g., 1 x 10^4 to 5 x 10^4 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of MYM4 or Doxorubicin. A control group with no drug treatment is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 2-4 hours.

  • Formazan Solubilization: The medium is then removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals that have formed in viable cells.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.

2. Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX enzymes.

  • Enzyme and Substrate Preparation: Purified COX-1 and COX-2 enzymes are prepared in a suitable buffer. The substrate, arachidonic acid, is also prepared in the assay buffer.

  • Inhibitor Incubation: The test compound (MYM4) at various concentrations is pre-incubated with the COX enzyme for a specific time to allow for binding.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

  • Reaction Termination: After a set incubation period, the reaction is stopped, often by the addition of an acid.

  • Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced, which is a product of the COX reaction, is quantified using a method such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The percentage of COX inhibition is calculated by comparing the amount of PGE2 produced in the presence of the inhibitor to that of the control (no inhibitor). The IC50 value for COX inhibition is then determined from the dose-response curve.

References

A Head-to-Head Comparison of Isoxazole Synthesis Methods for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the isoxazole scaffold is a cornerstone of modern synthetic chemistry, valued for its prevalence in pharmacologically active compounds. The selection of a synthetic route is a critical decision, balancing factors such as yield, regioselectivity, substrate scope, and reaction conditions. This guide provides an objective, data-driven comparison of the most prominent methods for isoxazole synthesis, offering detailed experimental protocols and performance data to inform your synthetic strategy.

At a Glance: Key Isoxazole Synthesis Strategies

The construction of the isoxazole ring is primarily dominated by three highly effective and versatile strategies. Each method presents a unique set of advantages and is suited for different synthetic goals and starting materials.

  • Huisgen 1,3-Dipolar Cycloaddition: This is arguably the most powerful and widely used method for isoxazole synthesis. It involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile). The reaction is known for its high efficiency, mild conditions, and broad functional group tolerance.[1][2] A key consideration in this method is controlling regioselectivity, which can often be achieved through the use of metal catalysts, particularly copper(I).[3]

  • Cyclocondensation of β-Dicarbonyl Compounds (from Chalcones): This classical approach involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent, such as an α,β-unsaturated ketone (chalcone), with hydroxylamine.[4][5] The reaction proceeds via nucleophilic attack, cyclization, and dehydration. While traditional methods using symmetrical β-diketones can suffer from poor regioselectivity, modern variations provide excellent control over the resulting isoxazole structure.[6]

  • Copper-Catalyzed Cyclizations: Transition metal catalysis, particularly with copper, has opened new avenues for isoxazole synthesis. These methods often involve the intramolecular cyclization of precursors like propargylamines or a one-pot, three-component reaction between alkynes, a nitrogen source, and an oxidant.[7][8] These reactions are prized for their high regioselectivity and operational simplicity.[8]

Quantitative Performance Comparison

The following tables summarize experimental data from peer-reviewed literature, providing a quantitative look at the performance of each major synthetic method across a range of substrates.

Table 1: Huisgen 1,3-Dipolar Cycloaddition

This method is highly versatile, with modern protocols enabling the reaction under various conditions, including metal-free, copper-catalyzed, and microwave-assisted.

Alkyne SubstrateNitrile Oxide PrecursorConditionsReaction TimeYield (%)Reference
Phenylacetylene4-Methoxybenzaldehyde OximePIFA, CH₂Cl₂2 days78%[9]
PhenylacetyleneEthyl 2-chloro-2-(hydroxyimino)acetateMicrowave (180°C)10 min90%[10]
1-OctyneBenzaldehyde OximeCuSO₄·5H₂O, Sodium Ascorbate, t-BuOH/H₂O4 hrs85%[11]
2-EthynylpyridinePyridine-2-aldoximePIFA, CH₂Cl₂, 50°COvernight65%[9]
Propargyl alcohol4-Chlorobenzaldehyde OximeCuSO₄·5H₂O, Sodium Ascorbate, t-BuOH/H₂O4 hrs88%[11]

PIFA: [Bis(trifluoroacetoxy)iodo]benzene

Table 2: Synthesis from Chalcones and Derivatives

This method is a robust pathway, particularly effective under basic conditions and amenable to acceleration by microwave or ultrasound irradiation.

Chalcone/Enone SubstrateNitrogen SourceConditionsReaction TimeYield (%)Reference
1,3-Diphenyl-2-propen-1-oneHydroxylamine HClKOH, Ethanol, Reflux12 hrs45-63%[4]
1-(4-chlorophenyl)-3-phenylprop-2-en-1-oneHydroxylamine HClNaOH, Ethanol, RefluxNot Specified>80%[12]
ChalconeHydroxylamine HClSodium Acetate, Ethanol, MicrowaveNot Specified>70%[1]
2-Methoxybenzaldehyde, Ethyl acetoacetateHydroxylamine HClVitamin B1, H₂O, Ultrasound30 min92%[13]
CinnamaldehydeTsNHOHK₂CO₃, MeOH/H₂O1 hr92%[6]

TsNHOH: N-hydroxyl-4-toluenesulfonamide

Table 3: Copper-Catalyzed Syntheses

Copper catalysis offers excellent regiocontrol, often leading exclusively to the 3,5-disubstituted regioisomer in cycloadditions.

Substrate 1Substrate 2Substrate 3Catalyst SystemReaction TimeYield (%)Reference
PhenylacetyleneBenzaldehyde Oxime-Cu(I)Not SpecifiedHigh[9]
N-Phenylprop-2-yn-1-amine--m-CPBA, then CuClNot Specified86%[7]
PhenylacetyleneEthyl diazoacetatetert-Butyl nitriteCu(OAc)₂·H₂O, DABCONot SpecifiedHigh[1][8]
1-OctynePropanal Oxime-CuSO₄, Sodium AscorbateNot Specified91%[3]
2-MethylazaarenePhenylacetyleneKNO₃, K₂SO₈Cu(I)Not SpecifiedHigh[1]

m-CPBA: meta-Chloroperoxybenzoic acid, DABCO: 1,4-Diazabicyclo[2.2.2]octane

Reaction Pathways and Experimental Workflows

Visualizing the reaction mechanisms and experimental sequences is crucial for understanding and implementing these synthetic methods.

Pathway 1: The Huisgen 1,3-Dipolar Cycloaddition

The cycloaddition proceeds via a concerted mechanism where the nitrile oxide adds across the alkyne's triple bond. The regioselectivity is dictated by frontier molecular orbital interactions, which can be predictably controlled with copper(I) catalysis to favor the 3,5-disubstituted product.[14]

G cluster_0 Nitrile Oxide Generation cluster_1 [3+2] Cycloaddition Aldoxime R1-CH=NOH Aldoxime NitrileOxide [ R1-C≡N⁺-O⁻ ] Nitrile Oxide Aldoxime->NitrileOxide Oxidation/Elimination ChloramineT Chloramine-T or NCS ChloramineT->Aldoxime Base Base (e.g., Et3N) Base->Aldoxime TransitionState Concerted Transition State NitrileOxide->TransitionState Alkyne R2-C≡C-R3 Alkyne Alkyne->TransitionState Isoxazole 3,5- or 3,4-Disubstituted Isoxazole TransitionState->Isoxazole Cyclization Catalyst Cu(I) Catalyst (for regioselectivity) Catalyst->Alkyne Activates Alkyne

Fig. 1: Huisgen 1,3-Dipolar Cycloaddition Pathway.
Pathway 2: Synthesis from Chalcones

This method follows a classical condensation-cyclization-dehydration sequence. The chalcone provides the three-carbon backbone, which reacts with hydroxylamine.

G Chalcone Ar1-CO-CH=CH-Ar2 Chalcone Adduct Intermediate Adduct Chalcone->Adduct Hydroxylamine NH₂OH Hydroxylamine Hydroxylamine->Adduct 1,4-Addition Base Base (e.g., KOH) Base->Hydroxylamine Isoxazoline Isoxazoline Intermediate Adduct->Isoxazoline Intramolecular Cyclization Isoxazole 3,5-Diaryl-Isoxazole Isoxazoline->Isoxazole Dehydration (-H₂O)

Fig. 2: General Pathway from Chalcones.
Workflow 3: Copper-Catalyzed One-Pot Synthesis

This workflow exemplifies the efficiency of modern catalytic methods, combining multiple steps into a single, streamlined procedure.

G Start Start: - Propargylamine - Oxidant (m-CPBA) - Solvent (EtOAc) Oxidation Step 1: Oxidation to Oxime (Room Temp) Start->Oxidation Addition Step 2: Add CuCl Catalyst Oxidation->Addition Cyclization Step 3: Heat to Cyclize (E/Z Isomerization) Addition->Cyclization End End: - Isoxazole Product - Workup & Purification Cyclization->End

Fig. 3: One-Pot Copper-Catalyzed Workflow.

Detailed Experimental Protocols

Protocol 1: Copper(I)-Catalyzed 1,3-Dipolar Cycloaddition (for 3,5-Disubstituted Isoxazoles)

This procedure is adapted from a one-pot, three-step synthesis that generates the nitrile oxide in situ.[3]

  • Nitrile Oxide Generation:

    • To a solution of the aldoxime (1.0 mmol) in a suitable solvent (e.g., 10 mL THF), add a mild base such as triethylamine (1.2 mmol). Stir at room temperature. The nitrile oxide is generated in situ from the corresponding hydroximoyl chloride, which is formed by reacting the aldoxime with a chlorinating agent like N-chlorosuccinimide (NCS).

  • Catalyst Preparation:

    • In a separate flask, prepare the copper(I) catalyst by dissolving a copper(II) source, such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 mmol), and a reducing agent, like sodium ascorbate (0.1 mmol), in a solvent mixture (e.g., t-BuOH/H₂O 1:1).

  • Cycloaddition Reaction:

    • Add the terminal alkyne (1.0 mmol) to the freshly prepared copper(I) catalyst solution.

    • Slowly add the in situ generated nitrile oxide solution to the alkyne-catalyst mixture via a syringe pump over 1-2 hours.

    • Stir the reaction mixture at room temperature.

  • Monitoring and Work-up:

    • Monitor the reaction's progress using thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding 20 mL of water.

    • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 3,5-disubstituted isoxazole.

Protocol 2: Isoxazole Synthesis from Chalcones

This protocol describes a general and robust method for synthesizing 3,5-diaryl isoxazoles from the corresponding chalcones.[4]

  • Reaction Setup:

    • Dissolve the chalcone (10 mmol) in ethanol (30 mL) in a round-bottom flask equipped with a reflux condenser.

    • Add hydroxylamine hydrochloride (15 mmol) to the stirred solution.

  • Base Addition:

    • Slowly add an aqueous solution of a base, such as 40% potassium hydroxide (KOH) (5 mL), to the reaction mixture.

  • Reaction:

    • Heat the mixture to reflux and maintain for 4-12 hours.

  • Monitoring and Work-up:

    • Monitor the reaction's progress by TLC.

    • After completion, allow the reaction mixture to cool to room temperature and then pour it into crushed ice.

    • Extract the aqueous mixture with diethyl ether (3 x 30 mL).

    • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude solid by column chromatography on silica gel using a gradient of n-hexane and ether as the eluent to yield the pure isoxazole product.

Conclusion and Method Selection

The choice of synthetic method for constructing an isoxazole ring is a multi-faceted decision.

  • The Huisgen 1,3-dipolar cycloaddition offers the broadest substrate scope and highest versatility, especially when fine-tuning of substitution patterns is required. The copper-catalyzed variant is the method of choice for achieving high regioselectivity for 3,5-disubstituted isoxazoles.[1]

  • Synthesis from chalcones is a highly reliable and operationally simple method, particularly for 3,5-diaryl isoxazoles. It is an excellent choice when the corresponding chalcone precursors are readily available or easily synthesized. The amenability of this method to green chemistry approaches, such as ultrasound or microwave assistance, further enhances its appeal.[13]

  • Copper-catalyzed cyclizations represent the forefront of isoxazole synthesis, providing elegant one-pot solutions with excellent regiocontrol. These methods are ideal for constructing complex isoxazoles and are particularly advantageous when aiming for high atom economy and procedural simplicity.[7]

Ultimately, the optimal method will depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. By leveraging the comparative data and detailed protocols in this guide, researchers can make an informed decision to best achieve their synthetic objectives.

References

Comparative Structure-Activity Relationship (SAR) Studies of Isoxazole-Based Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of isoxazole-containing compounds, with a focus on derivatives related to the Methyl-(5-methyl-isoxazol-3-YL)-amine scaffold. The isoxazole ring is a prominent heterocycle in medicinal chemistry, featured in numerous pharmaceuticals due to its wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2][3][4] This document synthesizes data from various studies to offer insights into how structural modifications of the isoxazole core influence biological activity, providing a valuable resource for drug design and development.

I. Comparative Biological Activities of Isoxazole Derivatives

The following table summarizes the biological activities of various isoxazole derivatives from different studies. This comparative data highlights the versatility of the isoxazole scaffold and the impact of substitution on potency and selectivity.

Compound ID Structure Target/Assay Activity (IC50/EC50/MIC in µM) Reference
1 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid derivative (6c)Xanthine Oxidase (XO) Inhibition0.13[5]
2 Allopurinol (Reference Drug)Xanthine Oxidase (XO) Inhibition2.93[5]
3 Isoxazole-based Zika Virus (ZIKV) Inhibitor (KR-26827)ZIKV InhibitionNot specified in abstract[6]
4 Aryl Isoxazoline with Pyrazole-5-carboxamide (IA-8)Insecticidal Activity (against Mythimna separata)Comparable to Fluralaner[7]
5 3-amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine derivative (5d)Antibacterial (against S. aureus)MIC: 37.9–113.8[8]
6 Ampicillin (Reference Drug)Antibacterial (against MRSA)MIC: 248–372[8]

II. Key Structure-Activity Relationship Insights

Analysis of various studies on isoxazole derivatives reveals several key SAR trends:

  • Substitution on the Isoxazole Ring: The nature and position of substituents on the isoxazole ring are critical for activity. For instance, in a series of xanthine oxidase inhibitors, a hydrophobic group on the nitrogen atom of an indole ring attached to the isoxazole was found to be essential for potent inhibition.[5]

  • Bioisosteric Replacements: The isoxazole ring itself can act as a bioisostere for other functional groups, enhancing physicochemical properties and biological activity.[1] Its ability to participate in hydrogen bonding and other non-covalent interactions contributes to its effectiveness in drug scaffolds.

  • N-Aryl Ring Substitution: In studies of anthranilic acid derivatives, which are bioisosteres of some isoxazole compounds, substitution on the N-aryl ring showed that the position and nature of the substituent significantly impact anti-inflammatory activity.[9]

  • Hybrid Molecules: Combining the isoxazole moiety with other pharmacologically active scaffolds, such as indole or pyrazole, has proven to be a successful strategy for developing novel compounds with enhanced potency and unique mechanisms of action.[5][7][8]

III. Experimental Protocols

This section details representative experimental methodologies for assays commonly used in the SAR studies of isoxazole derivatives.

A. Xanthine Oxidase (XO) Inhibition Assay

  • Objective: To determine the in vitro inhibitory activity of compounds against xanthine oxidase.

  • Principle: The assay measures the enzymatic activity of XO by monitoring the oxidation of xanthine to uric acid, which can be detected spectrophotometrically.

  • Procedure:

    • A reaction mixture is prepared containing phosphate buffer (pH 7.5), the test compound at various concentrations, and xanthine oxidase enzyme.

    • The mixture is pre-incubated at a specified temperature (e.g., 25°C) for a defined period (e.g., 15 minutes).

    • The enzymatic reaction is initiated by the addition of the substrate, xanthine.

    • The rate of uric acid formation is monitored by measuring the increase in absorbance at 295 nm over time.

    • The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.[5]

B. Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

  • Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Principle: The microdilution method involves challenging a standardized inoculum of bacteria with serial dilutions of the test compound in a liquid medium.

  • Procedure:

    • A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate containing a suitable broth medium.

    • A standardized suspension of the target microorganism (e.g., S. aureus) is added to each well.

    • Positive (microorganism without test compound) and negative (broth only) controls are included.

    • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

    • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[8]

IV. Visualizing SAR Workflows and Pathways

The following diagrams, created using the DOT language, illustrate common workflows in SAR studies and a hypothetical signaling pathway that could be modulated by isoxazole derivatives.

SAR_Workflow Lead Lead Compound (e.g., this compound) Analog Analog Synthesis (Systematic Structural Modifications) Lead->Analog Screening Biological Screening (e.g., Enzyme Inhibition, Cell-based Assays) Analog->Screening Data Data Analysis (Generation of SAR Data) Screening->Data SAR Identify SAR Trends Data->SAR New_Lead Design of New Analogs (Improved Potency/Selectivity) SAR->New_Lead New_Lead->Analog Iterative Optimization

Caption: A typical workflow for a structure-activity relationship (SAR) study.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene Expression TF->Gene Activation Ligand External Signal Ligand->Receptor Isoxazole Isoxazole Derivative (Inhibitor) Isoxazole->Kinase1 Inhibition

Caption: A hypothetical signaling pathway modulated by an isoxazole derivative.

References

Comparative Analysis of Antileukemic Activity: A Quinazolinone Derivative vs. Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a cross-validation of biological assay results for a representative isoxazole-containing quinazolinone derivative, benchmarked against the established chemotherapeutic agent, Doxorubicin. The focus is on the in vitro antileukemic activity against a panel of human and murine leukemia cell lines. Due to the limited public availability of specific quantitative data for "Methyl-(5-methyl-isoxazol-3-YL)-amine," this guide utilizes data for a structurally related compound, 3-(5-methylisoxazol-3-yl)-2-styrylquinazolin-4(3H)-one, which has demonstrated notable antileukemic properties.

Quantitative Data Summary

The cytotoxic effects of the isoxazole derivative and Doxorubicin were evaluated across three leukemia cell lines: L-1210 (murine lymphocytic leukemia), K-562 (human chronic myelogenous leukemia), and HL-60 (human promyelocytic leukemia). The half-maximal inhibitory concentration (IC50), a measure of potency, was determined for each compound.

CompoundCell LineIC50 (µM)
3-(5-methylisoxazol-3-yl)-2-styrylquinazolin-4(3H)-one L-1210Illustrative 5.2
K-562Illustrative 3.8
HL-60Illustrative 4.5
Doxorubicin L-1210~ 0.1 - 0.5
K-562~ 0.031 - 0.8[1][2]
HL-60~ 0.02 - 0.5

Note: The IC50 values for 3-(5-methylisoxazol-3-yl)-2-styrylquinazolin-4(3H)-one are illustrative, based on reports of its "good activity". Specific IC50 values from the primary literature were not publicly accessible. The IC50 values for Doxorubicin can vary between studies depending on the specific experimental conditions.

Experimental Protocols

The following is a generalized protocol for determining the in vitro cytotoxic activity of a compound using a cell viability assay, such as the MTT assay.

1. Cell Culture and Maintenance:

  • Cell Lines: L-1210, K-562, and HL-60 cells are obtained from a reputable cell bank (e.g., ATCC).

  • Culture Medium: Cells are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation: Cultures are maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Suspension cells (L-1210, K-562, HL-60) are subcultured every 2-3 days to maintain logarithmic growth.

2. Cytotoxicity Assay (MTT Assay):

  • Cell Seeding: Cells are seeded into 96-well microplates at a density of 5 x 10^4 cells/well in 100 µL of culture medium and incubated for 24 hours.

  • Compound Treatment: The test compounds (isoxazole derivative and Doxorubicin) are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted with culture medium to achieve a range of final concentrations. 100 µL of each concentration is added to the respective wells. Control wells receive medium with the solvent at the same final concentration.

  • Incubation: The plates are incubated for a further 48-72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway: Apoptosis Induction

Many chemotherapeutic agents, including Doxorubicin and likely the quinazolinone derivative, exert their anticancer effects by inducing apoptosis (programmed cell death). Below is a simplified diagram of a common apoptotic signaling pathway.

apoptosis_pathway drug Anticancer Drug (e.g., Doxorubicin) dna_damage DNA Damage drug->dna_damage p53 p53 Activation dna_damage->p53 bax Bax Upregulation p53->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 binds casp9 Caspase-9 (Initiator) apaf1->casp9 activates casp3 Caspase-3 (Executioner) casp9->casp3 activates apoptosis Apoptosis casp3->apoptosis

Simplified Intrinsic Apoptosis Pathway
Experimental Workflow: In Vitro Cytotoxicity Assay

The following diagram illustrates the key steps in the in vitro cytotoxicity assay protocol described above.

experimental_workflow start Start cell_culture Cell Culture (L-1210, K-562, HL-60) start->cell_culture seeding Seed Cells in 96-well Plates cell_culture->seeding treatment Add Serial Dilutions of Test Compounds seeding->treatment incubation Incubate (48-72h) treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add incubation2 Incubate (4h) mtt_add->incubation2 solubilize Solubilize Formazan incubation2->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate % Viability and IC50 read->analyze end End analyze->end

Workflow of an MTT-based Cytotoxicity Assay

References

Comparative Efficacy of Sulfamethoxazole/Trimethoprim versus Standard-of-Care in Common Bacterial Infections

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of clinical trial data for researchers and drug development professionals.

The combination of sulfamethoxazole and trimethoprim (TMP-SMX), a sulfonamide-based antimicrobial agent, has long been a cornerstone in the treatment of various bacterial infections. Its mechanism of action, targeting sequential steps in the bacterial folate synthesis pathway, provides a broad spectrum of activity. This guide offers a detailed comparison of the efficacy of TMP-SMX against current standard-of-care drugs for two of its primary indications: uncomplicated urinary tract infections (UTIs) and acute bronchitis. The data presented is compiled from a range of clinical trials to provide a quantitative and objective overview for researchers, scientists, and drug development professionals.

Uncomplicated Urinary Tract Infections (UTIs)

Uncomplicated UTIs are a common reason for antibiotic prescriptions. The choice of antimicrobial agent is often guided by local resistance patterns, efficacy, and patient tolerance. Here, we compare TMP-SMX with other first-line and alternative therapies.

Efficacy Data Summary
Drug Comparison Indication Clinical Cure Rate (TMP-SMX) Clinical Cure Rate (Comparator) Microbiological Eradication Rate (TMP-SMX) Microbiological Eradication Rate (Comparator) Adverse Events (TMP-SMX) Adverse Events (Comparator) Citation
vs. NitrofurantoinRecurrent UTI (long-term)70.6% (12/17) with sterile urine at 12 months7.7% (1/13) with sterile urine at 12 monthsNot ReportedNot ReportedNot ReportedNot Reported[1]
vs. NitrofurantoinAcute Uncomplicated Cystitis79%84%EquivalentEquivalentNo significant differenceNo significant difference[2][3]
vs. FosfomycinAcute Uncomplicated Cystitis82%88%Not ReportedNot ReportedNot ReportedNot Reported[4]
vs. CiprofloxacinCommunity-Acquired UTI91%91%Not ReportedNot Reported32%17%[5]
vs. CiprofloxacinAcute Uncomplicated Pyelonephritis83%96%Not ReportedNot ReportedTrend towards more adverse effectsSimilar to TMP-SMX[6]
vs. Ciprofloxacin (Older Women)Acute UTI85% (Clinical Resolution)97% (Clinical Resolution)84%95%27%17%[7]
vs. OfloxacinAcute Uncomplicated UTI95%96%93%97%41%39%[8]
Experimental Protocols: Uncomplicated UTI Trials

General Design: Most studies employed a randomized, controlled design. Some were double-blinded to minimize bias.[5][8]

Patient Population: Typically included non-pregnant women with symptoms of acute, uncomplicated lower urinary tract infection.[2][8] Exclusion criteria often involved known allergies to the study drugs, recent antimicrobial use, and anatomical abnormalities of the urinary tract.[2] Some studies specifically focused on older women in community and nursing home settings.[7]

Interventions and Dosages:

  • TMP-SMX: 160 mg trimethoprim/800 mg sulfamethoxazole twice daily for 3 to 10 days.[5][7][8]

  • Nitrofurantoin: 100 mg twice daily for 5 days.[2] For long-term prophylaxis, dosages varied.[1]

  • Fosfomycin: A single 3g dose.[4]

  • Ciprofloxacin: 100 mg or 250 mg twice daily for 3 to 10 days.[5][7][8]

  • Ofloxacin: 200 mg twice daily for 3 days.[8]

Outcome Measures:

  • Clinical Cure: Resolution of initial UTI symptoms without the need for additional antimicrobial treatment. Assessed at various time points, including 5-9 days and 28-42 days after therapy completion.[2][8]

  • Microbiological Eradication: Absence of the pretreatment pathogen in urine cultures at the end of therapy.[8]

  • Adverse Events: Any unfavorable medical occurrence in a patient administered a pharmaceutical product.

Experimental_Workflow_UTI cluster_enrollment Patient Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms cluster_followup Follow-up and Assessment cluster_outcomes Primary Outcomes p Female Patients with Uncomplicated UTI Symptoms rand Randomized Allocation p->rand tmpsmx TMP-SMX (e.g., 160/800mg BID, 3-10 days) rand->tmpsmx comparator Standard-of-Care (e.g., Nitrofurantoin, Fosfomycin, Ciprofloxacin) rand->comparator fu1 End of Treatment (Clinical & Microbiological Assessment) tmpsmx->fu1 ae Adverse Events tmpsmx->ae comparator->fu1 comparator->ae fu2 4-6 Weeks Post-Treatment (Recurrence Assessment) fu1->fu2 erad Microbiological Eradication fu1->erad cure Clinical Cure Rate fu2->cure

Fig. 1: Generalized experimental workflow for uncomplicated UTI clinical trials.

Acute Bronchitis

The role of antibiotics in the treatment of acute bronchitis is a subject of ongoing discussion, as most cases are viral in origin. However, when a bacterial cause is suspected, antibiotics may be prescribed.

Efficacy Data Summary
Drug Comparison Indication Outcome Result Citation
vs. PlaceboAcute BronchitisSymptom ReductionStatistically significant reduction in cough, night cough, and mean temperature with TMP-SMX.[9]
vs. AmoxicillinAcute Exacerbation of Chronic BronchitisClinical ImprovementBoth treatments were equally effective in clinical improvement and reduction of sputum purulence and volume. No significant difference in recovery speed or relapse rate.[10]
vs. DoxycyclineAcute Exacerbation of Chronic BronchitisTreatment ResponseNo significant difference in response to the two treatments. Both were effective and well-tolerated.[11]
vs. Semisynthetic Penicillins (Amoxicillin, Ampicillin, Pivampicillin)Acute Bacterial Exacerbations of Chronic Bronchitis (Meta-analysis)Treatment SuccessNo significant difference in treatment success or adverse events.[12]
Experimental Protocols: Acute Bronchitis Trials

General Design: Studies were typically randomized and single-blind or double-blind.[9][10][11]

Patient Population: Included patients with acute exacerbations of chronic bronchitis or previously healthy patients with acute bronchitis.[9][10][11]

Interventions and Dosages:

  • TMP-SMX: Dosages varied, with one study using a fixed dose for seven days.[9]

  • Amoxicillin: Standard dosages for acute respiratory infections.[10]

  • Doxycycline: Standard dosages for one week.[11]

Outcome Measures:

  • Clinical Improvement: Assessed through reduction in symptoms such as cough, sputum purulence, and volume.[10]

  • Symptom Duration: Measurement of the number of days with specific symptoms like cough and sputum production.[9]

  • Relapse Rate: The proportion of patients experiencing a return of symptoms after an initial improvement.[10]

Signaling_Pathway_TMP_SMX PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_synthetase Dihydropteroate Synthetase PABA->Dihydropteroate_synthetase Dihydropteroate_diphosphate Dihydropteroate Diphosphate Dihydropteroate_diphosphate->Dihydropteroate_synthetase Dihydrofolic_acid Dihydrofolic Acid (DHF) Dihydrofolate_reductase Dihydrofolate Reductase Dihydrofolic_acid->Dihydrofolate_reductase Tetrahydrofolic_acid Tetrahydrofolic Acid (THF) Purines_Thymidine Purines, Thymidine, Amino Acids Tetrahydrofolic_acid->Purines_Thymidine Bacterial_DNA_Protein_Synthesis Bacterial DNA and Protein Synthesis Purines_Thymidine->Bacterial_DNA_Protein_Synthesis Sulfamethoxazole Sulfamethoxazole Sulfamethoxazole->Dihydropteroate_synthetase Inhibits Trimethoprim Trimethoprim Trimethoprim->Dihydrofolate_reductase Inhibits Dihydropteroate_synthetase->Dihydrofolic_acid Dihydrofolate_reductase->Tetrahydrofolic_acid

References

Benchmarking "Methyl-(5-methyl-isoxazol-3-YL)-amine" Against Known Cyclooxygenase-2 (COX-2) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the hypothetical enzyme inhibitory performance of "Methyl-(5-methyl-isoxazol-3-YL)-amine" against established Cyclooxygenase-2 (COX-2) inhibitors. The data presented for the benchmark compounds are collated from published literature, while the data for "this compound" are illustrative for comparative purposes. This document aims to provide a framework for the experimental evaluation of novel compounds against this important therapeutic target.

Introduction to COX-2 Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme responsible for the synthesis of pro-inflammatory prostaglandins.[1] Unlike the constitutively expressed COX-1 isoform, COX-2 is induced by inflammatory stimuli, making it a key target for anti-inflammatory drugs with a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs.[2] Selective COX-2 inhibitors, such as Celecoxib and Valdecoxib, are established therapeutics for managing pain and inflammation. This guide benchmarks "this compound" against such known inhibitors.

Comparative Inhibitory Potency

The inhibitory activity of a compound against an enzyme is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher potency.

Disclaimer: The selection of COX-2 as a target for "this compound" is for illustrative benchmarking purposes. The IC50 value presented for this compound is hypothetical and intended to serve as a placeholder for comparative analysis within this guide. Actual inhibitory activity must be determined through experimental validation.

Table 1: Comparison of IC50 Values against Human COX-2

CompoundIC50 (nM)Reference(s)
This compound 120 (Hypothetical) N/A
Valdecoxib5[3][4][5][6]
Rofecoxib18 - 26[7][8]
Celecoxib40[9][10]

IC50 values can vary based on experimental conditions and assay formats.

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol outlines a standard method for determining the in vitro inhibitory activity of a test compound against recombinant human COX-2.

1. Materials and Reagents:

  • Recombinant Human COX-2 Enzyme

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Hematin (Cofactor)

  • COX Probe (e.g., Amplex™ Red)

  • Arachidonic Acid (Substrate)

  • Test Compound ("this compound") and known inhibitors (e.g., Valdecoxib)

  • DMSO (for dissolving compounds)

  • 96-well opaque microplate

  • Fluorescence plate reader (Ex/Em = 535/587 nm)

2. Assay Procedure:

  • Reagent Preparation:

    • Prepare a working solution of COX Assay Buffer containing Hematin.

    • Dilute the COX-2 enzyme to the desired concentration in the assay buffer. Keep on ice.

    • Prepare a stock solution of the test compound and known inhibitors in DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination. The final DMSO concentration in the assay should not exceed 1%.

    • Prepare the substrate solution (Arachidonic Acid) in an appropriate solvent as per the supplier's instructions.

  • Assay Steps:

    • To the wells of a 96-well plate, add the assay buffer.

    • Add the test compound dilutions or the known inhibitor to the appropriate wells. Include "Enzyme Control" wells (with DMSO but no inhibitor) and "No Enzyme" control wells.

    • Add the diluted COX-2 enzyme solution to all wells except the "No Enzyme" controls.

    • Add the COX probe to all wells.

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

    • Immediately begin kinetic measurement of fluorescence intensity at Ex/Em = 535/587 nm. Record data every minute for 10-20 minutes.

3. Data Analysis:

  • Calculate the rate of reaction (slope) from the linear portion of the kinetic curve for each well.

  • Normalize the activity of the inhibitor-treated wells to the "Enzyme Control" wells (representing 100% activity).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Visualizations

Below are diagrams illustrating the experimental workflow and a simplified COX-2 signaling pathway.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Prepare Reagents (Buffer, Enzyme, Inhibitors) plate Plate Setup (Controls, Inhibitors) reagents->plate preincubation Pre-incubate Enzyme with Inhibitor plate->preincubation Add Enzyme initiation Add Substrate (Arachidonic Acid) preincubation->initiation measurement Kinetic Measurement (Fluorescence) initiation->measurement Start Reaction calculation Calculate Reaction Rates measurement->calculation ic50 Determine IC50 Value calculation->ic50

Caption: Experimental workflow for the COX-2 inhibition assay.

G stimuli Inflammatory Stimuli (e.g., Cytokines, Growth Factors) cox2 COX-2 stimuli->cox2 Induces Expression membrane Cell Membrane Phospholipids pla2 Phospholipase A2 aa Arachidonic Acid pla2->aa Releases aa->cox2 Substrate pgh2 Prostaglandin H2 (PGH2) cox2->pgh2 Catalyzes pgs Prostaglandin Synthases prostaglandins Prostaglandins (e.g., PGE2) pgs->prostaglandins Converts inflammation Inflammation, Pain, Fever prostaglandins->inflammation Mediates inhibitor This compound & Other COX-2 Inhibitors inhibitor->cox2 Inhibits

Caption: Simplified COX-2 signaling pathway and point of inhibition.

References

Statistical Analysis of Methyl-(5-methyl-isoxazol-3-YL)-amine and Its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental data available for isoxazole derivatives, with a focus on compounds structurally related to Methyl-(5-methyl-isoxazol-3-YL)-amine. Due to the limited direct experimental data on this specific molecule, this guide leverages data from its close analog, 3-Amino-5-methylisoxazole, and its derivatives to provide a valuable reference for researchers in the field of drug discovery. The isoxazole scaffold is a well-established pharmacophore known for a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.

Comparative Analysis of Biological Activity

The following tables summarize the quantitative data on the biological activity of various isoxazole derivatives, offering a comparative perspective on their performance.

Anticancer Activity

The anticancer potential of isoxazole derivatives has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the effectiveness of a compound in inhibiting cancer cell growth. A lower IC50 value indicates a more potent compound.

A study on a series of novel isoxazole-piperazine hybrids demonstrated significant cytotoxic activities against human liver and breast cancer cell lines.[1] The IC50 values for the most potent of these compounds are presented below as a reference for the potential efficacy of isoxazole-based compounds.

CompoundCell LineIC50 (µM)
Isoxazole-Piperazine Hybrid (5l) Huh7 (Liver Cancer)0.3
Mahlavu (Liver Cancer)1.2
MCF-7 (Breast Cancer)2.5
Isoxazole-Piperazine Hybrid (5m) Huh7 (Liver Cancer)0.8
Mahlavu (Liver Cancer)2.1
MCF-7 (Breast Cancer)3.7
Isoxazole-Piperazine Hybrid (5o) Huh7 (Liver Cancer)0.5
Mahlavu (Liver Cancer)1.8
MCF-7 (Breast Cancer)3.1

It is important to note that these are complex derivatives of the isoxazole core and not this compound itself. This data is presented to illustrate the potential of the isoxazole scaffold in anticancer drug discovery.

Antibacterial Activity

The antibacterial efficacy of isoxazole derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Research on Schiff bases derived from 3-amino-5-methylisoxazole has indicated their potential as antibacterial agents against both Gram-positive and Gram-negative bacteria.[2] While specific MIC values for these particular Schiff bases were not detailed in the provided abstracts, the general principle of their activity is noted.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for the key experiments cited in the analysis of isoxazole derivatives.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., isoxazole derivatives) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.

Minimum Inhibitory Concentration (MIC) Test for Antibacterial Activity

The broth microdilution method is a common technique used to determine the MIC of an antimicrobial agent.

Protocol:

  • Compound Preparation: Prepare a series of twofold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) from a fresh culture.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can significantly enhance understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways potentially modulated by isoxazole derivatives and a typical experimental workflow.

Potential Signaling Pathways

Isoxazole derivatives have been implicated in modulating key signaling pathways involved in cell proliferation, inflammation, and apoptosis, such as the NF-κB and MAPK pathways.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activation IkB IκB IKK_Complex->IkB Phosphorylation NF_kB NF-κB (p50/p65) IkB->NF_kB Release Ub_Proteasome Ubiquitin/ Proteasome Degradation IkB->Ub_Proteasome NF_kB_active NF-κB (Active) NF_kB->NF_kB_active Translocation IkB_NF_kB IκB-NF-κB (Inactive) Target_Genes Target Gene Expression NF_kB_active->Target_Genes Induces

Caption: Canonical NF-κB signaling pathway.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors/ Stress Receptor Receptor Growth_Factors->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates ERK_active ERK (Active) ERK->ERK_active Translocation Transcription_Factors Transcription Factors ERK_active->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Induces

Caption: MAPK/ERK signaling pathway.

Experimental Workflow for Drug Screening

The following diagram outlines a typical workflow for screening the biological activity of a compound like this compound.

Experimental_Workflow Start Start Compound_Synthesis Compound Synthesis/ Acquisition Start->Compound_Synthesis In_Vitro_Screening In Vitro Screening Compound_Synthesis->In_Vitro_Screening Anticancer_Assay Anticancer Assay (e.g., MTT) In_Vitro_Screening->Anticancer_Assay Antibacterial_Assay Antibacterial Assay (e.g., MIC) In_Vitro_Screening->Antibacterial_Assay Data_Analysis Data Analysis (IC50 / MIC) Anticancer_Assay->Data_Analysis Antibacterial_Assay->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification Mechanism_Studies Mechanism of Action Studies Lead_Identification->Mechanism_Studies Pathway_Analysis Signaling Pathway Analysis Mechanism_Studies->Pathway_Analysis End End Pathway_Analysis->End

Caption: General experimental workflow for drug screening.

This guide provides a foundational understanding of the statistical analysis and experimental evaluation of isoxazole derivatives related to this compound. The presented data and protocols serve as a starting point for researchers to design and interpret their own experiments in the pursuit of novel therapeutic agents.

References

Safety Operating Guide

Safe Disposal of Methyl-(5-methyl-isoxazol-3-YL)-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and step-by-step procedures for the safe disposal of Methyl-(5-methyl-isoxazol-3-YL)-amine, a heterocyclic amine derivative. While specific regulations may vary, the following guidelines are based on established best practices for handling and disposing of hazardous laboratory chemicals.

I. Personal Protective Equipment (PPE) and Safe Handling

Before handling this compound, it is crucial to be equipped with the appropriate personal protective equipment to minimize exposure risks.

Essential PPE includes:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield that conforms to EU EN166 or NIOSH (US) standards.[1][2]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are mandatory. Gloves must be inspected before use and disposed of properly after handling the chemical.[1][2][3]

  • Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.[1]

  • Respiratory Protection: If working in a poorly ventilated area or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[3][4]

Safe Handling Practices:

  • Always handle the chemical in a well-ventilated area, preferably within a chemical fume hood.[1][5]

  • Avoid direct contact with skin, eyes, and clothing.[5]

  • Prevent the formation of dust and aerosols.[1][3]

  • Wash hands thoroughly after handling.[2][5]

  • Keep the container tightly closed when not in use.[5]

II. Laboratory Chemical Waste Disposal Overview

Proper segregation and disposal of laboratory waste are critical for safety and regulatory compliance. The following table summarizes general guidelines for different types of chemical waste.

Waste TypeDescriptionGeneral Disposal Guidelines
Halogenated Solvents Organic solvents containing halogen atoms (e.g., chlorine, bromine, fluorine).Collect in a designated, clearly labeled, and compatible waste container. Do not mix with non-halogenated solvents.
Non-Halogenated Solvents Organic solvents that do not contain halogen atoms.Collect in a separate, designated, and clearly labeled waste container.
Solid Chemical Waste Unused or contaminated solid chemicals, including this compound.Collect in a designated, puncture-resistant, and sealable container. Ensure the container is properly labeled with the chemical name and hazard information.
Contaminated Materials Items such as gloves, paper towels, and weighing boats that have come into contact with the chemical.Dispose of as solid chemical waste in a designated, labeled container.
Aqueous Waste Solutions of chemicals in water.The ability to dispose of aqueous waste down the drain depends on local regulations and the chemical's properties (low toxicity, high water solubility, moderate pH).[6][7] Highly concentrated or hazardous aqueous solutions should be collected for professional disposal. This compound is very soluble in water but should not be drain-disposed without institutional approval.[5]
Empty Containers Containers that previously held this compound.If the container held a hazardous waste, it must be triple-rinsed with a suitable solvent.[8][9] The rinsate must be collected and disposed of as hazardous waste.[9] After rinsing, deface the label and dispose of the container as regular trash, if permitted by institutional policy.[8]

III. Step-by-Step Disposal Protocol for this compound

Follow these steps to ensure the safe and compliant disposal of this compound.

  • Waste Identification and Segregation:

    • Treat this compound as a hazardous chemical waste.

    • Do not mix it with incompatible materials, such as strong oxidizing agents.[5]

    • Segregate solid waste from liquid waste.

  • Container Selection and Labeling:

    • Use a compatible, leak-proof, and sealable container for waste collection. The original container can be used if it is in good condition.[6]

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any relevant hazard symbols (e.g., toxic, irritant).

  • Waste Accumulation and Storage:

    • Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[6][10]

    • Keep the waste container securely closed at all times, except when adding waste.[6][8][10]

    • Ensure the SAA is inspected weekly for leaks.[6]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or hazardous waste management program to schedule a pickup for the waste.[8][10]

    • Do not dispose of this compound down the drain or in the regular trash.[7][8]

    • Evaporation of the chemical as a disposal method is strictly prohibited.[8]

IV. Emergency Procedures: Spill and Exposure

In the event of a spill or exposure, immediate action is necessary.

  • Spill Response:

    • Evacuate the immediate area and alert others.

    • If the spill is small and you are trained to handle it, wear appropriate PPE.

    • Contain the spill using an inert absorbent material like vermiculite or sand.

    • Sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[5]

    • Ventilate the area and wash the spill site once the material is removed.

    • For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.

  • First Aid Measures:

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

    • Skin Contact: Immediately remove contaminated clothing and wash the affected skin with plenty of soap and water. Seek medical attention if irritation persists.[1][4]

    • Eye Contact: Rinse eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[1][4]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2]

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Start: Unused or Contaminated This compound assess Assess Hazards (SDS & Institutional Guidelines) start->assess ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe segregate Segregate Waste (Solid vs. Liquid, Incompatibles) ppe->segregate container Select & Label Compatible Container segregate->container store Store in Designated Satellite Accumulation Area container->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs end End: Professional Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Comprehensive Safety and Handling Guide for Methyl-(5-methyl-isoxazol-3-YL)-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, operational procedures, and disposal plans for handling Methyl-(5-methyl-isoxazol-3-YL)-amine in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

I. Personal Protective Equipment (PPE)

The primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment. The following table summarizes the mandatory PPE for handling this compound.

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles are required at all times.[1][2] A face shield should be worn when there is a risk of splashing.[1][3][4]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[1] Gloves must be inspected for integrity before each use and disposed of after handling the chemical.[5]
Body Protection Laboratory CoatA full-length, buttoned lab coat is mandatory to protect skin and clothing.[1]
Respiratory Protection RespiratorWork should be conducted in a well-ventilated area or a chemical fume hood.[1][6] A NIOSH-approved respirator may be necessary for higher-level protection.[5]
Foot Protection Closed-Toe ShoesShoes that fully cover the feet are required to prevent injury from spills.[1]

II. Operational Plan: Handling and Storage

Adherence to a strict operational plan is critical for minimizing risk and ensuring a safe laboratory environment.

A. Engineering Controls:

  • Ventilation: All work with this compound, particularly when handling the solid form or preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][6]

B. Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Review the Safety Data Sheet (SDS) for any specific handling instructions.

  • Weighing: If weighing the solid compound, do so within the fume hood.

  • Solution Preparation: When preparing solutions, slowly add the solid this compound to the solvent to avoid splashing.

  • General Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.[6][7] Avoid eating, drinking, or smoking in areas where the chemical is handled.[7]

C. Storage:

  • Store this compound in a tightly sealed, clearly labeled container.[2][6]

  • The storage area should be cool, dry, and well-ventilated, away from incompatible substances such as strong acids or oxidizers.[2][6]

  • For long-term storage, consult the manufacturer's recommendations, which may include refrigeration at -20°C for one month or -80°C for six months.[8]

III. Disposal Plan

Proper disposal of this compound and associated waste is essential to protect personnel and the environment.

  • Waste Collection: All waste materials, including unused product, contaminated PPE, and cleaning materials, should be collected in a designated and properly labeled hazardous waste container.

  • Disposal Method: Dispose of chemical waste through a licensed professional waste disposal service.[5] Do not dispose of this material down the drain.[1]

  • Regulations: Adhere to all local, state, and federal regulations for the disposal of chemical waste.[7]

IV. Experimental Workflow and Risk Assessment

The following diagrams illustrate the general procedures for the safe handling of this compound and the logical flow for risk assessment.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh Solid Weigh Solid Prepare Work Area->Weigh Solid Proceed to Handling Prepare Solution Prepare Solution Weigh Solid->Prepare Solution Perform Experiment Perform Experiment Prepare Solution->Perform Experiment Segregate Waste Segregate Waste Perform Experiment->Segregate Waste Experiment Complete Clean Work Area Clean Work Area Segregate Waste->Clean Work Area Doff PPE Doff PPE Clean Work Area->Doff PPE Store Compound Store Compound Doff PPE->Store Compound Final Step

Caption: Experimental Workflow for Safe Handling of this compound.

cluster_info Information Sources Identify Hazards Identify Hazards Assess Risks Assess Risks Identify Hazards->Assess Risks Toxicity, Reactivity Implement Controls Implement Controls Assess Risks->Implement Controls Likelihood & Severity Review & Monitor Review & Monitor Implement Controls->Review & Monitor PPE, Ventilation Review & Monitor->Identify Hazards Continuous Improvement SDS SDS SDS->Identify Hazards Literature Literature Literature->Identify Hazards Internal Data Internal Data Internal Data->Identify Hazards

Caption: Logical Relationship for Risk Assessment of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.